molecular formula C11H14O4 B078540 3-(2,5-Dimethoxyphenyl)propionic acid CAS No. 10538-49-5

3-(2,5-Dimethoxyphenyl)propionic acid

Cat. No.: B078540
CAS No.: 10538-49-5
M. Wt: 210.23 g/mol
InChI Key: JENQUCZZZGYHRW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable aromatic carboxylic acid building block in organic synthesis and medicinal chemistry research. Its structure, featuring a propionic acid linker attached to a dimethoxy-substituted phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly those targeting GPCRs (G-protein coupled receptors) and other biological targets. Researchers utilize this compound as a key intermediate in the development of novel pharmaceutical candidates, including analogs of neurotransmitters and bioactive natural products. The electron-donating methoxy groups influence the electronic properties of the aromatic ring, which can be crucial for π-stacking interactions and binding affinity. The carboxylic acid functional group allows for straightforward derivatization via amide coupling or esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, supporting the demanding needs of discovery chemistry and chemical biology. It is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)propanoic acid
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InChI

InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQUCZZZGYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065114
Record name 2,5-Dimethoxyhydrocinnamic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10538-49-5
Record name 3-(2,5-Dimethoxyphenyl)propionic acid
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Record name Benzenepropanoic acid, 2,5-dimethoxy-
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Record name Benzenepropanoic acid, 2,5-dimethoxy-
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Record name 2,5-Dimethoxyhydrocinnamic acid
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Record name 3-(2,5-dimethoxyphenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(2,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of 3-(2,5-Dimethoxyphenyl)propionic acid (CAS No. 10538-49-5). Intended for researchers, chemists, and professionals in drug development, this document consolidates critical data including physicochemical constants, spectroscopic signatures, and crystallographic information. Furthermore, it outlines validated experimental protocols for property determination, ensuring scientific rigor and reproducibility. The insights herein are foundational for the application of this versatile building block in medicinal chemistry and organic synthesis.[1]

Introduction

This compound is a substituted phenylpropanoic acid, a class of compounds significant in various research domains. Its structure, featuring a propionic acid chain attached to a dimethoxy-substituted phenyl ring, makes it a valuable precursor for synthesizing more complex molecules, including novel pharmaceutical candidates.[1] As a derivative of 3-phenylpropionic acid, the methoxy groups at the 2 and 5 positions significantly influence its electronic properties and reactivity.[1][2] Understanding its fundamental physical properties is a critical first step in its successful application, enabling rational design of reaction conditions, purification strategies, and formulation development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is paramount for both research and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 10538-49-5
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[2]
InChI Key JENQUCZZZGYHRW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)CCC(=O)O[2]
Molecular Structure Diagram

The 2D structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in a laboratory and industrial setting, from storage and handling to reaction kinetics and purification.

PropertyValueNotesSource
Appearance Solid, powder, colorless needlesThe morphology can depend on the crystallization method.[3]
Melting Point 66-69 °C (lit.)A highly purified, crystalline sample melted at 339–340 K (66-67 °C).[3][4]
Solubility Soluble in Chloroform, Methanol, aq. NaOHInferred from synthesis/extraction and acidic nature. Insoluble in water.[3][5]
2.1. In-depth Discussion on Melting Point

The melting point is a crucial indicator of purity. The literature value is often cited as a range (66-69 °C), which is typical for commercially available reagents.[4] However, a detailed crystallographic study reported a sharp melting point of 339-340 K (66-67 °C) for colorless needles obtained after column chromatography, indicating that the higher end of the commercial range may be due to minor impurities.[3]

2.2. Solubility Profile and Determination

As an organic molecule with a polar carboxylic acid group and a larger, nonpolar dimethoxybenzene moiety, its solubility is mixed. It is largely insoluble in water but, as a carboxylic acid, it readily dissolves in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through the formation of its water-soluble sodium salt.[5][6] Its solubility in organic solvents is demonstrated by its extraction into chloroform during its synthesis.[3]

This protocol allows for the classification of the compound based on its acidic nature.

Causality: The choice of solvents (water, base, acid) is designed to probe the key functional group—the carboxylic acid—which will be deprotonated by bases to form a soluble salt.

  • Water: Add ~25 mg of the compound to 1 mL of deionized water in a test tube. Agitate vigorously. Observe for dissolution. Expected Result: Insoluble.

  • Aqueous Base (5% NaOH): To a fresh sample (~25 mg), add 1 mL of 5% NaOH solution. Agitate. Expected Result: Soluble, as the acid is converted to its sodium salt.[5]

  • Aqueous Bicarbonate (5% NaHCO₃): To a fresh sample (~25 mg), add 1 mL of 5% NaHCO₃ solution. Expected Result: Soluble with effervescence (CO₂ gas evolution), confirming a sufficiently strong acid like a carboxylic acid.[7]

  • Organic Solvents: Test solubility in solvents like Chloroform, Ethyl Acetate, and Methanol using the same procedure (~25 mg in 1 mL). Expected Result: Soluble, based on extraction data.[3]

The logical flow for this experimental determination is illustrated below.

Caption: Workflow for solubility and functional group analysis.

Spectroscopic and Crystallographic Data

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure, while crystallography offers the definitive solid-state conformation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. The following data were obtained in deuterochloroform (CDCl₃).[3]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) / ppm Multiplicity & Coupling (J) / Hz Assignment
6.76d, ³J = 8.41H, Aromatic CH
6.75d, ⁴J = 3.21H, Aromatic CH
6.71dd, ³J = 8.4, ⁴J = 3.21H, Aromatic CH
3.78 (implied)s6H, 2 x OCH₃
2.91t, ³J = 7.62H, -CH₂-Ar
2.65t, ³J = 7.62H, -CH₂-COOH
¹³C NMR (67.8 MHz, CDCl₃)
Chemical Shift (δ) / ppm Assignment
179.7C=O (Carboxylic Acid)
153.3Cquat (C-OCH₃)
151.7Cquat (C-OCH₃)
129.6Cquat (C-CH₂)
116.3CH (Aromatic)
111.6CH (Aromatic)
111.0CH (Aromatic)
55.7OCH₃
55.6OCH₃
33.9-CH₂-COOH
26.0-CH₂-Ar

Expertise: The two distinct signals for the methoxy groups in the ¹³C NMR (55.7 and 55.6 ppm) and the complex splitting pattern of the aromatic protons confirm the 1,2,4-trisubstituted pattern on the benzene ring.[3] The downfield shift of the carboxyl carbon (~180 ppm) is characteristic.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The key absorption bands from a KBr pellet are listed below.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3500–2500Broad, StrongO-H stretch (Carboxylic Acid, H-bonded)
2955, 2835MediumC-H stretch (Aliphatic/Methoxy)
1699StrongC=O stretch (Carboxylic Acid Dimer)
1504StrongC=C stretch (Aromatic Ring)
1281, 1182StrongC-O stretch (Aryl Ether)

Trustworthiness: The extremely broad O-H stretch is a classic, self-validating feature of a hydrogen-bonded carboxylic acid. The C=O stretch position at 1699 cm⁻¹ is consistent with a dimeric, conjugated acid structure.[3]

3.3. X-ray Crystallography

The definitive solid-state structure was determined by single-crystal X-ray diffraction.[3]

ParameterValue
Crystal System Monoclinic
Space Group C 1 2/c 1
Unit Cell Dimensions a = 24.3212 Å, b = 4.6512 Å, c = 19.7411 Å
β = 109.1782°
Key Structural Feature Molecules form hydrogen-bonded dimers via their carboxylic acid groups, creating R²₂(8) ring motifs.

Authoritative Grounding: This crystallographic data, published in Acta Crystallographica, confirms the molecular connectivity and reveals that in the solid state, the molecules pair up through hydrogen bonds between their acid groups.[2][3] This dimerization is responsible for the characteristic C=O stretching frequency observed in the IR spectrum.

References
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Supporting Information for scientific publication. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid.
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.
  • SpectraBase. (n.d.). 3-(2,3-Dimethoxyphenyl)propionic acid [FTIR] - Spectrum.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid.
  • Fisher Scientific. (n.d.). This compound, 96%.

Sources

3-(2,5-Dimethoxyphenyl)propionic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid, a significant molecule in the landscape of organic synthesis and medicinal chemistry, serves as a versatile building block for the development of novel therapeutics. Its unique structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to a propionic acid moiety, offers a synthetically tractable platform for creating complex molecular entities. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical compound begins with its fundamental properties. This compound is characterized by the following key identifiers:

PropertyValueSource(s)
CAS Number 10538-49-5[1][2]
Molecular Weight 210.23 g/mol [1][2]
Molecular Formula C₁₁H₁₄O₄[2]
Melting Point 66-69 °C[1]
Canonical SMILES COC1=CC(=C(C=C1)OC)CCC(=O)O[1]
InChI Key JENQUCZZZGYHRW-UHFFFAOYSA-N[1]

Synthesis and Structural Elucidation

The synthesis of this compound is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[3]

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a standard laboratory procedure for the synthesis of this compound from its ethyl ester.

Step 1: Reaction Setup

  • In a round-bottom flask, combine ethyl 3-(2,5-dimethoxyphenyl)propionate with a mixture of 10% (w/v) aqueous sodium hydroxide (NaOH) and methanol.

  • The methanol acts as a co-solvent to improve the solubility of the ester in the aqueous base.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain for several hours. The elevated temperature accelerates the saponification of the ester.

Step 3: Acidification

  • After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid (HCl) until the solution is acidic. This protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

Step 4: Extraction and Purification

  • Extract the product from the aqueous mixture using an organic solvent such as chloroform or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solution in vacuo to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization to yield the final product as a solid.

G cluster_synthesis Synthesis Workflow start Ethyl 3-(2,5-dimethoxyphenyl)propionate hydrolysis Base Hydrolysis (NaOH, Methanol, Reflux) start->hydrolysis Saponification acidification Acidification (HCl) hydrolysis->acidification Protonation extraction Extraction & Purification acidification->extraction Isolation product This compound extraction->product

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific peak assignments are dependent on the solvent and instrument parameters, representative spectra are available from various chemical suppliers.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • X-ray Crystallography: The crystal structure of this compound has been determined, revealing a monoclinic crystal system.[4] This data provides precise bond lengths and angles, offering insight into its solid-state conformation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications.[3] Its utility stems from the presence of two key functional regions: the carboxylic acid group and the dimethoxy-substituted aromatic ring.

The carboxylic acid handle allows for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. The dimethoxyphenyl moiety provides a scaffold that can be further functionalized and is known to interact with biological targets.

This compound is particularly recognized as a precursor for molecules targeting G-protein coupled receptors (GPCRs).[3] The dimethoxy substitution pattern can influence the electronic properties of the aromatic ring, which can be critical for binding interactions with receptors.

G cluster_drug_discovery Role in Drug Discovery start_material {this compound | Carboxylic Acid & Aromatic Scaffold} derivatization {Chemical Derivatization | - Amide Coupling - Esterification - Ring Functionalization} start_material->derivatization Versatile Precursor library {Compound Library | Diverse Structures} derivatization->library Generates screening {Biological Screening | Target Binding Assays} library->screening Evaluated in lead_compound {Lead Compound | Potential Therapeutic} screening->lead_compound Identifies

Caption: The role of this compound in the drug discovery pipeline.

Metabolic Significance

Interestingly, this compound has been identified as a colonic bioconversion metabolite.[3] Dietary polyphenols, which are abundant in foods such as fruits, vegetables, tea, and wine, undergo extensive metabolism by the gut microbiota.[3] This microbial fermentation can lead to the formation of various smaller phenolic compounds, including phenylpropanoic acids, which can then be absorbed by the host and exert biological effects. While the specific dietary precursors of this compound are still under investigation, this metabolic pathway highlights a potential link between diet and the presence of this compound in the human body.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Identification: It is known to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic building block in medicinal chemistry and its origins as a metabolite of dietary polyphenols. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel bioactive molecules, particularly those targeting GPCRs. Further research into its metabolic pathways and potential biological activities will continue to enhance our understanding of this multifaceted molecule.

References

  • Fisher Scientific. This compound, 96%.
  • PubChem. Benzenepropanoic acid, 2,5-dimethoxy-.
  • Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10486-10492.

Sources

A Senior Application Scientist's Guide to 3-(2,5-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(2,5-Dimethoxyphenyl)propanoic acid, a key chemical intermediate. We will delve into its structural and chemical properties, validated synthesis and purification protocols, and its role as a versatile building block in medicinal chemistry and pharmaceutical research.

Introduction: Understanding the Core Moiety

3-(2,5-Dimethoxyphenyl)propanoic acid, also known by its common name 3-(2,5-Dimethoxyphenyl)propionic acid, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a propanoic acid chain attached to a benzene ring bearing two methoxy groups at the 2 and 5 positions.[2] According to IUPAC nomenclature, the correct name is 3-(2,5-dimethoxyphenyl)propanoic acid .[2]

This compound belongs to the broader class of phenylpropanoic acids, which are prevalent in natural products and serve as foundational scaffolds in drug discovery.[1] The dimethoxy substitution pattern on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a valuable precursor for creating diverse molecular architectures.[1] In drug development, it is frequently used as an intermediate for synthesizing more complex molecules, particularly those designed to interact with targets like G-protein coupled receptors (GPCRs).[1]

Section 1: Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in synthesis and research.

Key Identifiers and Properties

The essential properties of 3-(2,5-Dimethoxyphenyl)propanoic acid are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acidPubChem[2]
Synonyms This compound, 2,5-Dimethoxyhydrocinnamic acidPubChem[2]
CAS Number 10538-49-5Sigma-Aldrich[3], ChemicalBook[4]
Molecular Formula C₁₁H₁₄O₄PubChem[2]
Molecular Weight 210.23 g/mol PubChem[2], Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
Melting Point 66-69 °CSigma-Aldrich[3][5], ChemicalBook[4]
Spectroscopic Profile (Expected)

For structural confirmation, spectroscopic analysis is paramount. Below are the expected spectral characteristics for this compound based on its structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons of the propanoic acid chain, and the methoxy (-OCH₃) group protons. The aromatic protons will appear as a multiplet in the aromatic region. The two methylene groups will appear as triplets due to coupling with each other. The two methoxy groups will likely appear as a single peak, integrating to six protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxyl carbon, the aromatic carbons (including those bonded to methoxy groups), the methylene carbons, and the methoxy carbons.[2]

  • IR (Infrared) Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O (carbonyl) stretch, C-O stretches for the methoxy ethers, and C-H stretches for the aromatic and aliphatic components.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Section 2: Synthesis & Purification Methodologies

The reliable synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid is crucial for its use in further research. A common and well-documented method involves the hydrolysis of an ester precursor.[1] Another viable route is the reduction of the corresponding cinnamic acid derivative.

Synthesis Protocol: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid

This protocol describes a two-step process starting from 2,5-dimethoxybenzaldehyde.

Step 1: Knoevenagel Condensation to form 2,5-Dimethoxycinnamic Acid

This step creates the unsaturated precursor.

  • Reactant Setup: In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.

  • Catalysis: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approximately 90°C) for 2 hours.

  • Workup: Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Isolation: Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 2,5-dimethoxycinnamic acid.[6]

Step 2: Catalytic Hydrogenation to 3-(2,5-Dimethoxyphenyl)propanoic Acid

This step reduces the double bond to yield the final product.

  • Dissolution: Dissolve the 2,5-dimethoxycinnamic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude 3-(2,5-Dimethoxyphenyl)propanoic acid.

Purification Protocol: Recrystallization

For achieving high purity, which is essential for drug development applications, recrystallization is a standard and effective method.

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethyl acetate and hexanes is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the pure final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 2,5-Dimethoxybenzaldehyde + Malonic Acid knoevenagel Knoevenagel Condensation (Pyridine, Piperidine, Heat) start->knoevenagel cinnamic Crude 2,5-Dimethoxycinnamic Acid knoevenagel->cinnamic hydrogenation Catalytic Hydrogenation (H2, Pd/C) cinnamic->hydrogenation crude_final Crude 3-(2,5-Dimethoxyphenyl)propanoic Acid hydrogenation->crude_final recrystallize Recrystallization (Ethyl Acetate/Hexanes) crude_final->recrystallize pure_final Pure 3-(2,5-Dimethoxyphenyl)propanoic Acid recrystallize->pure_final

Caption: Workflow for synthesis and purification.

Section 3: Applications in Research & Drug Development

3-(2,5-Dimethoxyphenyl)propanoic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile chemical building block.[1]

Scaffold for Synthesis

The true utility of this compound is as a molecular scaffold. Its structure contains two key functional handles:

  • The Carboxylic Acid: This group is readily derivatized. It can be converted into amides, esters, or acid chlorides, allowing for the attachment of a wide variety of other chemical groups. This is fundamental for building libraries of related compounds for structure-activity relationship (SAR) studies.[1]

  • The Dimethoxy-Substituted Phenyl Ring: The methoxy groups are electron-donating, which influences the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution.[1] Furthermore, these groups can be critical for binding interactions with biological targets, such as through hydrogen bonding or π-stacking.[1]

Role as a Precursor in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Cinnamic acids and their derivatives, a class to which this compound is closely related, are known to possess a wide range of pharmacological activities, including antimicrobial and hepatoprotective properties.[7] The structural motif of a substituted phenyl ring connected to a short aliphatic chain is common in many centrally active agents. By modifying the core of 3-(2,5-Dimethoxyphenyl)propanoic acid, researchers can explore new chemical space in the search for novel drug candidates.

Logical Flow in a Drug Discovery Cascade

The diagram below illustrates how a building block like 3-(2,5-Dimethoxyphenyl)propanoic acid fits into a typical early-stage drug discovery process.

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization building_block 3-(2,5-Dimethoxyphenyl) propanoic Acid derivatization Derivatization (Amide Coupling, etc.) building_block->derivatization compound_library Compound Library derivatization->compound_library screening High-Throughput Screening (HTS) compound_library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role in the drug discovery pipeline.

Conclusion

3-(2,5-Dimethoxyphenyl)propanoic acid is a well-characterized and synthetically accessible compound. While possessing no major direct therapeutic activity, its importance to the fields of medicinal chemistry and drug development is significant. Its robust synthesis routes and versatile functional groups make it an ideal starting point for the creation of compound libraries aimed at discovering and optimizing novel therapeutic agents. The information and protocols provided in this guide serve as a comprehensive resource for scientists leveraging this valuable chemical intermediate in their research endeavors.

References

  • Benzenepropanoic acid, 2,5-dimethoxy-. (n.d.). PubChem.
  • This compound. (n.d.). Stenutz.
  • 3-(3,4-Dimethoxyphenyl)propionic acid. (n.d.). PubChem.
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A Comprehensive Technical Guide to the Solubility of 3-(2,5-Dimethoxyphenyl)propionic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-(2,5-Dimethoxyphenyl)propionic acid, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical prediction, practical experimental protocols, and data interpretation to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound, with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , is a phenylpropanoic acid derivative.[1][2][3][4][5] Its structure, featuring a carboxylic acid functional group and two methoxy substituents on the phenyl ring, dictates its physicochemical properties, including its solubility profile. Understanding its behavior in various solvents is paramount for its application in organic synthesis, purification, and formulation development.

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₄[1][4]
Molecular Weight 210.23 g/mol [1][2][4]
Appearance White to off-white solid[6]
Melting Point 66-69 °C[2][3]
Predicted logP 1.7[1]

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents both polar and non-polar characteristics.

  • Polar Nature : The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Non-Polar Nature : The benzene ring and the ethyl chain contribute to the molecule's non-polar character. The two methoxy groups (-OCH₃) add some polarity but also increase the steric hindrance around the phenyl ring.

Based on this structure, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in highly non-polar solvents and water.

Predicted Solubility Profile

Analog Analysis:

  • 3-Phenylpropionic acid (Hydrocinnamic acid) : The parent compound without the methoxy groups is soluble in water (5.9 g/L) and highly soluble in polar organic solvents like ethanol and diethyl ether.[7][8]

  • 2,5-Dimethoxybenzoic acid : This analog, which has a carboxylic acid group directly attached to the dimethoxy-substituted ring, is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[9][10]

Based on these analogs, the following qualitative solubility profile for this compound is predicted:

Table of Predicted Qualitative Solubility:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe non-polar phenyl ring and ethyl chain are expected to dominate over the polar carboxylic acid group, leading to low aqueous solubility.[11]
MethanolPolar ProticSoluble to Very SolubleThe alcohol can hydrogen bond with the carboxylic acid, and its alkyl group can interact with the non-polar parts of the molecule.[12]
EthanolPolar ProticSoluble to Very SolubleSimilar to methanol, ethanol is expected to be a good solvent.[12]
IsopropanolPolar ProticSolubleThe larger alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol.
AcetonePolar AproticSolubleThe polar nature of the ketone group will facilitate dissolution.[9]
Ethyl AcetatePolar AproticSolubleThe ester group can act as a hydrogen bond acceptor for the carboxylic acid.
DichloromethaneNon-polarModerately SolubleThe moderate polarity should allow for some dissolution.
ChloroformNon-polarModerately SolubleSimilar to dichloromethane, it is expected to be a moderately effective solvent.[8]
TolueneNon-polarSparingly SolubleThe largely non-polar nature of toluene will likely result in poor solubility.[11]
n-HexaneNon-polarInsolubleAs a highly non-polar solvent, hexane is not expected to dissolve the polar carboxylic acid.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines detailed protocols for the most common and reliable methods.

The Shake-Flask Method: The Gold Standard

This equilibrium solubility method is widely recognized for its accuracy and reliability.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation : Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitation : Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

  • Filtration/Centrifugation : To ensure the removal of all undissolved solids, either centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification : Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as UV-Vis Spectroscopy or HPLC.

Quantification by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore, such as the benzene ring in this compound.

Caption: Workflow for Solubility Quantification using UV-Vis Spectroscopy.

Step-by-Step Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.

  • Prepare Standard Solutions : Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Generate a Calibration Curve : Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analyze the Sample : Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.

  • Measure Absorbance : Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration : Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it an excellent choice for quantifying solubility, especially in complex matrices.

Caption: Workflow for Solubility Quantification using HPLC.

Step-by-Step Protocol:

  • Method Development : Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax determined by UV-Vis spectroscopy.

  • Prepare Standard Solutions : Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a solvent compatible with it.

  • Generate a Calibration Curve : Inject the standard solutions into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

  • Analyze the Sample : Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

  • Quantify the Peak : Integrate the area of the peak corresponding to this compound.

  • Calculate Concentration : Use the calibration curve to determine the concentration of the compound in the injected sample.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative measure of the maximum amount of this compound that can be dissolved in a given solvent at a specific temperature. This information is critical for:

  • Reaction Chemistry : Selecting an appropriate solvent to ensure all reactants are in the solution phase.

  • Purification : Choosing a suitable solvent system for crystallization, where the compound has high solubility in the hot solvent and low solubility in the cold solvent.

  • Formulation : Developing stable liquid formulations by ensuring the concentration of the active ingredient remains below its solubility limit.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on molecular structure and analog data with detailed experimental protocols, researchers are well-equipped to understand and determine the solubility of this compound in a variety of common laboratory solvents. The methodologies outlined herein provide a robust framework for generating reliable data that is essential for the successful application of this compound in research and development.

References

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The Pharmacological Potential of Dimethoxyphenylpropionic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the dimethoxyphenylpropionic acid moiety and its derivatives have emerged as a class of compounds with a remarkable breadth of biological activities. From mitigating inflammatory cascades to combating oxidative stress, and from exhibiting cytotoxic effects against cancer cells to demonstrating anthelmintic properties, these molecules present a fertile ground for the development of novel therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the biological potential of dimethoxyphenylpropionic acid derivatives. Moving beyond a superficial overview, this document provides an in-depth exploration of the key biological activities, delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and synthesizes structure-activity relationship data to guide future derivatization efforts. Our objective is to equip you with the foundational knowledge and practical insights necessary to accelerate your research and development programs in this promising area of medicinal chemistry.

I. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The ability of dimethoxyphenylpropionic acid derivatives to modulate inflammatory pathways positions them as attractive candidates for the development of novel anti-inflammatory drugs.

A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component of Korean cabbage kimchi, which has demonstrated significant anti-inflammatory properties.[1]

A. Mechanism of Action: A Multi-pronged Approach

The anti-inflammatory effects of HDMPPA and related derivatives are not mediated by a single target but rather through the modulation of several key signaling pathways implicated in the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: HDMPPA has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

  • Suppression of Pro-inflammatory Cytokines: The expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), are also attenuated by HDMPPA in LPS-stimulated microglia.[1]

  • Modulation of Key Signaling Pathways: The anti-inflammatory effects of HDMPPA are rooted in its ability to interfere with critical intracellular signaling cascades. Specifically, it has been shown to block the activation of:

    • Nuclear Factor-κB (NF-κB): HDMPPA inhibits the degradation and phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammatory gene expression.[1]

    • Mitogen-Activated Protein Kinases (MAPKs): The phosphorylation of MAPKs, another crucial pathway in the inflammatory response, is markedly suppressed by HDMPPA.[1]

    • PI3K/Akt Pathway: HDMPPA also inhibits the phosphorylation of Akt, a downstream effector of the phosphatidylinositol-3-kinase (PI3K) pathway, which is involved in cell survival and inflammation.[1]

The culmination of these inhibitory actions results in a potent anti-inflammatory effect.

Signaling Pathway of HDMPPA's Anti-inflammatory Action

G cluster_0 Signaling Cascades cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK HDMPPA HDMPPA HDMPPA->PI3K HDMPPA->MAPKs HDMPPA->IKK Akt Akt PI3K->Akt IκBα IκBα IKK->IκBα NFκB NF-κB (p65) IκBα->NFκB releases NFκB_nuc NF-κB (p65) NFκB->NFκB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression Pro_inflammatory_Mediators iNOS, COX-2 Gene_Expression->Pro_inflammatory_Mediators Pro_inflammatory_Cytokines TNF-α, IL-1β Gene_Expression->Pro_inflammatory_Cytokines G Start 3-(3,4-Dimethoxyphenyl) propenoic Acid AcidChloride 3-(3,4-Dimethoxyphenyl) propenoyl Chloride Start->AcidChloride SOCl2 or (COCl)2 Amide Amide Derivative AcidChloride->Amide Hydrazide_Deriv Hydrazide Derivative AcidChloride->Hydrazide_Deriv Amine Substituted Amine (R-NH2) Amine->Amide Hydrazide Substituted Hydrazide (R-NHNH2) Hydrazide->Hydrazide_Deriv

Caption: General synthesis of amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid.

B. Key Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still evolving, some general trends have been observed:

  • Antioxidant Activity: The presence of a free hydroxyl group on the phenyl ring is crucial for potent antioxidant activity. The position and number of methoxy groups also influence the radical scavenging capacity.

  • Anti-inflammatory Activity: The substitution pattern on the phenyl ring significantly impacts the anti-inflammatory potency. Further derivatization of the propionic acid moiety, such as the formation of amides and esters, can also modulate the activity.

  • Anticancer Activity: The nature of the substituents on the aromatic ring and modifications to the propionic acid side chain can dramatically affect the cytotoxic potency and selectivity against different cancer cell lines.

  • Anthelmintic Activity: The specific structural features required for optimal anthelmintic activity are yet to be fully elucidated, but initial studies suggest that amide and hydrazide derivatives are promising. [2]

VI. Conclusion and Future Directions

Dimethoxyphenylpropionic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, coupled with their potential as anthelmintic agents, makes them attractive starting points for drug discovery programs.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of derivatives are needed to establish more comprehensive structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways for each biological activity will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Novel formulation strategies may be required to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights and methodologies presented in this technical guide, researchers can contribute to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Kim, J. H., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(6), 677-686.
  • Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10478-10483.
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Synthetic Strategies for 3-(2,5-Dimethoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules.[1][2] Its structure, featuring a substituted phenyl ring and a propionic acid side chain, makes it a versatile intermediate. This technical guide provides an in-depth overview of the known synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles, offering both practical, step-by-step protocols and a discussion of the underlying reaction mechanisms.

Route 1: Hydrolysis of an Ester Precursor

One of the most direct and high-yielding methods for the preparation of this compound is the hydrolysis of its corresponding ester, typically the ethyl or methyl ester.[1][3] This approach is favored for its simplicity, scalability, and generally clean conversion.

Reaction Scheme

Ethyl 3-(2,5-Dimethoxyphenyl)propionate Ethyl 3-(2,5-Dimethoxyphenyl)propionate This compound This compound Ethyl 3-(2,5-Dimethoxyphenyl)propionate->this compound 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq) Ethanol Ethanol

Caption: Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenyl)propionate.

Mechanism and Rationale

The reaction proceeds via a base-catalyzed saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid. The use of a co-solvent like methanol enhances the solubility of the ester in the aqueous base.[3]

Experimental Protocol

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of aqueous NaOH (e.g., 10 w%) and methanol.[3]

  • Heat the mixture to reflux and maintain for several hours (e.g., 12 hours) to ensure complete hydrolysis.[3]

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated HCl to the cooled solution to neutralize the excess base and protonate the carboxylate. The pH should be adjusted to be acidic.

  • Extract the aqueous mixture with an organic solvent such as chloroform multiple times.[3]

  • Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄.[3]

  • Filter off the drying agent and concentrate the organic phase in vacuo.

  • The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[3]

Data Summary
Starting MaterialReagentsYieldPurityReference
Ethyl 3-(2,5-dimethoxyphenyl)propionate1. NaOH, MeOH/H₂O2. HCl~89%High[3]

Route 2: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid

Another viable synthetic pathway involves the reduction of the double bond in 2,5-dimethoxycinnamic acid. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium catalyst.[4][5]

Reaction Scheme

2,5-Dimethoxycinnamic acid 2,5-Dimethoxycinnamic acid This compound This compound 2,5-Dimethoxycinnamic acid->this compound H₂, Pd/C Ethanol

Caption: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid.

Mechanism and Rationale

The reaction occurs on the surface of the heterogeneous palladium catalyst. Molecular hydrogen is adsorbed onto the metal surface and dissociates into hydrogen atoms. The cinnamic acid derivative also adsorbs to the catalyst surface, and the hydrogen atoms are sequentially added across the double bond, resulting in the saturated propionic acid. This method is highly selective for the reduction of the alkene, leaving the aromatic ring and the carboxylic acid group intact under mild conditions.[5][6]

Experimental Protocol

Materials:

  • 2,5-Dimethoxycinnamic acid

  • Palladium on carbon (Pd/C), 5% or 10%

  • Ethanol (EtOH) or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2,5-dimethoxycinnamic acid in ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst.

  • Rinse the filter pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Data Summary
Starting MaterialCatalystSolventConditionsYieldReference
2,5-Dimethoxycinnamic acidPd/CEthanolH₂ (atmospheric or higher pressure), RTTypically high[4]

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9][10][11] This route would involve the alkylation of a malonic ester with a 2,5-dimethoxybenzyl halide, followed by hydrolysis and decarboxylation.

Reaction Scheme

Diethyl malonate Diethyl malonate Alkylated malonate Alkylated malonate Diethyl malonate->Alkylated malonate 1. NaOEt, EtOH 2. 2,5-Dimethoxybenzyl halide Dicarboxylic acid Dicarboxylic acid Alkylated malonate->Dicarboxylic acid H₃O⁺, Heat This compound This compound Dicarboxylic acid->this compound Heat (-CO₂)

Caption: Malonic Ester Synthesis of this compound.

Mechanism and Rationale

This multi-step synthesis begins with the deprotonation of diethyl malonate by a base like sodium ethoxide to form a stabilized enolate. This nucleophilic enolate then undergoes an S_N2 reaction with a 2,5-dimethoxybenzyl halide. The resulting substituted malonic ester is then hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Finally, heating the dicarboxylic acid leads to decarboxylation, yielding the desired this compound.[7][8][9]

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • 2,5-Dimethoxybenzyl chloride or bromide

  • Aqueous acid (e.g., H₂SO₄ or HCl)

  • Aqueous base (e.g., NaOH or KOH)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the ethoxide solution at room temperature.

  • After the enolate formation is complete, add 2,5-dimethoxybenzyl halide and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester by heating with aqueous acid or base.

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the dicarboxylic acid.

  • Isolate the dicarboxylic acid and heat it to induce decarboxylation, yielding the final product.

  • Purify the product by recrystallization or column chromatography.

Data Summary
Starting MaterialsKey StepsYieldPurityReference
Diethyl malonate, 2,5-Dimethoxybenzyl halideAlkylation, Hydrolysis, DecarboxylationVariableGood[7][8][9]

Conclusion

Several effective synthetic routes to this compound are available to the synthetic chemist. The hydrolysis of an ester precursor stands out as a highly efficient and straightforward method. For substrates where the corresponding cinnamic acid is readily available, catalytic hydrogenation offers a clean and selective alternative. The malonic ester synthesis, while more involved, provides a classic and reliable approach. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

References

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  • Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST.
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
  • ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
  • ACS Publications. (n.d.). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com.
  • designer-drug.com. (n.d.). Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene to 2C-H.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid.
  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Google Patents. (n.d.). CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile.
  • ResearchGate. (2025, August 9). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
  • PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.

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An In-Depth Technical Guide to the Safe Handling of 3-(2,5-Dimethoxyphenyl)propionic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable building block in medicinal chemistry and organic synthesis, often utilized as a precursor for more complex molecules targeting a range of biological systems, including G-protein coupled receptors (GPCRs).[1] Its structure, featuring a dimethoxy-substituted phenyl ring attached to a propionic acid moiety, makes it a versatile intermediate in the development of novel pharmaceutical candidates.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

1.1. GHS Classification and Known Hazards

Based on available information, this compound is classified with the following hazards:

  • Serious Eye Irritation: Causes serious eye irritation.

  • Skin Irritation: Causes skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

One source also suggests it may be harmful if swallowed.

1.2. Mechanistic Insights into Irritation

The irritant properties of this compound can be attributed to its carboxylic acid functionality. Organic acids can cause skin and eye irritation through several mechanisms, including direct cellular damage due to their acidic nature, disruption of cell membranes, and induction of inflammatory responses. In the respiratory tract, inhaled acidic particles can lead to bronchoconstriction and an inflammatory response.

1.3. Toxicological Data Gaps and Precautionary Principle

It is crucial to note the absence of comprehensive toxicological data for this compound. Studies on chronic toxicity, mutagenicity (e.g., Ames test), carcinogenicity, and reproductive toxicity have not been identified. Therefore, a precautionary principle should be adopted, and this compound should be handled as potentially hazardous until more definitive data becomes available.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is essential.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound as a solid or in solution should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.

2.2. Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below:

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against eye contact with dust or splashes of solutions, which can cause serious irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which is known to cause irritation.
Protective Clothing A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be considered.Minimizes the risk of inhaling irritating dust particles.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.

3.1. Handling Solid Compound

Weighing_Hazardous_Solid

Experimental Protocol: Weighing and Preparing a Stock Solution

  • Preparation:

    • Don appropriate PPE (lab coat, gloves, eye protection).

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment: the container of this compound, a tared, sealable receiving vessel (e.g., a vial or flask), spatulas, and the chosen solvent.

  • Weighing (Tare Method):

    • Place the empty, sealed receiving vessel on the analytical balance and tare it.

    • Move the tared vessel into the chemical fume hood.

    • Carefully transfer the desired amount of solid this compound into the vessel using a clean spatula.

    • Securely seal the vessel.

    • Remove the sealed vessel from the fume hood and place it on the analytical balance to obtain the final mass.

  • Dissolution:

    • Return the sealed vessel containing the weighed solid to the fume hood.

    • Unseal the vessel and add the calculated volume of the desired solvent (e.g., DMSO, ethanol).

    • Reseal the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.

3.2. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Chemical Reactivity and Stability

4.1. Incompatible Materials

  • Strong Oxidizing Agents: As a substituted benzene derivative and a carboxylic acid, it can react exothermically with strong oxidizing agents.

  • Strong Bases: Will undergo an acid-base neutralization reaction with strong bases.

4.2. Hazardous Decomposition Products

Under thermal decomposition, this compound may produce carbon monoxide (CO) and carbon dioxide (CO₂). The initial pyrolytic step for dimethoxybenzenes is often methoxy bond homolysis.

Emergency Procedures

Emergency_Response

5.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

5.2. Accidental Release Measures

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb any solutions with an inert material and collect all waste in a sealed, labeled container for disposal.

Waste Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Neutralization and Disposal of Small-Scale Aqueous Waste

This protocol is for the neutralization of dilute aqueous solutions of this compound.

  • Preparation:

    • Perform all steps in a chemical fume hood while wearing appropriate PPE.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Neutralization:

    • Slowly add the sodium bicarbonate solution to the acidic waste with stirring. Be aware of potential gas evolution (CO₂).

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the basic solution until the pH is neutral (pH 6-8).

  • Disposal:

    • Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.

    • If drain disposal is not permitted, collect the neutralized solution in a labeled hazardous waste container.

Biological Considerations for Drug Development Professionals

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited, insights can be drawn from related compounds. Phenylpropionic acids are known to be metabolites of dietary polyphenols, formed by the gut microbiota.[2] These microbial metabolites can be absorbed and exert biological effects. The metabolism of phenylpropionic acids in humans can involve conversion to benzoic acid.[3] The dimethoxybenzene moiety may also be subject to metabolic modification. These factors should be considered in the design and interpretation of preclinical studies involving this compound.

Conclusion

This compound is a useful compound in research and development, but it must be handled with care due to its irritant properties and the lack of comprehensive toxicological data. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this chemical. A commitment to a strong safety culture and a cautious approach are essential when handling any research compound with an incomplete toxicological profile.

References

  • Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. PNAS. (URL: [Link])
  • Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem. (URL: [Link])
  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. (URL: [Link])
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety - University of California, Berkeley. (URL: [Link])
  • Unimolecular Thermal Decomposition of Dimethoxybenzenes - PubMed. (URL: [Link])
  • Neutralization of Carboxylic Acid - YouTube. (URL: [Link])

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The Enigmatic Role of 3-(2,5-Dimethoxyphenyl)propionic Acid in Plant Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the current understanding and prospective research avenues concerning 3-(2,5-Dimethoxyphenyl)propionic acid, a recognized yet understudied plant metabolite. While direct research on this specific compound within plant systems is nascent, this document synthesizes established principles from the broader field of phenylpropanoid and phenolic acid biochemistry to construct a scientifically grounded framework for its biosynthesis, physiological roles, and ecological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the vast and intricate world of plant secondary metabolites. We will explore its probable origins within the phenylpropanoid pathway, its potential functions in plant defense and stress mitigation, and methodologies for its study.

Introduction: Unveiling a Potential Bioactive Compound

This compound is a derivative of 3-phenylpropionic acid, characterized by the presence of two methoxy groups on the phenyl ring.[1][2] Its classification as a plant metabolite suggests an endogenous role within the plant kingdom, yet the specific plant species harboring this compound and its precise physiological functions remain largely uncharacterized.[1][2] Phenylpropanoic acids, as a class, are integral to plant life, serving as precursors to a vast array of secondary metabolites and exhibiting diverse biological activities.[3] This guide aims to provide a comprehensive theoretical and practical framework for investigating the role of this intriguing molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄[1][4]
Molecular Weight210.23 g/mol [1][4]
IUPAC Name3-(2,5-dimethoxyphenyl)propanoic acid[1]
Melting Point66-69 °C[2][4]
AppearanceSolid[4]

Postulated Biosynthesis: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, a central route in plant secondary metabolism that converts phenylalanine into a multitude of phenolic compounds.[5][6][7] The presence of methoxy groups points towards the involvement of O-methyltransferases (OMTs), enzymes that play a crucial role in diversifying phenolic structures and modifying their bioactivity.[5][8]

The General Phenylpropanoid Pathway: The Foundation

The journey begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).[9] Subsequent hydroxylations and ligations produce key intermediates like p-coumaroyl-CoA, the precursor to a wide array of flavonoids, lignins, and other phenolic compounds.[6][9]

The Path to Dimethoxylation: A Plausible Scenario

The formation of the 2,5-dimethoxy substitution pattern likely involves a series of hydroxylation and methylation steps. While the exact sequence for this specific compound is unknown, we can propose a logical pathway based on known enzymatic reactions in plants. The core phenylpropanoid pathway provides precursors that can be acted upon by various hydroxylases and O-methyltransferases to yield the dimethoxylated structure.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_specific Hypothetical Pathway to this compound Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Unknown_Intermediate_1 Hydroxylated Intermediate Caffeic_acid->Unknown_Intermediate_1 Hydroxylation/ Reduction Steps Unknown_Intermediate_2 2,5-Dihydroxyphenylpropionic acid Unknown_Intermediate_1->Unknown_Intermediate_2 Hydroxylation Target_Molecule This compound Unknown_Intermediate_2->Target_Molecule OMT (x2)

Caption: Hypothetical biosynthetic pathway of this compound.

Anticipated Physiological Roles and Ecological Significance

The functional role of this compound in plants can be inferred from the known activities of other phenolic compounds, particularly those with methoxy substitutions. These molecules are often involved in plant defense and responses to environmental stress.[10][11][12]

Plant Defense and Allelopathy

Phenolic compounds are well-documented as having antimicrobial and insecticidal properties.[5][11] The methoxy groups can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes. Furthermore, many phenolic acids are known to exhibit allelopathic activity, inhibiting the germination and growth of competing plant species.[13] It is plausible that this compound could function as an allelochemical, influencing the plant's immediate environment.

Abiotic Stress Tolerance

Plants upregulate the phenylpropanoid pathway in response to various abiotic stresses, including UV radiation, drought, and salinity.[10][12][14] Methoxylated flavonoids, for instance, have been shown to contribute to ion homeostasis and oxidative stress management in salt-stressed plants.[15] The antioxidant properties of phenolic compounds are crucial for scavenging reactive oxygen species (ROS) that accumulate during stress conditions.[10][14] The dimethoxy substitutions on the aromatic ring of this compound may modulate its antioxidant potential.

Methodologies for Investigation: A Practical Guide

To empirically validate the theoretical roles of this compound, a systematic approach involving extraction, identification, quantification, and functional analysis is necessary.

Extraction and Isolation

The extraction of phenylpropanoic acids from plant tissues typically employs polar solvents.

Protocol 1: General Extraction of Phenylpropanoic Acids from Plant Tissue

  • Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

  • Extraction: Macerate the powdered tissue in 80% methanol (or another suitable solvent mixture) at a 1:10 (w/v) ratio.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for analytical chromatography.

For a more targeted extraction, techniques like solid-phase extraction (SPE) can be employed to fractionate the extract and enrich for acidic compounds. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be optimized to improve yields and reduce extraction times.[16][17][18]

Analytical Characterization and Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the identification and quantification of this compound.

Protocol 2: HPLC-MS/MS Analysis

  • Chromatographic System: A C18 reversed-phase column is typically suitable for separating phenylpropanoic acids.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both acidified with 0.1% formic acid, is a common starting point.

  • Detection: A tandem mass spectrometer (MS/MS) operating in negative ionization mode would be ideal for selective and sensitive detection. The precursor ion would be [M-H]⁻, and specific product ions would be used for quantification in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: A standard curve of a pure, synthesized this compound standard is essential for accurate quantification.

Analytical_Workflow Plant_Material Plant Material Extraction Extraction (Protocol 1) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Optional: SPE Purification Crude_Extract->Purification Analysis HPLC-MS/MS Analysis (Protocol 2) Crude_Extract->Analysis Purified_Extract Purified Extract Purification->Purified_Extract Purified_Extract->Analysis Data Identification and Quantification Analysis->Data

Caption: General workflow for the analysis of this compound.

Future Directions and Conclusion

The study of this compound as a plant metabolite is a promising area of research. Future investigations should focus on:

  • Screening of Plant Species: A broad screening of diverse plant families is needed to identify natural sources of this compound.

  • Elucidation of the Biosynthetic Pathway: The use of transcriptomics and metabolomics in identified producer plants can help to pinpoint the specific genes and enzymes involved in its synthesis.

  • Functional Genomics: Knockout or overexpression of candidate biosynthetic genes will provide definitive evidence of their role and allow for the study of the resulting phenotype.

  • Bioactivity Assays: Testing the purified compound for antimicrobial, allelopathic, and antioxidant activities will clarify its ecological and physiological roles.

References

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  • Geng, D., Jin, L., & Chen, J. (2023). Flavonoids in Plant Salt Stress Responses: Biosynthesis, Regulation, Functions, and Signaling Networks. Plants, 12(3), 633. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-. [Link]
  • Sharma, A., Kumar, V., Shahzad, B., Ramakrishnan, M., Singh, P., Kumar, A., ... & Siddique, K. H. M. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(23), 4243. [Link]
  • Brunetti, C., Di Ferdinando, M., Fini, A., Pollastri, S., & Tattini, M. (2013). The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. Plants, 2(3), 353-371. [Link]
  • Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food Chemistry, 126(4), 1821-1835. [Link]
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. [Link]
  • Khasin, M., Chekhovskiy, K., & Funnell-Harris, D. L. (2021). Pathogen and drought stress affect cell wall and phytohormone signaling to shape host responses in a sorghum COMT bmr12 mutant. Frontiers in Plant Science, 12, 709941. [Link]
  • Deng, Y., & Lu, S. (2017). Biosynthesis and regulation of phenylpropanoids in plants. Critical Reviews in Plant Sciences, 36(4), 257-290. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
  • Hithamani, G., Naveen, J., & Pushpalatha, H. G. (2023). Phenolic Compounds: Stress Markers of Plants and Their Protective Role. In Plant Metabolites under Environmental Stress (pp. 1-28). Apple Academic Press. [Link]
  • Singh, D., Singh, S., Singh, G., & Kumar, V. (2024). An Insight into the Role of Phenolics in Abiotic Stress Tolerance in Plants: Current Perspective for Sustainable Environment.
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Phytochemistry, 71(14-15), 1547-1563. [Link]
  • Jamil, M., Tasmim, T., & Kibria, M. G. (2023). An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. Plants, 12(16), 2978. [Link]
  • Rahim, M. A., & Rahman, M. M. (2023). Editorial: Phenylpropanoid biosynthesis in plants. Frontiers in Plant Science, 14, 1228807. [Link]
  • Barba, F. J. (2018). Extraction and Analysis of Natural Product in Plant. Molecules, 23(10), 2488. [Link]
  • Lee, C. W., Choi, J. S., & Lee, B. H. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(26), 10614-10619. [Link]
  • Wikipedia. (n.d.). Phenylpropanoic acid. [Link]
  • Patyra, A., Kołtun-Jasion, M., & Kiss, A. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(18), 2415. [Link]
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Harnessing the Potential of 3-(2,5-Dimethoxyphenyl)propionic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Dimethoxyphenyl)propionic acid is a versatile and highly valuable aromatic carboxylic acid building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a propionic acid linker attached to an electron-rich dimethoxy-substituted phenyl ring, offers a strategic starting point for the synthesis of a diverse range of complex molecules. The electron-donating methoxy groups significantly influence the electronic properties of the aromatic system, enhancing its reactivity in electrophilic substitution reactions and potentially contributing to crucial π-stacking interactions in ligand-receptor binding.[1] This guide provides an in-depth exploration of the core synthetic transformations of this compound, focusing on its application in constructing key molecular scaffolds such as tetralones and phenethylamines, which are prevalent in pharmacologically active compounds. We will delve into the mechanistic underpinnings of these reactions, provide validated experimental protocols, and discuss the causal factors that govern reaction outcomes, offering a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: Physicochemical Profile and Synthetic Significance

This compound, also known as 2,5-Dimethoxybenzenepropanoic acid, is a derivative of 3-phenylpropionic acid where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions.[1][2] This substitution pattern is not merely decorative; it is fundamental to the compound's utility.

Causality of Reactivity: The methoxy groups at the C2 and C5 positions are powerful activating groups in electrophilic aromatic substitution (EAS). By donating electron density into the benzene ring through resonance, they make the ring significantly more nucleophilic than unsubstituted benzene.[3] This enhanced nucleophilicity facilitates reactions that would otherwise require harsh conditions, enabling milder and more selective transformations. Furthermore, these groups direct incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C4 and C6 positions are activated, setting the stage for regioselective cyclization and substitution reactions. The carboxylic acid functional group provides a convenient handle for derivatization, most commonly through amide coupling or esterification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Physicochemical Data Summary

PropertyValueReference
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[1][2]
CAS Number 10538-49-5[4][5]
Molecular Formula C₁₁H₁₄O₄[2][5]
Molecular Weight 210.23 g/mol [2][5]
Melting Point 66-69 °C[4][6]
Appearance Solid

A common and effective method for the laboratory-scale synthesis of this starting material involves the basic hydrolysis of its corresponding ethyl ester, ethyl 3-(2,5-dimethoxyphenyl)propionate, followed by acidification.[1][7]

Core Synthetic Applications & Methodologies

The strategic placement of functional groups in this compound makes it an ideal precursor for several classes of high-value molecules. The following sections detail key synthetic pathways originating from this compound.

G cluster_0 Pathway 1: Cyclization cluster_1 Pathway 2: Amine Synthesis cluster_2 Pathway 3: Ketonization start This compound tetralone 6,9-Dimethoxytetralone Scaffold start->tetralone Intramolecular Friedel-Crafts Acylation amide Propionamide Intermediate start->amide Amide Coupling ketone Symmetric Ketone (Dimeric Structure) start->ketone Catalytic Ketonization (2 eq.) phenethylamine Phenethylamine Analogs (e.g., 2C-H Precursors) amide->phenethylamine Reduction (e.g., LiAlH4)

Figure 1: Key synthetic pathways originating from this compound.
Pathway 1: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

One of the most powerful applications of this starting material is its use in intramolecular Friedel-Crafts acylation to construct tetralone ring systems. Tetralones are crucial intermediates in the synthesis of natural products and pharmaceutical agents. The electron-rich nature of the dimethoxybenzene ring makes it highly susceptible to cyclization.

Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The carboxylic acid is first converted into a more potent electrophile, typically an acylium ion. This is achieved using a strong protic acid like polyphosphoric acid (PPA) or by converting the acid to an acid chloride followed by treatment with a Lewis acid (e.g., AlCl₃). The highly reactive acylium ion is then attacked by the nucleophilic C6 position of the aromatic ring (ortho to one methoxy group and para to the other), which is sterically accessible. This cyclization forms a six-membered ring and generates an arenium ion intermediate. A subsequent deprotonation step restores aromaticity, yielding the final tetralone product.

Figure 2: Simplified mechanism for intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 6,9-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting acid) to the flask. The PPA acts as both the solvent and the dehydrating acid catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tetralone.

Pathway 2: Synthesis of Pharmacologically Relevant Phenethylamines

The 2,5-dimethoxy substitution pattern is a hallmark of the "2C" family of psychedelic phenethylamines and related amphetamine analogues like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane).[8][9] this compound serves as an excellent precursor to the core phenethylamine scaffold, 2-(2,5-dimethoxyphenyl)ethanamine (also known as 2C-H).

Synthetic Rationale: The conversion of a carboxylic acid to a primary amine with the same number of carbons in the backbone is a multi-step but reliable process. The most common laboratory method involves the formation of an amide, followed by its reduction.

  • Amide Formation: The carboxylic acid is activated to facilitate nucleophilic attack by ammonia. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides like DCC or EDC. The activated intermediate is then treated with ammonia to form 3-(2,5-dimethoxyphenyl)propanamide.

  • Reduction: The resulting primary amide is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation, as it cleanly reduces the carbonyl group without affecting the aromatic ring or the methoxy ethers.

Experimental Protocol: Synthesis of 2-(2,5-Dimethoxyphenyl)ethanamine

Step A: Synthesis of 3-(2,5-Dimethoxyphenyl)propanamide

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.

  • Amidation: Cool the acid chloride solution in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Dilute with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude amide, which can often be used in the next step without further purification.

Step B: Reduction of the Amide to the Amine

  • Preparation: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous THF. Cool the suspension in an ice bath.

  • Amide Addition: Dissolve the crude 3-(2,5-dimethoxyphenyl)propanamide from Step A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture in an ice bath. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt by treating a solution of the freebase in ether with ethereal HCl, which often yields a crystalline, more stable product.

Conclusion and Future Outlook

This compound is a powerful and versatile starting material whose full potential is still being explored. The electron-donating methoxy groups not only activate the aromatic ring for classical electrophilic substitutions like the Friedel-Crafts acylation but also provide key pharmacophoric features for molecules targeting G-protein coupled receptors, such as serotonin receptors.[1][10] The protocols detailed in this guide for the synthesis of tetralones and phenethylamines represent robust and scalable methods for accessing complex molecular architectures.

For drug development professionals, the inherent structure of this building block allows for rapid diversification. The carboxylic acid handle can be used in amide coupling to explore SAR around the "tail" region of a molecule, while the activated aromatic ring can be further functionalized to probe interactions with receptor binding pockets. As the demand for novel CNS-active agents and complex heterocyclic scaffolds continues to grow, the strategic application of this compound will undoubtedly play a significant role in advancing the frontiers of medicinal chemistry and organic synthesis.

References

  • This compound | High Purity - Benchchem. (n.d.).
  • Allen Institute. (n.d.). Conversion of Propionic acid to Diethyl ketone.
  • Yu, Q., et al. (2021). Ketonization of Propionic Acid on Lewis Acidic Zr-Beta Zeolite with Improved Stability and Selectivity. ACS Sustainable Chemistry & Engineering.
  • Wikipedia. (n.d.). Ketonic decarboxylation.
  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
  • PMC - NIH. (2025). Dataset on the ketonisation of pure propionic acid and its mixture with pyrolysis bio-oil over metal oxide catalysts into 3-pentanone a biofuel precursor.
  • ResearchGate. (2025). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM).
  • ResearchGate. (2025). Conversion of propionic acid and 3-pentanone to hydrocarbons on ZSM-5 catalysts: Reaction pathway and active site.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.
  • CCSF. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.
  • Chemistry 211 Experiment 1. (2012).
  • Bugenhagen, B., et al. (n.d.). Crystal structure of this compound. PMC - NIH.
  • ChemicalBook. (2025). This compound | 10538-49-5.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 10538-49-5.
  • Ghent University. (n.d.). SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central.
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Wikipedia. (n.d.). 2C-B.
  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
  • Stenutz. (n.d.). This compound.
  • MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

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An In-depth Technical Guide to 3-(2,5-Dimethoxyphenyl)propionic acid: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-(2,5-Dimethoxyphenyl)propionic acid is an aromatic carboxylic acid that has emerged as a valuable and versatile building block in the realms of organic synthesis and medicinal chemistry.[1] Its structure, which features a propionic acid functional group attached to a dimethoxy-substituted phenyl ring, provides a unique combination of chemical reactivity and physicochemical properties. The electron-donating methoxy groups at the 2 and 5 positions significantly influence the electronic character of the aromatic ring, which can be critical for molecular interactions such as π-stacking with biological targets.[1] The carboxylic acid moiety serves as a convenient handle for derivatization, enabling chemists to readily generate libraries of compounds through techniques like amide coupling and esterification for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Historical Perspective and Initial Discovery

While the precise first synthesis of this compound is not prominently documented in contemporary literature, early significant work involving this compound was reported in the mid-20th century. A notable early preparation was described by Anliker and his colleagues in 1957.[2] In their seminal work, this compound served as a crucial starting material for the synthesis of 19-norsteroidal derivatives, highlighting its early utility in complex molecule synthesis.[2] This historical context underscores the foundational importance of this molecule as an intermediate in the quest for novel bioactive compounds.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 10538-49-5[1]
Melting Point 66-69 °C[3]
Appearance Solid[3]
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[1]

The structural arrangement of this compound has been elucidated through X-ray crystallography. In the crystalline state, the aromatic ring is nearly coplanar with the methoxy group at the 2-position, while the methoxy group at the 5-position is slightly out of plane. The propionic acid side chain is fully extended in a trans configuration.[2] This well-defined three-dimensional structure is crucial for computational studies, such as molecular docking, to predict its binding modes with biological targets.[1]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is well-established, with the hydrolysis of its corresponding ethyl ester being a common and efficient method.[1][2] This process is typically carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.[1]

Experimental Protocol: Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This protocol is adapted from a published procedure for the synthesis and crystallization of this compound.[2]

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • Aqueous Sodium Hydroxide (NaOH), 10 w%

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), half-concentrated aqueous solution

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Diethyl ether

Procedure:

  • A solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (e.g., 3.2 g, 13.4 mmol) in a mixture of 10 w% aqueous NaOH (30 mL) and methanol (8 mL) is heated at reflux for 12 hours.

  • The reaction mixture is then cooled to room temperature.

  • Half-concentrated aqueous HCl is added to the cooled solution to precipitate the product.

  • The mixture is extracted with chloroform (3 x 15 mL).

  • The combined organic phases are dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo to yield the crude product.

  • The residue is purified by filtration over a small column of silica gel using a mixture of diethyl ether and chloroform (1:1, v/v) as the eluent.

  • The final product is obtained as colorless needles with a yield of approximately 89%.[2]

SynthesisWorkflow start Ethyl 3-(2,5-dimethoxyphenyl)propionate reflux Reflux with NaOH/MeOH for 12h start->reflux acidify Acidification with HCl reflux->acidify extract Extraction with Chloroform acidify->extract dry Drying over MgSO4 extract->dry concentrate Concentration in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃) δ: 2.65 (2H, t, J = 7.6 Hz), 2.91 (2H, t, J = 7.6 Hz), 6.71 (1H, dd, J = 8.4, 3.2 Hz), 6.75 (1H, d, J = 3.2 Hz), 6.76 (1H, d, J = 8.4 Hz).[2]

    • ¹³C NMR (67.8 MHz, CDCl₃) δ: 26.0 (CH₂), 33.9 (CH₂), 55.6 (OCH₃), 55.7 (OCH₃), 111.0 (CH), 111.6 (CH), 116.3 (CH), 129.6 (CH), 151.7 (Cquat), 153.3 (Cquat), 179.7 (Cquat, CO).[2]

  • Infrared (IR) Spectroscopy:

    • νₘₐₓ (KBr/cm⁻¹): 3500–2050 (broad, OH), 2955, 2835, 1699, 1504, 1449, 1430, 1307, 1281, 1182, 1127, 927, 916, 865, 795, 717, 499.[2]

  • Mass Spectrometry (MS): Comprehensive analytical data, including LC-MS, is typically provided to confirm the molecular weight and purity.[1]

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structural features make it particularly suitable for the development of ligands targeting G-protein coupled receptors (GPCRs), as well as analogs of neurotransmitters and bioactive natural products.[1]

A Scaffold for GPCR Ligands

The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in a variety of centrally acting agents, particularly those targeting serotonin receptors, which are a major class of GPCRs. Research has shown that derivatives of 2,5-dimethoxyphenethylamine act as potent agonists at serotonin 5-HT₂ receptors.[4][5] The substitution pattern on the phenyl ring is crucial for receptor affinity and functional activity.[4][5] this compound provides a readily available starting material to explore novel chemical space around this privileged scaffold. The propionic acid side chain can be elaborated to introduce various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

GPCR_Ligand_Development start This compound derivatization Chemical Derivatization (e.g., Amide Coupling, Esterification) start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening (GPCR Binding & Functional Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->derivatization Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in GPCR ligand development workflow.

Broader Context: The Phenylpropionic Acid Class

This compound belongs to the broader class of arylpropionic acids. This class of compounds is well-known in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[6][7][8] For instance, ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a 2-arylpropionic acid derivative.[6][7][8] While this compound itself is not primarily known for these activities, its structural framework provides a foundation for the synthesis of novel derivatives that could be explored for such therapeutic applications.

Natural Occurrence and Metabolic Relevance

Interestingly, this compound has been identified as a colonic bioconversion metabolite.[1] This suggests that it can be formed in the gut through the microbial fermentation of dietary polyphenols, such as those found in black tea and red wine.[1] The resulting metabolites can be absorbed by the host and may exert biological effects, opening up an area for further investigation into the potential physiological roles of this compound.[1]

Conclusion and Future Outlook

This compound has a rich history as a valuable synthetic intermediate and continues to be a relevant scaffold in modern drug discovery. Its well-defined structure, straightforward synthesis, and the established pharmacological importance of the 2,5-dimethoxyphenyl moiety make it a compelling starting point for the development of novel GPCR ligands and other bioactive molecules. As our understanding of the intricate roles of gut microbial metabolites in human health expands, the natural occurrence of this compound may unveil new avenues for its therapeutic application. For researchers and drug development professionals, this compound represents a key tool in the ongoing effort to design and synthesize the next generation of therapeutics.

References

  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Glennon, R. A. (2015). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 6(9), 1475–1486. [Link]
  • Glennon, R. A. (2015). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of the Propionic Acid Side Chain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propionic acid side chain, a seemingly simple three-carbon carboxylic acid moiety, underpins the structure and function of a vast array of molecules critical to biology and pharmacology. From its role as a key metabolite in biochemical pathways to its prevalence in the structure of numerous pharmaceuticals, a comprehensive understanding of its chemical reactivity is paramount for professionals in drug development and life sciences research. This guide provides an in-depth exploration of the reactivity of the propionic acid side chain, delving into the fundamental principles that govern its transformations. We will examine key reactions such as esterification, amide bond formation, and α-halogenation, elucidating the underlying mechanisms and providing practical, field-proven insights into experimental design and execution. This document is intended to serve as a technical resource, bridging theoretical concepts with practical applications to empower researchers in their endeavors to harness the chemical potential of this versatile functional group.

Introduction: The Significance of the Propionic Acid Moiety

Propionic acid, systematically named propanoic acid, is a short-chain saturated fatty acid with the chemical formula CH₃CH₂COOH.[1][2] Its side chain, the propyl group attached to a carboxyl function, is a fundamental building block in organic chemistry and biochemistry. In nature, propionate is a common metabolite produced by gut microbiota from the fermentation of dietary fiber and plays a role in various physiological processes.[1][3]

In the realm of medicinal chemistry and drug development, the propionic acid side chain is a recurring structural motif. It is a key component of the widely recognized class of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[4] The acidic nature of the carboxyl group is often crucial for the pharmacological activity of these drugs. Furthermore, the propionic acid moiety serves as a versatile handle for synthetic modifications, enabling the generation of diverse derivatives with tailored properties.[4][5] Its strategic incorporation into drug candidates can influence solubility, metabolic stability, and target binding affinity. A thorough grasp of its reactivity is therefore indispensable for the rational design and synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of propionic acid is essential to appreciating its reactivity.

PropertyValueReference
Molecular Formula C₃H₆O₂[6]
Molecular Weight 74.08 g/mol [6]
pKa 4.87[6]
Appearance Colorless, oily liquid[6]
Boiling Point 141°C[6]
Melting Point -20.7°C[6]
Solubility Highly soluble in polar solvents like water, ethanol, and ether.[6]

The moderate acidity, as indicated by its pKa of 4.87, is a key determinant of its chemical behavior, influencing its ability to act as a proton donor in various reactions.[6][7][8] Its solubility in polar solvents is attributed to the hydrogen bonding capacity of the carboxyl group.[6]

Reactivity at the Carboxyl Group

The carboxyl group is the primary site of reactivity in the propionic acid side chain, participating in a range of nucleophilic acyl substitution reactions.

Esterification

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a cornerstone of organic synthesis. For the propionic acid side chain, this transformation is frequently employed to mask the acidity of the carboxyl group, improve lipophilicity, or create prodrugs.

2.1.1. Fischer Esterification: An Acid-Catalyzed Equilibrium

The most common method for esterifying carboxylic acids is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9] This reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[9][10]

Mechanism of Fischer Esterification:

The mechanism proceeds through a series of protonation and deprotonation steps, culminating in the formation of a tetrahedral intermediate.[9]

AmideSynthesisWorkflow cluster_activation Activation Step cluster_coupling Coupling Step PropionicAcid Propionic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea) PropionicAcid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC) Amine Amine (R'-NH₂) Amide Amide ActivatedEster->Amide + Amine Byproduct Byproduct (e.g., EDU)

Sources

Methodological & Application

Detailed protocol for the synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis.[1] Two distinct and reliable synthetic methodologies are presented. The first protocol details the high-yield saponification of ethyl 3-(2,5-dimethoxyphenyl)propionate. The second protocol outlines a robust, two-step synthesis commencing from 2,5-dimethoxybenzaldehyde, involving a Knoevenagel condensation followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step instructions, explanations of the underlying chemical principles, and essential characterization and safety data.

Introduction

This compound is a substituted phenylpropanoic acid derivative. Its structure, featuring a dimethoxy-substituted phenyl ring connected to a propionic acid moiety, makes it a versatile intermediate for synthesizing more complex molecules.[1] It serves as a key precursor in the development of novel pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs).[1] The strategic placement of the methoxy groups significantly influences the molecule's electronic properties and reactivity, making it an important starting material for constructing analogs of bioactive compounds. This protocol provides two validated methods to access this important compound, catering to different starting material availability and strategic synthetic planning.

Physicochemical Properties & Reagent Overview

A thorough understanding of the physical and chemical properties of the target compound and all reagents is critical for successful synthesis and safety.

CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)CAS Number
Target: this compound C₁₁H₁₄O₄210.2366-6910538-49-5
2,5-DimethoxybenzaldehydeC₉H₁₀O₃166.175093-02-7
Malonic AcidC₃H₄O₄104.06135-137 (decomposes)141-82-2
Ethyl 3-(2,5-dimethoxyphenyl)propionateC₁₃H₁₈O₄238.28N/A (Liquid)33979-63-2
Sodium Hydroxide (NaOH)NaOH40.003181310-73-2
Palladium on Carbon (10% Pd/C)Pd/CN/AN/A7440-05-3
PyridineC₅H₅N79.10-42110-86-1
PiperidineC₅H₁₁N85.15-9110-89-4
Hydrochloric Acid (HCl), conc.HCl36.46-27.32 (37% aq.)7647-01-0
Ethyl AcetateC₄H₈O₂88.11-83.6141-78-6
EthanolC₂H₆O46.07-11464-17-5

Data sourced from[2][3][4][5][6].

Synthetic Protocols

Two primary routes are detailed below. Protocol A offers a straightforward, high-yield final step from a commercially available ester. Protocol B provides a more fundamental synthesis from the corresponding aldehyde.

Protocol A: Synthesis via Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This method is an efficient and direct route to the target compound, relying on the base-catalyzed hydrolysis (saponification) of the corresponding ethyl ester.[1][2]

Protocol A Ester Ethyl 3-(2,5-dimethoxyphenyl)propionate NaOH 10% NaOH(aq), Methanol Ester->NaOH 1. Mix Reflux Heat at Reflux (12 hours) NaOH->Reflux 2. React Acidify Acidify with HCl(aq) Reflux->Acidify 3. Quench & Protonate Workup Extraction (Chloroform) Drying (MgSO4) Concentration Acidify->Workup 4. Isolate Product This compound Workup->Product 5. Purify Protocol B Aldehyde 2,5-Dimethoxybenzaldehyde Malonic Malonic Acid Pyridine, Piperidine Aldehyde->Malonic 1. Mix Condensation Knoevenagel Condensation (Heat) Malonic->Condensation 2. React Cinnamic 2,5-Dimethoxycinnamic acid (Intermediate) Condensation->Cinnamic 3. Form Intermediate Hydrogenation Catalytic Hydrogenation (H2, 10% Pd/C, Ethanol) Cinnamic->Hydrogenation 4. Reduce Workup Filtration Concentration Recrystallization Hydrogenation->Workup 5. Isolate & Purify Product This compound Workup->Product 6. Final Product

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 3-(2,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(2,5-Dimethoxyphenyl)propionic acid, a key intermediate in pharmaceutical synthesis.[1] The developed method is precise, accurate, and specific for the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, optimization, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Imperative for Purity Assessment

This compound is a versatile chemical building block utilized in the synthesis of various complex molecules and active pharmaceutical ingredients.[1] The purity of this starting material is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality and consistency.[2][5]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8] This note details a stability-indicating RP-HPLC method, which is specifically designed to resolve the main compound from any degradation products that may form under stress conditions, thereby providing a true and reliable measure of its purity.[5][7][9]

Chromatographic Principles and Method Rationale

The method is founded on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[8][10]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for the relatively non-polar this compound. The C18 phase offers a versatile and robust platform for separating a wide range of organic molecules.[11]

  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The key to successfully analyzing a carboxylic acid like our target compound is controlling its ionization state. By maintaining an acidic pH (pH ≈ 3.0), the carboxylic acid group remains protonated (-COOH). This neutral form is more hydrophobic and therefore better retained on the C18 column, leading to sharp, symmetrical peaks.[8][12][13][14] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[15] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: The dimethoxyphenyl moiety of the analyte contains a strong chromophore, making it well-suited for UV detection.[16] A preliminary UV scan indicates significant absorbance at approximately 225 nm and 280 nm. A detection wavelength of 225 nm is selected to ensure high sensitivity for both the parent compound and potential impurities which may lack the full aromatic chromophore.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[16]

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Chemicals:

    • This compound reference standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Ortho-phosphoric acid (85%) (AR grade).

    • Water (Milli-Q® or equivalent, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

The HPLC Protocol

Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm
Run Time 25 minutes
System Suitability

Before commencing any analysis, the system suitability must be verified. Inject the Standard Working Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][6][17][18]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] Forced degradation studies were conducted to generate potential degradation products and demonstrate the stability-indicating nature of the method.[6][7][9][19] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N HCl, heated at 80°C for 4 hours, then neutralized.

  • Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N NaOH, at room temperature for 2 hours, then neutralized.

  • Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) + 1 mL of 30% H₂O₂, at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid sample was exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light in a photostability chamber.[19]

Results: In all stressed samples, the main peak for this compound was well-resolved from all degradation product peaks, and peak purity analysis using the DAD confirmed no co-elution. This demonstrates the method's specificity and stability-indicating capability.

Linearity

The linearity of the method was established by analyzing solutions prepared at five concentration levels, from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy (% Recovery)

Accuracy was determined by the standard addition method. Known amounts of the reference standard were spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80% 99.8%0.45%
100% 100.5%0.31%
120% 101.1%0.52%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% Purity (Mean)% RSD
Repeatability 99.85%0.25%
Intermediate Precision 99.79%0.38%
Acceptance Criteria -≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters. The system suitability parameters remained within the acceptance criteria for all variations.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passes
Column Temperature ± 2 °CSystem suitability passes
Mobile Phase pH ± 0.2 unitsSystem suitability passes

Data Analysis and Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the logical workflow for developing and validating the HPLC method described.

HPLC_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) cluster_App Phase 3: Application Dev1 Analyte Characterization (pKa, logP, UV Spectra) Dev2 Initial Parameter Selection (C18 Column, Acidic Mobile Phase) Dev1->Dev2 Dev3 Scouting Runs (Gradient & Isocratic) Dev2->Dev3 Dev4 Optimization (pH, Gradient, Temp.) Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 System Suitability Testing Val6->App1 Validated Method App2 Routine Sample Analysis (Purity Calculation) App1->App2

Caption: Workflow for HPLC method development, validation, and application.

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method for determining the purity of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis in both research and manufacturing environments, ensuring the integrity of this critical pharmaceutical intermediate.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijcrt.
  • Method Development & Forced Degradation. J-star Research.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Which column and mobile phase i should use for detection of organic acids and sugars?. ResearchGate.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online.
  • HPLC Separation of Organic Acids. SIELC Technologies.
  • HPLC column for organic acids. Shodex.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
  • Reverse-phase HPLC analysis and purification of small molecules. PubMed.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
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Application Note: A Validated GC-MS Protocol for the Identification of 3-(2,5-Dimethoxyphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the derivatization and subsequent identification of 3-(2,5-dimethoxyphenyl)propionic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of carboxylic acids, a robust derivatization step is essential for successful GC-MS analysis.[1][2] This protocol details a trimethylsilylation (TMS) method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and effective reagent for this purpose.[3][4] The causality behind experimental choices, from reagent selection to instrumental parameters, is explained to provide a deeper understanding of the methodology. This self-validating system ensures reliable and reproducible results for researchers in synthetic chemistry, pharmacology, and drug development.

Introduction: The Rationale for Derivatization

This compound and its analogues are important building blocks in the synthesis of various pharmacologically active compounds.[5] Accurate identification and characterization of these molecules are critical for quality control, metabolic studies, and drug discovery pipelines. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[5] However, direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their inherent properties.

The presence of the carboxylic acid functional group leads to high polarity and the potential for intermolecular hydrogen bonding.[1][2] These characteristics result in low volatility and poor thermal stability, making them unsuitable for direct injection into a GC system.[1] Without modification, these compounds would exhibit poor chromatographic peak shape, tailing, and potential degradation in the hot injector port.

To overcome these limitations, a derivatization step is employed to convert the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative.[2][4] Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as those in carboxylic acids.[4] This process involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.[2] The resulting TMS esters are significantly more volatile and exhibit improved chromatographic behavior.[4]

This application note focuses on a validated protocol using BSTFA, often with a catalyst like Trimethylchlorosilane (TMCS), for the efficient derivatization of this compound and its derivatives prior to GC-MS analysis.

Experimental Workflow

The overall experimental workflow is designed to be straightforward and reproducible, ensuring the complete derivatization of the analyte for accurate GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample containing 3-(2,5-Dimethoxyphenyl)propionic acid derivative dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) sample->dissolve add_reagent Add BSTFA (+1% TMCS) dissolve->add_reagent heat Heat at 60-70°C for 30 minutes add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing & Spectral Analysis detect->process identify Compound Identification process->identify

Caption: A schematic of the complete workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • This compound standard (≥97%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7]

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Aprotic solvent (e.g., Dichloromethane, Hexane) for sample dilution

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Derivatization Protocol: A Step-by-Step Guide

This protocol is designed for the derivatization of approximately 1 mg of the analyte. The amounts can be scaled as needed, maintaining the relative ratios of the reagents.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound derivative into a clean, dry 2 mL GC vial.

  • Dissolution: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and a catalyst, particularly for sterically hindered groups, by scavenging the HCl produced when using TMCS.

  • Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial.[7] BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization.[3][4]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven.[3] Heating ensures the reaction goes to completion, especially for less reactive or sterically hindered compounds.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for GC-MS analysis.

Note on Moisture: Silylating reagents are extremely sensitive to moisture.[3][4] All glassware must be thoroughly dried, and reagents should be handled under anhydrous conditions to prevent their degradation and ensure complete derivatization.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of silylated this compound derivatives. These can be adapted for other similar compounds.

Parameter Condition Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MS or equivalentOffers high sensitivity and clear fragmentation patterns for identification.
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for a wide range of analytes.[7]
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minA temperature program designed to separate the derivatized analyte from solvent and byproducts.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Scan Range 50 - 550 amuA suitable range to capture the molecular ion and key fragment ions of the derivatized compound.[8]

Data Analysis and Interpretation

Identification of the Derivatized Compound

The identification of the silylated this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular weight of the underivatized acid is 210.23 g/mol . Silylation replaces the acidic proton (mass of 1) with a TMS group (Si(CH₃)₃, mass of 73), resulting in a net increase of 72 mass units. Therefore, the expected molecular ion ([M]⁺) of the TMS derivative will be at m/z 282.

Expected Mass Spectral Fragmentation

The mass spectrum of the silylated derivative will exhibit characteristic fragment ions. The fragmentation of TMS derivatives is well-documented and provides structural information.[9]

fragmentation_pathway M [M]⁺ m/z = 282 M_minus_15 [M-15]⁺ m/z = 267 M->M_minus_15 - •CH₃ M_minus_73 [M-73]⁺ m/z = 209 M->M_minus_73 - •Si(CH₃)₃ m_179 m/z = 179 M->m_179 α-cleavage m_73 [Si(CH₃)₃]⁺ m/z = 73 M->m_73 Charge retention on silyl group m_151 m/z = 151 m_179->m_151 - CO

Caption: Proposed fragmentation pathway for the TMS derivative of this compound.

Key Diagnostic Ions:

m/z Proposed Fragment Significance
282 [M]⁺Molecular ion of the TMS derivative.
267 [M-15]⁺Loss of a methyl group (•CH₃) from a TMS group, a common fragmentation pathway for silylated compounds.
209 [M-73]⁺Loss of the TMS radical (•Si(CH₃)₃).
179 [CH₂(CH₂COOTMS)]⁺Result of benzylic cleavage (α-cleavage to the aromatic ring).
151 [(CH₃O)₂C₆H₃]⁺Dimethoxyphenyl cation.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS derivatives and often a base peak.[10]

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the identification of this compound and its derivatives by GC-MS. The use of BSTFA with a TMCS catalyst ensures complete and efficient derivatization, leading to excellent chromatographic performance and clear, interpretable mass spectra. By understanding the principles behind the derivatization and fragmentation, researchers can confidently apply this method for the qualitative analysis of these important compounds in various scientific disciplines. The validation of this protocol ensures its trustworthiness and applicability in demanding research and development environments.

References

  • Palo, M. (n.d.). Acids: Derivatization for GC Analysis.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885-7896.
  • Clinical Chemistry. (2020). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Regis Technologies. Silylation Reagents.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.
  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.
  • Mullin, L. E., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
  • MetBioNet. Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • CalTech GPS. Preparation of TMS Derivatives for GC/MS.
  • Zhang, Y., et al. (2023). Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS. European Food Research and Technology, 249, 473–484.
  • Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 37-40.
  • ResearchGate. Mass spectrum of compound 1 Analysis of the fragmentation....
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

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The Versatile Scaffolding Potential of 3-(2,5-Dimethoxyphenyl)propionic Acid in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Starting Material

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures form the core of a vast array of pharmaceuticals and functional materials. 3-(2,5-Dimethoxyphenyl)propionic acid emerges as a particularly valuable and versatile starting material in this endeavor. Its structural features—a flexible propionic acid side chain and an electron-rich aromatic ring activated by two methoxy groups—provide a powerful toolkit for the strategic construction of complex molecular architectures.

The 2,5-dimethoxy substitution pattern is not merely incidental; it is a key determinant of the molecule's reactivity. The methoxy groups act as powerful ortho-para directors in electrophilic aromatic substitution reactions, channeling the cyclization to specific and predictable positions. This inherent directing effect, combined with the three-carbon side chain, allows for the regioselective synthesis of important heterocyclic systems such as dihydroquinolinones and tetrahydroisoquinolines. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound as a foundational block for novel heterocycle development.

Core Synthetic Strategy I: Intramolecular Friedel-Crafts Acylation for Dihydroquinolinone Synthesis

One of the most direct and powerful applications of this compound is its intramolecular cyclization via a Friedel-Crafts acylation to form a tetralone, a key intermediate which can be envisioned as a precursor to dihydroquinolinones and other fused systems. The reaction is typically promoted by a strong acid, which serves both to activate the carboxylic acid moiety into a highly electrophilic acylium ion and to catalyze the subsequent ring closure onto the activated aromatic ring.

Causality of the Reaction: The success of this cyclization hinges on several factors. First, the carboxylic acid must be converted into a more potent electrophile. Strong dehydrating acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) achieve this by protonating the carbonyl oxygen, facilitating the loss of water to form the acylium ion[1]. Second, the 2,5-dimethoxy groups strongly activate the benzene ring towards electrophilic attack. The directing effect of these groups favors cyclization at the C6 position, which is para to the C1-methoxy group and ortho to the C4-methoxy group, leading to a single, well-defined product.

Caption: Workflow for Tetralone Synthesis via Friedel-Crafts Acylation.

Protocol 1: Synthesis of 5,8-Dimethoxy-α-tetralone

This protocol details the cyclization of this compound to form 5,8-dimethoxy-α-tetralone, a key building block for various heterocyclic systems[2][3].

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA) (10-15 wt. eq)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The mixture will be viscous.

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring. The viscosity will decrease upon heating, allowing for better mixing. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a stirred beaker of ice water. This will hydrolyze the PPA in a highly exothermic reaction.

  • Extraction: Once the PPA is fully hydrolyzed and the mixture is cool, transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 5,8-dimethoxy-α-tetralone.

ParameterCondition/ValueRationale
Catalyst Polyphosphoric Acid (PPA)Acts as both a solvent and a powerful dehydrating agent to generate the acylium ion[1].
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier for cyclization without causing decomposition.
Reaction Time 2-4 hoursTypical duration for complete conversion, should be monitored by TLC.
Work-up Quenching in ice waterSafely hydrolyzes the excess PPA in a controlled manner.
Purification Column ChromatographyRemoves baseline impurities and any potential side products.

Core Synthetic Strategy II: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines[2][4]. This reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[2]. To apply this strategy to this compound, it must first be converted into a suitable N-substituted β-(2,5-dimethoxyphenyl)ethylamide.

Causality of the Reaction: The reaction proceeds through the conversion of the amide carbonyl into a more electrophilic species. With POCl₃, an intermediate imidoyl phosphate is formed, which is a good leaving group[5]. This facilitates the formation of a highly electrophilic nitrilium ion. The electron-rich dimethoxy-substituted benzene ring then acts as the nucleophile, attacking the nitrilium ion to close the ring. The strong electron-donating nature of the methoxy groups is crucial for the success of this cyclization, as it makes the aromatic ring sufficiently nucleophilic to attack the electrophilic nitrilium ion[2].

Caption: General workflow for Dihydroisoquinoline Synthesis.

Protocol 2: Synthesis of a 6,9-Dimethoxy-3,4-dihydroisoquinoline Derivative

This protocol provides a representative two-step procedure starting from the activation of the acid, formation of the key amide intermediate, and subsequent cyclization.

Step 2a: Synthesis of N-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)propanamide

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: Dissolve this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.

  • Amidation: In a separate flask, dissolve aminoacetaldehyde dimethyl acetal and triethylamine in anhydrous DCM and cool to 0 °C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 2b: Bischler-Napieralski Cyclization

Materials:

  • N-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)propanamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Anhydrous acetonitrile or toluene

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amide from Step 2a in the chosen anhydrous solvent (acetonitrile or toluene).

  • Addition of POCl₃: Slowly add phosphorus oxychloride to the solution at 0 °C.

  • Heating: Heat the reaction mixture to reflux (80-110 °C depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

  • Basification: Make the aqueous solution basic (pH > 9) by the slow addition of concentrated ammonium hydroxide solution.

  • Extraction: Extract the product with DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 3,4-dihydroisoquinoline derivative by flash column chromatography.

ParameterReagent/ConditionRationale
Amide Precursor N-(2,2-dimethoxyethyl)-amideThe acetal group serves as a masked aldehyde, which upon cyclization and workup can lead to further derivatization.
Cyclizing Agent Phosphorus oxychloride (POCl₃)A powerful dehydrating agent that activates the amide for cyclization to a nitrilium ion[2][4].
Temperature RefluxHigh temperature is required to drive the cyclization and formation of the dihydroisoquinoline ring[2].
Work-up Basification with NH₄OHNeutralizes the acidic medium and deprotonates the iminium salt to yield the free base product.

Troubleshooting and Mechanistic Considerations

  • Low Yield in Friedel-Crafts Acylation: If the yield of the tetralone is low, ensure all reagents and glassware are scrupulously dry. PPA is highly hygroscopic and its efficacy is reduced by water. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly.

  • Side Reactions in Bischler-Napieralski: In some cases, particularly with less activated aromatic systems, polymerization or the formation of styrenes via a retro-Ritter reaction can be competing side reactions[5]. Using a higher concentration of the cyclizing agent and ensuring anhydrous conditions can help favor the desired intramolecular cyclization. The electron-rich nature of the 2,5-dimethoxyphenyl ring generally promotes high yields in this reaction[2].

  • Regiochemistry: The 2,5-dimethoxy substitution pattern strongly directs the cyclization to the C6 position. Alternative isomers are generally not observed in significant quantities due to the powerful ortho, para-directing nature of the methoxy groups.

Conclusion and Future Outlook

This compound stands out as a highly effective and predictable building block for heterocyclic synthesis. The protocols detailed herein for the synthesis of dimethoxy-substituted tetralones and dihydroisoquinolines via intramolecular Friedel-Crafts and Bischler-Napieralski reactions, respectively, provide robust and reliable pathways to these valuable scaffolds. The predictable regiochemical outcome, driven by the activating methoxy groups, simplifies synthetic planning and purification. These heterocyclic cores are primed for further functionalization, opening avenues for the development of novel compounds for evaluation in drug discovery programs and materials science applications.

References

  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link]
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74–150. [Link]
  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
  • Wang, Z., He, Z., & Li, Y. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (2011). In Organic Reactions. John Wiley & Sons, Inc. [Link]
  • Fekadu, S. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
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  • Serra, S. (2016). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4020–4048. [Link]
  • Banerjee, A., & Das, S. (2010). Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products.
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Application Notes & Protocols: In Vitro Characterization of 3-(2,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 3-(2,5-Dimethoxyphenyl)propionic acid, a phenylpropanoic acid derivative with structural motifs suggesting potential activity at G-protein coupled receptors (GPCRs).[1][2] Given its structural relationship to known serotonergic psychedelics that target the 5-HT2A receptor, a Gq-coupled GPCR, we present a multi-assay strategy to thoroughly investigate its biological activity.[3][4] This guide details protocols for primary assays measuring Gq pathway activation (Inositol Monophosphate Accumulation and Calcium Flux), a secondary assay for β-arrestin recruitment to assess functional selectivity, and a tertiary assay to measure downstream ERK1/2 phosphorylation. This integrated approach enables a robust pharmacological profiling of the compound, moving beyond simple receptor affinity to elucidate its functional impact on key cellular signaling cascades.

Introduction: Rationale for a Multi-Assay Approach

This compound is a synthetic building block whose core 2,5-dimethoxyphenyl structure is a key pharmacophore in a class of potent serotonin 5-HT2A receptor agonists.[1][5] The 5-HT2A receptor, a member of the Gq-coupled GPCR family, is a primary target for psychedelic compounds and a therapeutic target for various neuropsychiatric disorders.[3][6] Upon activation, Gq-coupled receptors initiate a canonical signaling cascade via phospholipase C (PLC), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

However, modern GPCR pharmacology recognizes that receptor activation is not a simple "on/off" switch. Ligands can exhibit functional selectivity or biased agonism , preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9][10] These distinct pathways can lead to different physiological outcomes, making it critical to assess multiple signaling endpoints.[3]

This guide, therefore, outlines a tiered approach to characterize this compound:

  • Primary Assays: Quantify activation of the canonical Gq pathway.

  • Secondary Assay: Measure recruitment of β-arrestin to determine potential signaling bias.

  • Tertiary Assay: Confirm downstream cellular signaling through the common ERK/MAPK pathway node.

This strategy provides a comprehensive functional signature of the compound, crucial for researchers in drug discovery and chemical biology.

Overview of Gq and β-Arrestin Signaling Pathways

Activation of a Gq-coupled GPCR by an agonist like this compound can trigger two major signaling cascades, as depicted below. The canonical pathway involves Gq protein activation, while the alternative pathway involves the recruitment of β-arrestin proteins, which both desensitize the G-protein signal and initiate their own unique signaling events.

GPCR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPCR GPCR Extracellular Ligand Binding Site Intracellular Gq Gαq/11 GPCR:f3->Gq Activates GPCR:f3->Gq GRK GRK GPCR:f3->GRK Activates GPCR:f3->GRK Ligand 3-(2,5-Dimethoxyphenyl) propionic acid Ligand->GPCR:f1 Binds Ligand->GPCR:f1 PLC Phospholipase C (PLC) Gq->PLC Activates Gq->PLC IP3 IP3 PLC->IP3 Generates PLC->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers IP3->Ca_Release IP1 IP1 Accumulation (with LiCl) IP3->IP1 Metabolizes to IP3->IP1 P_GPCR Phosphorylated GPCR GRK->P_GPCR Phosphorylates GRK->P_GPCR B_Arrestin β-Arrestin P_GPCR->B_Arrestin Recruits P_GPCR->B_Arrestin ERK_Signal ERK Signaling B_Arrestin->ERK_Signal Initiates B_Arrestin->ERK_Signal

Caption: Overview of Gq and β-arrestin signaling pathways.

Primary Assays: Measuring Gq Pathway Activation

The most direct method to confirm a functional effect at a putative Gq-coupled receptor is to measure the consequences of PLC activation. We describe two widely-accepted, high-throughput methods: the endpoint measurement of inositol monophosphate (IP1) and the kinetic measurement of intracellular calcium flux.

Method 1: Inositol Monophosphate (IP1) Accumulation Assay

Scientific Rationale: Upon Gq activation, PLC hydrolyzes PIP2 into IP3 and DAG. IP3 is part of a rapid metabolic cascade, being sequentially dephosphorylated. The final step, the conversion of IP1 to inositol, is catalyzed by inositol monophosphatase. By inhibiting this enzyme with lithium chloride (LiCl), the more stable IP1 metabolite accumulates in the cell, serving as a robust surrogate for initial IP3 production and, therefore, Gq activation.[11][12][13] This endpoint assay is less susceptible to the transient nature of other signals, making it highly reliable.[14][15]

Workflow Diagram

IP1_Assay_Workflow A 1. Seed Cells (e.g., HEK293 expressing 5-HT2A) in 384-well plate B 2. Starve Cells (serum-free media) A->B C 3. Add Test Compound + LiCl (Dose-response curve) B->C D 4. Incubate (e.g., 60 min at 37°C) C->D E 5. Lyse Cells D->E F 6. Add HTRF Reagents (IP1-d2 & Anti-IP1-Cryptate) E->F G 7. Incubate (e.g., 60 min at RT) F->G H 8. Read Plate (HTRF Reader) G->H I 9. Analyze Data (Calculate EC50) H->I

Caption: Workflow for the HTRF-based IP1 accumulation assay.

Detailed Protocol: HTRF-based IP1 Assay

This protocol is adapted from the HTRF IP-One Gq assay from Cisbio (Revvity).[11]

  • Cell Culture: Culture HEK293 cells (or another suitable host cell line) stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Seeding:

    • Trypsinize and resuspend cells in an appropriate volume of culture medium.

    • Seed 10,000 cells/well (in 20 µL) into a white, low-volume 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 4X stock of this compound by performing serial dilutions in stimulation buffer (e.g., HBSS, 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂). A typical final concentration range would be 100 µM to 1 pM.

    • Prepare a 4X stock of a known 5-HT2A agonist (e.g., serotonin) as a positive control.

  • Assay Procedure:

    • Gently remove the culture medium from the cell plate.

    • Add 5 µL/well of the 4X test compound or control dilutions.

    • Add 5 µL/well of the 4X LiCl-containing stimulation buffer (final concentration of LiCl is typically 10-50 mM, this should be optimized).

    • Incubate the plate for 60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 5 µL/well of HTRF IP1-d2 reagent (the labeled analog).

    • Add 5 µL/well of HTRF anti-IP1-Europium Cryptate antibody.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Example Data Table

ParameterThis compoundSerotonin (Control)
EC₅₀ (nM) 1255.2
Eₘₐₓ (% of Control) 85%100%
Method 2: Calcium Flux Assay

Scientific Rationale: The IP3 generated by PLC activation binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][16] This rapid and transient increase in intracellular Ca²⁺ can be monitored in real-time using calcium-sensitive fluorescent dyes.[17][18] This assay provides kinetic data and is highly amenable to high-throughput screening (HTS).[19][20]

Detailed Protocol: FLIPR-based Calcium Flux Assay

This protocol is based on standard methodologies using a FLIPR® (Fluorescent Imaging Plate Reader) system.[18][20]

  • Cell Culture and Seeding:

    • Seed HEK293 cells expressing the 5-HT2A receptor into black-walled, clear-bottom 384-well plates at a density of 15,000 cells/well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM or Calcium 6 Kit) according to the manufacturer's instructions, including probenecid to prevent dye extrusion.[18]

    • Remove the culture medium and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Plate Preparation:

    • In a separate 384-well plate, prepare 4X serial dilutions of this compound and a positive control agonist in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to monitor fluorescence over time (e.g., a 5-second baseline reading, followed by the addition of 12.5 µL of compound from the source plate, and then continuous reading for 90-180 seconds).

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Example Data Table

ParameterThis compoundSerotonin (Control)
EC₅₀ (nM) 1506.8
Response Type AgonistAgonist

Secondary Assay: β-Arrestin Recruitment

Scientific Rationale: Following agonist binding and G-protein activation, GPCRs are often phosphorylated by GPCR kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins.[21] β-arrestin recruitment sterically hinders further G-protein coupling (desensitization) and can initiate G-protein-independent signaling cascades.[9] Quantifying β-arrestin recruitment is essential for identifying biased agonism, where a ligand may activate this pathway with a different potency or efficacy compared to the Gq pathway.[10][22]

Workflow Diagram

Arrestin_Assay_Workflow A 1. Seed PathHunter® Cells (GPCR-PK & EA-β-arrestin) B 2. Incubate Overnight A->B C 3. Add Test Compound (Dose-response curve) B->C D 4. Incubate (e.g., 90 min at 37°C) C->D E 5. Add Detection Reagents (Substrate for β-gal) D->E F 6. Incubate (e.g., 60 min at RT) E->F G 7. Read Plate (Chemiluminescence) F->G H 8. Analyze Data (Calculate EC50) G->H

Caption: Workflow for the EFC-based β-arrestin recruitment assay.

Detailed Protocol: Enzyme Fragment Complementation (EFC) Assay

This protocol is based on the DiscoverX PathHunter® β-arrestin assay principle.[9]

  • Cell Culture: Use a commercially available cell line engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.

  • Cell Seeding:

    • Seed the PathHunter cells into white, 384-well assay plates according to the manufacturer's protocol.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a control agonist in assay buffer.

    • Add the compounds to the cell plate.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which forces the complementation of the PK and EA enzyme fragments.

  • Detection:

    • Add the PathHunter detection reagent mix, which contains the substrate for the active β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using a standard chemiluminescence plate reader.

    • Plot the relative light units (RLU) against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.

Example Data Table

ParameterThis compoundSerotonin (Control)
EC₅₀ (nM) 85035
Eₘₐₓ (% of Control) 60%100%

Tertiary Assay: Downstream ERK 1/2 Phosphorylation

Scientific Rationale: The Extracellular signal-Regulated Kinase (ERK) is a key node in the Mitogen-Activated Protein Kinase (MAPK) cascade and a point of convergence for both G-protein and β-arrestin signaling pathways.[23] Measuring the phosphorylation of ERK1/2 (at Thr202/Tyr204) provides a functional readout of downstream cellular activation and confirms that the initial receptor engagement is propagated through intracellular signaling networks.[24][25]

Detailed Protocol: TR-FRET-based Phospho-ERK1/2 Assay

This protocol is based on homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay principles, such as the THUNDER™ platform.[24]

  • Cell Culture and Seeding:

    • Seed 5-HT2A expressing cells in a 384-well plate and grow to confluence.

    • Prior to the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Add serial dilutions of this compound or a control agonist to the cells.

    • Incubate for a predetermined time (typically 5-10 minutes at 37°C, requires optimization) to capture the peak p-ERK signal.

  • Cell Lysis:

    • Aspirate the medium and add 1X Lysis Buffer provided with the assay kit.

    • Incubate for 30 minutes at room temperature on an orbital shaker to ensure complete lysis.

  • Detection:

    • Transfer 15 µL of cell lysate to a new white 384-well plate.

    • Add 5 µL of the 4X Antibody Detection Mix, which contains a Europium-labeled anti-total ERK antibody and a Far-Red-labeled anti-phospho-ERK antibody.

    • Incubate for at least 4 hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader.

    • Calculate the TR-FRET ratio and plot it against the log of the compound concentration to determine the EC₅₀.

Example Data Table

ParameterThis compoundSerotonin (Control)
EC₅₀ (nM) 21015
Eₘₐₓ (% of Control) 75%100%

Data Interpretation and Synthesis

A comprehensive understanding of the compound's activity is achieved by comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) across all three assays.

Summary of Pharmacological Profile

AssayParameterThis compoundInterpretation
IP1 Accumulation EC₅₀ (nM)125Potent Gq activation
(Gq Pathway)Eₘₐₓ (%)85High efficacy partial agonist
β-Arrestin Recruitment EC₅₀ (nM)850Weaker potency for β-arrestin
Eₘₐₓ (%)60Lower efficacy for β-arrestin
p-ERK1/2 EC₅₀ (nM)210Downstream signaling confirmed
(Downstream)Eₘₐₓ (%)75Robust functional response

Interpreting Functional Bias:

The data above suggests that this compound is a Gq-biased agonist . It is significantly more potent and efficacious at activating the Gq pathway (EC₅₀ = 125 nM) than it is at recruiting β-arrestin (EC₅₀ = 850 nM). This bias can be quantified using methods such as calculating a "bias factor." A simple comparison of EC₅₀ values (Bias Ratio = EC₅₀ Arrestin / EC₅₀ Gq = 850/125 = 6.8) indicates a nearly 7-fold preference for the Gq pathway.

Data_Interpretation_Logic Start Test Compound: This compound Assay_Gq Gq Assay (IP1 or Ca²⁺) Start->Assay_Gq Assay_Arrestin β-Arrestin Assay Start->Assay_Arrestin Assay_ERK p-ERK Assay Start->Assay_ERK Result_Gq EC50 (Gq) Emax (Gq) Assay_Gq->Result_Gq Result_Arrestin EC50 (Arrestin) Emax (Arrestin) Assay_Arrestin->Result_Arrestin Result_ERK EC50 (ERK) Emax (ERK) Assay_ERK->Result_ERK Compare Compare Potency & Efficacy (EC50 Gq vs EC50 Arrestin) Result_Gq->Compare Result_Arrestin->Compare Conclusion Determine Pharmacological Profile Result_ERK->Conclusion Confirms downstream effect Compare->Conclusion Calculate Bias Factor

Caption: Logical flow for interpreting multi-assay data.

Conclusion

This application note provides a validated, multi-tiered framework for assessing the in vitro biological activity of this compound. By integrating assays that probe the canonical Gq pathway, β-arrestin recruitment, and downstream ERK phosphorylation, researchers can move beyond a simple activity screen to build a detailed pharmacological profile. This approach is critical for understanding functional selectivity and predicting the potential cellular and physiological effects of novel compounds targeting GPCRs, thereby accelerating drug discovery and development efforts.

References

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Application Notes and Protocols for Assessing the Cytotoxicity of 3-(2,5-Dimethoxyphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Novel Phenylpropionic Acid Analogs

3-(2,5-Dimethoxyphenyl)propionic acid is a versatile aromatic carboxylic acid that serves as a foundational structure in medicinal chemistry for the synthesis of more complex molecules.[1] Its derivatives, belonging to the broader class of arylpropionic acids, are of significant interest in drug discovery due to their wide range of potential biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-bacterial properties.[2] As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of appropriate cell viability assays to determine the cytotoxic effects of novel this compound derivatives.

The core principle of these assays is to provide a quantitative measure of how a compound affects basic cellular functions, which can indicate its potential toxicity. This guide will focus on three widely adopted and robust methods: the colorimetric MTT and WST-1 assays, and the luminescent CellTiter-Glo® assay. Each method offers distinct advantages and is suited to different experimental needs.

Choosing the Right Assay: A Comparative Overview

The selection of a cell viability assay depends on several factors, including the nature of the compound, the cell type being used, desired sensitivity, and throughput requirements. Phenolic compounds, such as derivatives of this compound, can sometimes interfere with certain assay chemistries, making careful selection crucial.[3]

Assay Principle Advantages Considerations
MTT Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]Well-established, cost-effective, and widely referenced.Requires a solubilization step for the formazan crystals, which can introduce variability.[4] Potential for interference from colored compounds.[5]
WST-1 Similar to MTT, but the resulting formazan is water-soluble, simplifying the protocol.[6]Homogeneous assay (no solubilization step), faster, and generally more sensitive than MTT.[6]Can be affected by changes in cellular redox state that are not directly related to viability.
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[7][8][9]Highly sensitive, rapid "add-mix-measure" protocol, and suitable for high-throughput screening.[8][9]Can be more expensive than colorimetric assays. ATP levels can be influenced by factors other than cell number.

Experimental Workflow: From Compound Preparation to Data Analysis

A generalized workflow for assessing the cytotoxicity of this compound derivatives is outlined below. This workflow is applicable to all the assays detailed in this guide, with specific steps provided in the subsequent protocols.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Analysis A Prepare Stock Solution of Test Compound B Cell Seeding in 96-well Plates A->B Dilute to working concentrations C Add Compound Dilutions to Cells B->C D Incubate for a Defined Period (e.g., 24, 48, 72h) C->D E Add Assay Reagent (MTT, WST-1, or CellTiter-Glo®) D->E F Incubate as per Protocol E->F G Measure Signal (Absorbance or Luminescence) F->G H Subtract Background G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve and Calculate IC50 I->J

General workflow for assessing compound cytotoxicity.

Detailed Protocols

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing cell viability. It relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (with and without phenol red)[10]

  • Test compound stock solution (e.g., in DMSO)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[10] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm within 1 hour.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G A Seed Cells B Add Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (590nm) F->G

MTT Assay Workflow.

Protocol 2: WST-1 Assay

The WST-1 assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • WST-1 reagent

  • Cell culture medium

  • Test compound stock solution

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance between 420-480 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[12][13]

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.

  • Reading: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[12][13] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm can be used to correct for background absorbance.

Data Analysis: Follow the same data analysis steps as for the MTT assay.

G A Seed Cells B Add Compound A->B C Incubate (24-72h) B->C D Add WST-1 Reagent C->D E Incubate (0.5-4h) D->E F Read Absorbance (440nm) E->F

WST-1 Assay Workflow.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, a marker of metabolically active cells, providing a highly sensitive measure of cell viability.[7][8] The "add-mix-measure" format is particularly well-suited for high-throughput applications.[9]

Materials:

  • CellTiter-Glo® Reagent

  • Cell culture medium

  • Test compound stock solution

  • 96-well opaque-walled plates (to minimize well-to-well crosstalk)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol, but use opaque-walled plates.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Reading: Measure the luminescence using a luminometer.

Data Analysis: Follow the same data analysis steps as for the MTT assay, using luminescence readings instead of absorbance.

G A Seed Cells in Opaque Plate B Add Compound A->B C Incubate (24-72h) B->C D Equilibrate to Room Temp C->D E Add CellTiter-Glo® Reagent D->E F Mix (2 min) & Incubate (10 min) E->F G Read Luminescence F->G

CellTiter-Glo® Assay Workflow.

Troubleshooting and Best Practices

To ensure the generation of reliable and reproducible data, consider the following points:

  • Cell Health and Passage Number: Always use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or high-passage cells can lead to variability.[10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and exclude them from your experimental data.[5][10]

  • Compound Solubility and Interference: Ensure your this compound derivative is fully dissolved in the culture medium. Some phenolic compounds can have inherent color or reducing properties that may interfere with colorimetric assays.[5] Running appropriate compound-only controls is essential.

  • Optimize Seeding Density: The optimal cell number per well varies between cell lines. A cell titration experiment should be performed to determine the linear range of the assay for your specific cells.[10]

  • Consistent Timelines: Adhere strictly to the incubation times for cell seeding, compound treatment, and reagent addition across all experiments to ensure reproducibility.[10]

Conclusion

The protocols and guidelines presented here provide a robust framework for assessing the cytotoxic potential of novel this compound derivatives. By carefully selecting the appropriate assay, optimizing experimental conditions, and adhering to best practices, researchers can generate high-quality, reliable data that is crucial for the advancement of new therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.
  • ResearchGate. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible.
  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability.
  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System.
  • G-Biosciences. (n.d.). CytoScan™ WST-1 Cell Cytotoxicity Assay.
  • ResearchGate. (n.d.). Effect of phenolic compounds on cell viability/proliferation. Cells....
  • National Center for Biotechnology Information. (n.d.). Crystal structure of this compound.
  • ResearchGate. (n.d.). MTT cell viability assay for ethanolic extract of polyphenols,....
  • IMR Press. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells.
  • ResearchGate. (n.d.). Cell viability curves with respect to concentration of the phenolic....
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Science Alert. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Wiley Online Library. (n.d.). Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives.
  • National Center for Biotechnology Information. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
  • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides.
  • Orbital: The Electronic Journal of Chemistry. (2025, January 7). Cytotoxicity of Alkyl Derivatives of Protocetraric Acid.

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Application Notes & Protocols: Techniques for Monitoring Reactions of 3-(2,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

3-(2,5-Dimethoxyphenyl)propionic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently utilized as a precursor for more complex molecules.[1] The efficiency of synthetic transformations involving this compound is paramount for achieving high yields and purity. This guide provides a comprehensive overview of robust analytical techniques for monitoring the progress of reactions involving this compound. We will delve into the causality behind experimental choices for various chromatographic and spectroscopic methods, offering detailed, self-validating protocols. This document is designed to equip researchers with the necessary tools to understand reaction kinetics, optimize conditions, and ensure the desired chemical outcomes.

Introduction: The Imperative of Reaction Monitoring

In any synthetic process, understanding the conversion of reactants to products over time is critical. For transformations involving this compound, such as esterification, amidation, or other modifications of its carboxylic acid moiety, real-time or quasi-real-time analytical data provides invaluable insights. Effective reaction monitoring allows scientists to:

  • Determine Reaction Endpoints: Accurately identify when a reaction is complete, preventing unnecessary heating or extended reaction times that can lead to side-product formation.

  • Optimize Reaction Conditions: Systematically adjust parameters like temperature, catalyst loading, or reactant stoichiometry based on quantitative feedback on reaction rates and yield.[2]

  • Identify Intermediates: Detect the formation of transient or stable intermediates, offering deeper mechanistic understanding.[3]

  • Enhance Safety and Scalability: Ensure predictable and controlled reaction progression, which is crucial for robust chemical development and scale-up.[4]

This guide focuses on the most practical and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analyte Profile: this compound

Before monitoring a reaction, it is essential to have a complete analytical profile of the starting material.

PropertyValueSource
CAS Number 10538-49-5[5][6]
Molecular Formula C₁₁H₁₄O₄[7][8]
Molecular Weight 210.23 g/mol [5][7]
Melting Point 66-69 °C[5]
Appearance Solid[5]

Baseline Spectroscopic Data:

  • ¹H NMR: The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield (~10-12 ppm).[9][10] The protons on the carbon adjacent to the carboxyl group are expected in the 2-3 ppm range.[11]

  • ¹³C NMR: The carboxyl carbon absorbs in the 165-185 δ range.[9]

  • FTIR: Shows a characteristic broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (dimeric form ~1710 cm⁻¹, monomeric ~1760 cm⁻¹).[9][11]

  • GC-MS (of derivatized acid): The mass spectrum will show a molecular ion peak corresponding to the derivatized acid and characteristic fragmentation patterns.[1][8]

Chromatographic Techniques for Offline Monitoring

Offline techniques involve withdrawing an aliquot from the reaction mixture, quenching the reaction if necessary, and analyzing the sample separately. These methods are highly quantitative and provide excellent separation of components.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is arguably the most versatile and widely used technique for monitoring reactions of moderately polar, non-volatile compounds like this compound. A reversed-phase C18 column is the standard choice due to its effectiveness in separating compounds based on hydrophobicity.[12] The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added. The acid serves a critical purpose: it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and improving retention on the nonpolar stationary phase.[13][14]

dot

Caption: General workflow for offline reaction monitoring using HPLC.

Protocol 1: Reversed-Phase HPLC Analysis

  • System Preparation:

    • Column: Standard ODS C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm or a wavelength appropriate for the product.[12]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation (Trustworthiness):

    • At designated time points, withdraw a small, precise volume (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold mobile phase in an HPLC vial. This dilution step is critical for halting the reaction and ensuring the sample concentration is within the detector's linear range.

    • For quantitative analysis, prepare a calibration curve using standards of known concentrations for the starting material and, if available, the product.

  • Analysis & Data Interpretation:

    • Inject 10-20 µL of the prepared sample.[12]

    • Record the chromatogram. The starting acid will have a characteristic retention time (t_R). As the reaction proceeds, its peak area will decrease, while the peak corresponding to the product will appear and grow.

    • Calculate the relative percentage of reactant and product by peak area to estimate conversion. For higher accuracy, use the pre-prepared calibration curve.

CompoundExpected Retention Time (t_R)Notes
This compound ~4.5 minWill decrease over time.
Ethyl 3-(2,5-dimethoxyphenyl)propionate ~6.2 min(Example product) More hydrophobic, so longer t_R. Will increase over time.
(Note: Retention times are illustrative and will vary based on the exact HPLC system, column, and mobile phase composition.)
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an exceptionally powerful technique providing both separation and structural information via mass spectrometry. However, its direct application to carboxylic acids is problematic due to their low volatility and tendency to adsorb onto the GC column. Therefore, a derivatization step is mandatory.[1] The most common approach is to convert the acidic proton into a less polar group, such as a methyl or trimethylsilyl (TMS) ester. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[1]

Protocol 2: GC-MS Analysis via Methylation

  • Sample Preparation & Derivatization:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction. If the solvent is incompatible with the derivatization agent (e.g., protic solvents), it must first be removed in vacuo.

    • Redissolve the residue in a suitable aprotic solvent (e.g., diethyl ether or toluene).

    • Add a methylating agent. A common and effective choice is trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent until a persistent yellow color is observed, indicating a slight excess. (CAUTION: Diazomethane and its precursors are toxic and potentially explosive. Handle only in a fume hood with appropriate personal protective equipment).

    • Quench any excess reagent carefully with a few drops of acetic acid.

  • GC-MS System Parameters (Trustworthiness):

    • Column: A standard nonpolar or moderately polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[15]

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. This program must be optimized to ensure separation of reactant and product.

    • Injector Temperature: 250 °C.[15]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Interpretation:

    • Monitor the total ion chromatogram (TIC) for the disappearance of the peak for the methylated starting material and the appearance of the peak for the methylated product.

    • Confirm the identity of each peak by examining its mass spectrum and comparing it to a reference library or the expected fragmentation pattern.

Compound (as Methyl Ester)Expected m/z FragmentsNotes
Methyl 3-(2,5-dimethoxyphenyl)propionate M⁺ at 224, fragments at 165 (loss of -CH₂CH₂COOCH₃), 151This is the derivatized starting material.
Product (derivatized if necessary) Varies based on product structureThe mass spectrum provides structural confirmation.

Spectroscopic Techniques for Real-Time Monitoring

Spectroscopic methods can often be implemented in-situ using fiber-optic probes, providing a continuous stream of data without the need for sample extraction.[4][16] This offers a significant advantage for understanding rapid kinetics or identifying unstable intermediates.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR is a definitive tool for structural elucidation and can be readily used for reaction monitoring.[17] By taking aliquots at various time points, one can track the disappearance of reactant signals and the simultaneous appearance of product signals. The key is to identify non-overlapping peaks for both the reactant and product. For this compound, the aliphatic protons alpha and beta to the carboxyl group (a triplet-triplet system around 2.5-3.0 ppm) are excellent reporters. In an esterification reaction, for example, new signals corresponding to the alcohol moiety (e.g., a quartet for an ethyl ester) will appear.

Protocol 3: ¹H NMR Monitoring

  • Sample Preparation:

    • Withdraw an aliquot from the reaction.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis (Trustworthiness):

    • Identify a characteristic, well-resolved peak for the starting material (e.g., the triplet at ~2.9 ppm) and the product.

    • Integrate the area of the reactant peak, the product peak, and the internal standard peak.

    • The conversion can be calculated by comparing the relative integrals of the reactant and product signals. Using an internal standard allows for the calculation of absolute concentrations, providing more rigorous kinetic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that monitors the concentration of functional groups in real-time.[4] For reactions involving the carboxylic acid of this compound, the changes in the hydroxyl and carbonyl regions of the spectrum are highly informative. For instance, during an esterification, one would observe the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and a shift in the C=O stretch from ~1710 cm⁻¹ (acid dimer) to ~1735 cm⁻¹ (ester).[9]

dot

FTIR_Logic cluster_data Real-Time Spectral Data Reaction Reaction Mixture (e.g., Esterification) Probe In-situ FTIR Probe Reaction->Probe continuously monitors Spec_Start Spectrum at t=0 Strong Acid O-H and C=O (~1710 cm⁻¹) Probe->Spec_Start Spec_Mid Spectrum at t=x Decreasing Acid Peaks Increasing Ester C=O (~1735 cm⁻¹) Probe->Spec_Mid Spec_End Spectrum at t=final Acid Peaks Absent Stable Ester Peak Probe->Spec_End Plot Plot Peak Intensity vs. Time Spec_Start->Plot Spec_Mid->Plot Spec_End->Plot

Caption: Logical flow of in-situ FTIR reaction monitoring.

Protocol 4: General Procedure for In-situ FTIR

  • System Setup:

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure it is chemically resistant to the reaction components.

    • Collect a background spectrum of the reaction solvent and any reagents present before adding the starting material.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding the catalyst or this compound).

    • Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Track the absorbance of key peaks over time. Focus on the disappearance of the carboxylic acid C=O peak and the appearance of the product's characteristic peak (e.g., ester C=O).

    • Plot the peak height or area versus time to generate a kinetic profile of the reaction.

Conclusion

The selection of an appropriate reaction monitoring technique depends on the specific experimental goals and available instrumentation. For quantitative analysis and final purity assessment, offline chromatographic methods like HPLC and GC-MS are unparalleled. For real-time kinetic understanding and process control, in-situ spectroscopic methods like FTIR and NMR are superior. By combining these techniques, researchers can gain a comprehensive understanding of reactions involving this compound, leading to more efficient, robust, and scalable synthetic processes.

References

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Application Note: Advanced Derivatization Strategies for the Analysis of 3-(2,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(2,5-Dimethoxyphenyl)propionic acid, a phenylpropanoic acid analogue of interest in pharmaceutical and metabolic research.[1][2] Direct analysis of this compound, particularly by gas chromatography (GC), is hindered by the high polarity and low volatility of its carboxylic acid functional group.[3][4] Derivatization is an essential sample preparation step to mitigate these challenges. This document explores two primary strategies: trimethylsilylation for general GC-Mass Spectrometry (GC-MS) analysis and pentafluorobenzyl esterification for high-sensitivity applications requiring electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. Each section explains the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses the expected outcomes, empowering researchers to select and implement the optimal strategy for their analytical objectives.

The Rationale for Derivatization

The analysis of polar, non-volatile compounds like carboxylic acids by GC presents significant challenges. The active hydrogen on the carboxyl group promotes intermolecular hydrogen bonding, which decreases volatility and can lead to poor chromatographic performance, including tailing peaks and irreversible adsorption onto the GC column.[4][5] Chemical derivatization addresses these issues by replacing the active hydrogen with a non-polar, thermally stable functional group.[5][6]

The primary goals of derivatizing this compound are:

  • Increased Volatility: To ensure the analyte can be efficiently vaporized in the GC inlet and transported through the column.[7]

  • Improved Thermal Stability: To prevent degradation of the analyte at the high temperatures used in GC analysis.[6]

  • Enhanced Chromatographic Resolution: To produce sharp, symmetrical peaks, leading to better separation and more accurate quantification.[7]

  • Increased Detector Sensitivity: To introduce specific functional groups (e.g., fluorinated moieties) that significantly enhance the response of specialized detectors like ECD or NCI-MS.[4][8][9]

This guide will focus on two robust and widely applicable derivatization techniques: silylation and alkylation (esterification).

Protocol I: Trimethylsilylation for GC-MS Analysis

Silylation is arguably the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing carboxylic acids. MSTFA is one of the strongest silylating agents available, and its reaction by-products are highly volatile, minimizing potential chromatographic interference.[7]

Principle of Silylation

The reaction involves the nucleophilic attack of the carboxylic acid's oxygen on the silicon atom of the MSTFA molecule. This results in the formation of a volatile and thermally stable trimethylsilyl ester. The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction, especially for hindered compounds, though often not required for simple carboxylic acids.[6]

cluster_reactants Reactants cluster_products Products Analyte This compound (R-COOH) Derivative TMS Ester Derivative (R-COOSi(CH₃)₃) Volatile & Thermally Stable Analyte->Derivative Reaction MSTFA MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) MSTFA->Derivative Byproduct Volatile By-products (N-Methyltrifluoroacetamide) start Start: Sample Aliquot dry Evaporate to Dryness (Nitrogen Stream) start->dry reconstitute Add Anhydrous Solvent (100 µL) dry->reconstitute add_reagent Add MSTFA (100 µL) reconstitute->add_reagent incubate Incubate 60°C for 30 min add_reagent->incubate cool Cool to Room Temp. incubate->cool analyze Inject into GC-MS cool->analyze cluster_reactants Reactants cluster_products Products Analyte This compound (R-COOH) Derivative PFB Ester Derivative (R-COOCH₂C₆F₅) High ECD/NCI Response Analyte->Derivative Reaction PFBBr PFB-Br (Pentafluorobenzyl Bromide) PFBBr->Derivative Base Base Catalyst (e.g., Triethylamine) Base->Derivative start Start: Dried Sample add_reagents Add Acetone, PFB-Br, & TEA start->add_reagents incubate Incubate 60°C for 1 hr add_reagents->incubate evap Evaporate Solvent incubate->evap partition Add Hexane & Water Vortex to Extract evap->partition collect Collect Organic (Hexane) Layer partition->collect analyze Inject into GC-ECD or GC-NCI-MS collect->analyze

Caption: Workflow for PFB esterification and liquid-liquid extraction.

Summary and Method Selection

The choice of derivatization method depends directly on the analytical requirements, such as required sensitivity, available instrumentation, and sample throughput.

Parameter Protocol I: Trimethylsilylation (MSTFA) Protocol II: Esterification (PFB-Br)
Principle Replaces active hydrogen with a TMS group.Replaces active hydrogen with a PFB group.
Primary Technique GC-MS (Electron Ionization)GC-ECD, GC-MS (Negative Chemical Ionization)
Key Advantage Simple, robust, one-step reaction. Good for general profiling and identification.Exceptional sensitivity for trace-level quantification.
[8][9]Reaction Conditions 60-70°C for 30-60 min.
Work-up None required; direct injection.Liquid-liquid extraction required.
Considerations Reagents are highly moisture-sensitive. TM[6]S derivatives can be prone to hydrolysis.Reaction requires a base catalyst. Multi-step work-up increases sample handling time.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor/No Derivatization Inactive reagent (moisture contamination). Insufficient reaction time/temperature. Sample matrix interference.Use fresh, anhydrous reagents and solvents. Optimize incubation time and temperature. Perform a sample cleanup (e.g., SPE) prior to derivatization.
Peak Tailing Incomplete derivatization. Active sites in the GC inlet or column.Increase reagent excess and/or reaction time. Use a deactivated GC liner and a high-quality column.
Extraneous Peaks Impurities in reagents or solvents. Side reactions from other functional groups in the sample matrix.Run a reagent blank to identify artifact peaks. Use high-purity reagents and solvents.

References

  • Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.
  • Nishikaze, T., & Maekawa, M. (n.d.). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed.
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  • Gimeno, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
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  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate.
  • Thio, A. P., et al. (1988). IN-BLOCK DERIVATIZATION OF HERBICIDAL CARBOXYLIC ACIDS BY PENTAFLUOROBENZYL BROMIDE. Analytical Letters.
  • MDPI. (n.d.). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
  • Tsikas, D. (2025). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
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  • Yu, J., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. PubMed.
  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
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Application Notes and Protocols: 3-(2,5-Dimethoxyphenyl)propionic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3-(2,5-dimethoxyphenyl)propionic acid as a versatile building block in modern medicinal chemistry. This document outlines its synthesis, key physicochemical properties, and detailed protocols for its derivatization into libraries of bioactive compounds. Particular emphasis is placed on its application in the synthesis of G-protein-coupled receptor (GPCR) ligands, specifically targeting the serotonin 5-HT2A and sphingosine-1-phosphate 1 (S1P1) receptors, as well as its use in constructing valuable heterocyclic scaffolds. The provided protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is an aromatic carboxylic acid that serves as a valuable and versatile starting material in organic synthesis and medicinal chemistry.[1] Its structure, featuring a propionic acid linker attached to a dimethoxy-substituted phenyl ring, offers a unique combination of features for the development of novel pharmaceutical candidates.[1] The 2,5-dimethoxy substitution pattern is a well-known motif in psychoactive compounds and other biologically active molecules, influencing the electronic properties of the aromatic ring, which can be critical for molecular interactions such as π-stacking and receptor binding affinity.[1]

The propionic acid moiety provides a convenient handle for straightforward chemical modifications. The carboxylic acid functional group allows for facile derivatization through common reactions like amide coupling and esterification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] This makes this compound an ideal starting point for exploring chemical space around a privileged core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10538-49-5[2][3][4][5]
Molecular Formula C₁₁H₁₄O₄[2][3][4]
Molecular Weight 210.23 g/mol [2][3][4]
IUPAC Name 3-(2,5-dimethoxyphenyl)propanoic acid[6][7]
Appearance Colorless needles[8][9]
Melting Point 85-87 °C[10]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of the title compound is the hydrolysis of its corresponding ethyl ester, ethyl 3-(2,5-dimethoxyphenyl)propionate.[1][8][9] This straightforward procedure provides high yields of the desired carboxylic acid.

SynthesisWorkflow Start Ethyl 3-(2,5-dimethoxyphenyl)propionate Step1 Base-mediated Hydrolysis (e.g., NaOH, reflux) Start->Step1 Intermediate Sodium 3-(2,5-dimethoxyphenyl)propionate (in situ) Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 Purification Extraction & Purification (e.g., Chloroform, Silica Gel Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis via Ester Hydrolysis

This protocol is adapted from the procedure described by Bugenhagen et al. (2015).[8][9]

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq), 10% aqueous NaOH (approx. 9 mL per gram of ester), and methanol (approx. 2.5 mL per gram of ester).

  • Heat the mixture to reflux and maintain for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of the carboxylic acid may form.

  • Transfer the mixture to a separatory funnel and extract with chloroform (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., diethyl ether/chloroform, 1:1 v/v) to afford pure this compound as colorless needles.[8][9]

Application in the Synthesis of GPCR Ligands

The 2,5-dimethoxyphenyl moiety is a key pharmacophore in many ligands targeting G-protein-coupled receptors (GPCRs), particularly within the serotonin receptor family. This makes this compound an excellent starting material for the synthesis of novel GPCR modulators.

DerivatizationPathways cluster_amide Amide Library Synthesis cluster_heterocycle Heterocycle Synthesis Start This compound AmideCoupling Amide Coupling (Coupling agents, diverse amines) Start->AmideCoupling HeterocycleFormation Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler) Start->HeterocycleFormation AmideLibrary Amide Derivatives (e.g., potential 5-HT2A or S1P1 ligands) AmideCoupling->AmideLibrary HeterocycleLibrary Heterocyclic Scaffolds (e.g., Isoquinolines, Quinoxalines) HeterocycleFormation->HeterocycleLibrary

Caption: Key derivatization pathways for this compound.

Targeting the Serotonin 5-HT2A Receptor

The serotonin 5-HT2A receptor is a primary target for serotonergic psychedelics and is implicated in a range of psychiatric disorders, including depression and anxiety.[1][11][12][13][14] Agonists of this receptor are of significant interest for their potential therapeutic effects.[11][12] The 2,5-dimethoxyphenyl scaffold is a classic feature of potent 5-HT2A agonists. By creating amide derivatives of this compound, researchers can explore novel chemical space for selective 5-HT2A receptor modulators.

Signaling Pathway Insight: The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1] Agonist binding initiates a cascade leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][6] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[2]

Gq_Pathway Ligand 5-HT2A Agonist (e.g., derivative of topic compound) Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., neuronal excitation) Ca_release->Response PKC->Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Targeting the Sphingosine-1-Phosphate 1 (S1P1) Receptor

S1P1 receptor agonists are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.[4][5][10][15][16] They function by modulating lymphocyte trafficking.[10][15][17] SAR studies have shown that 3-arylpropionic acids can be potent and selective S1P1 agonists.[2] This presents an opportunity to develop novel immunomodulatory agents from this compound.

Signaling Pathway Insight: The S1P1 receptor couples exclusively to the Gi/o family of G proteins.[18] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gi/o activation, S1P1 signaling promotes cell migration and survival through pathways involving Rac GTPase and Akt.[18]

Gi_Pathway Ligand S1P1 Agonist (e.g., derivative of topic compound) Receptor S1P1 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Rac_Akt Rac/Akt Pathways G_protein->Rac_Akt activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., Lymphocyte egress, cell survival) Rac_Akt->Response

Caption: Simplified S1P1 receptor Gi signaling pathway.

Protocol 3.3: General Procedure for Amide Library Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[19] This typically requires the activation of the carboxylic acid. A variety of coupling reagents are available, each with its own advantages.

Table 2: Common Amide Coupling Reagents

ReagentClassActivatorByproductsNotes
DCC/DIC CarbodiimideSelfDCU/DIU (urea)Can cause racemization; requires an additive like HOBt.
EDC CarbodiimideSelfWater-soluble ureaEasy workup, good for aqueous media.
HATU UroniumAminium saltTetramethylureaHighly efficient, low racemization, but can be expensive.
T3P® PhosphoniumPhosphonic anhydridePhosphate saltsLow epimerization, broad substrate scope.[14]

General Protocol (using HATU):

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Application in Heterocycle Synthesis

Arylpropionic acids are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[1] The this compound scaffold can be elaborated into more complex ring systems like isoquinolines and quinoxalines, which are prevalent in many marketed drugs.[19]

Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form dihydroisoquinolines.[20][21][22][23][24] This reaction is particularly effective with electron-rich aromatic rings, such as the 2,5-dimethoxyphenyl system.[23]

Protocol 4.1.1: Two-Step Synthesis of a Dihydroisoquinoline Derivative

Step A: Amide Formation

  • Convert this compound to its corresponding amide by reacting it with an appropriate amine (e.g., phenethylamine) using a standard amide coupling protocol (see Protocol 3.3).

Step B: Bischler-Napieralski Cyclization

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide from Step A in anhydrous dichloromethane (DCM).

  • Add phosphorus oxychloride (POCl₃) (typically a large excess, can also serve as solvent).

  • Fit the flask with a reflux condenser and heat the solution to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.

  • Carefully quench the residue with ice-water and basify with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude dihydroisoquinoline by column chromatography.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of heterocyles with a broad range of pharmacological activities, including anticancer and antiviral properties.[19][25] A common method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[25][26][27] While this compound is not a direct precursor in this specific reaction, it can be used to synthesize more complex dicarbonyl compounds which can then undergo this cyclization. For instance, Friedel-Crafts acylation of an appropriate arene with the acid chloride of this compound could lead to a ketone, which could then be oxidized to a 1,2-dicarbonyl compound.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for medicinal chemistry. Its inherent structural features, particularly the electron-rich dimethoxy-substituted phenyl ring, make it an ideal starting point for the synthesis of ligands targeting GPCRs like the 5-HT2A and S1P1 receptors. The straightforward derivatization of its carboxylic acid moiety via amide coupling allows for the rapid generation of diverse chemical libraries for SAR exploration. Furthermore, its carbon framework is amenable to cyclization reactions, providing access to important heterocyclic scaffolds. The protocols and conceptual frameworks presented in these application notes are intended to serve as a practical guide for researchers, facilitating the discovery of novel and potent therapeutic agents.

References

  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound.
  • González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., ... & Gingrich, J. A. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439-452.
  • Im, D. S. (2019). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Experimental & Molecular Medicine, 51(12), 1-8.
  • Zhang, L., Zhang, L., Li, R., Yang, L., Zhang, J., & Zhang, J. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 1039-1052.
  • Yan, W., Li, Y., Xu, X., Zhu, H., & Shen, J. (2007). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 17(3), 828-831.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-.
  • Rosen, H., & Goetzl, E. J. (2005). Sphingosine 1-phosphate and its receptors: an emerging ligand-receptor system in the immune system. Immunology Letters, 96(2), 165-175.
  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound.
  • Roth, B. L. (2011). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioral Neurobiology of Psychedelic Drugs, 1-21.
  • Al-Otaibi, A. A., & El-Sayed, M. A. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(12), 1435-1469.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-.
  • Hla, T. (n.d.). Role of S1P Signaling in Physiology and Disease. The Hla Lab - Boston Children's Hospital.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Duman, R. S. (2024, January 30). Psychedelics, antidepressant effects and 5-HT 2A receptors. IGF - CNRS.
  • Celada, P., & Artigas, F. (2023, October 13). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. International Journal of Molecular Sciences, 24(20), 15159.
  • Zhang, Y., Wang, C., Li, Y., & Li, Y. (2018). Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis. Frontiers in Immunology, 9, 239.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
  • Oakwood Chemical. (n.d.). This compound.
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  • Kleuser, B., & Bäumer, W. (2019). Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases. Pharmacology & Therapeutics, 194, 1-15.
  • Wikipedia. (n.d.). 5-HT2A receptor.
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  • Heravi, M. M., & Zadsirjan, V. (2015). Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. Journal of the Iranian Chemical Society, 12(10), 1735-1741.
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Protocol for the Efficient Synthesis of Methyl 3-(2,5-Dimethoxyphenyl)propanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 3-(2,5-dimethoxyphenyl)propanoate, a key intermediate in the development of various pharmacologically active molecules. The described method utilizes the robust and scalable Fischer-Speier esterification of 3-(2,5-dimethoxyphenyl)propionic acid with methanol, catalyzed by concentrated sulfuric acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, purification techniques, and characterization data to ensure reproducible, high-yield synthesis.

Introduction and Scientific Principle

This compound and its ester derivatives are important structural motifs in medicinal chemistry. The conversion of the carboxylic acid to its methyl ester is a critical step to increase lipophilicity, modify pharmacokinetic properties, or enable further chemical transformations. The Fischer-Speier esterification is a classic, acid-catalyzed reaction that provides an economical and efficient route to this conversion.[1][2]

The reaction is an equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water.[1][2] To drive the reaction toward the product, this protocol employs a large excess of the alcohol (methanol), which also serves as the solvent, effectively shifting the equilibrium according to Le Châtelier's principle.[1][3]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The catalytic acid (H₂SO₄) plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.

  • Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][4]

Mechanism Diagram

A visual representation of the Fischer esterification mechanism is provided below.

Caption: The acid-catalyzed mechanism of Fischer esterification.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )GradeSupplier Example
This compound10538-49-5210.23≥98%Santa Cruz Biotech
Methanol (Anhydrous)67-56-132.04ACS Grade, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)7664-93-998.08Concentrated, 95-98%Fisher Scientific
Diethyl Ether (or Ethyl Acetate)60-29-774.12ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) soln144-55-884.01N/ALab-prepared
Brine (Saturated NaCl soln)7647-14-558.44N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAcros Organics
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

  • Filter funnel and filter paper

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the esterification of 3-phenylpropionic acid and is optimized for a ~5g scale.[5]

Reaction Setup
  • Prepare the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven to prevent the presence of water, which can hinder the reaction.

  • Add Reactants: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 23.8 mmol).

  • Add Solvent/Reagent: Add anhydrous methanol (50 mL, ~1.23 mol) to the flask. Stir the mixture until the acid is fully dissolved. The large excess of methanol serves as both the reactant and the solvent.

  • Catalyst Addition (Caution!): In a fume hood, slowly and carefully add concentrated sulfuric acid (1.2 mL) dropwise to the stirring methanolic solution. This addition is highly exothermic and should be done with care.

  • Assemble Reflux Apparatus: Attach the reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

Reaction and Reflux
  • Heating: Gently heat the mixture to reflux using the heating mantle. The boiling point of methanol is approximately 65 °C.

  • Reflux Period: Maintain the reflux with continuous stirring for a period of 4-12 hours.

    • Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The ester product will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete when the starting acid spot is no longer visible under UV light. A 12-hour reflux is recommended for achieving high conversion.[5]

Work-up and Product Isolation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization (Caution!): Transfer the oily residue to a 250 mL separatory funnel. Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution (~50 mL). CO₂ gas will evolve vigorously; swirl the funnel gently and vent frequently until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8). This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[1][6]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layer with brine (2 x 50 mL) to remove residual water and salts.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh diethyl ether. Concentrate the filtrate using a rotary evaporator to yield the crude methyl 3-(2,5-dimethoxyphenyl)propanoate as an oil.

Purification

For most applications, the crude product obtained after work-up is of sufficient purity. However, for applications requiring higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Workflow Start This compound + Anhydrous Methanol Catalyst Add conc. H₂SO₄ (Catalyst) Start->Catalyst Reflux Heat to Reflux (4-12 hours at ~65°C) Catalyst->Reflux Cooldown Cool to RT Reflux->Cooldown Rotovap1 Remove Excess Methanol (Rotary Evaporator) Cooldown->Rotovap1 Neutralize Neutralize with NaHCO₃ (aq) Extract with Diethyl Ether Rotovap1->Neutralize Wash Wash Organic Layer with Brine Neutralize->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter & Concentrate (Rotary Evaporator) Dry->Filter Product Pure Methyl 3-(2,5-Dimethoxyphenyl)propanoate Filter->Product

Caption: Step-by-step workflow for the synthesis and isolation.

Characterization and Expected Results

The final product, methyl 3-(2,5-dimethoxyphenyl)propanoate (C₁₂H₁₆O₄, MW: 224.25 g/mol ), should be a clear to pale yellow oil.[5][7]

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 6.7-6.8 ppm (m, 3H, Ar-H)

    • δ ~ 3.78 ppm (s, 3H, Ar-OCH₃)

    • δ ~ 3.76 ppm (s, 3H, Ar-OCH₃)

    • δ ~ 3.67 ppm (s, 3H, Ester -COOCH₃)

    • δ ~ 2.90 ppm (t, 2H, Ar-CH₂-)

    • δ ~ 2.62 ppm (t, 2H, -CH₂-COO)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~ 173.5 ppm (C=O)

    • δ ~ 153.5 ppm (Ar-C-O)

    • δ ~ 151.8 ppm (Ar-C-O)

    • δ ~ 129.5 ppm (Ar-C)

    • δ ~ 116.9 ppm (Ar-C-H)

    • δ ~ 112.5 ppm (Ar-C-H)

    • δ ~ 111.8 ppm (Ar-C-H)

    • δ ~ 56.0 ppm (Ar-OCH₃)

    • δ ~ 55.8 ppm (Ar-OCH₃)

    • δ ~ 51.6 ppm (Ester -OCH₃)

    • δ ~ 34.5 ppm (-CH₂-COO)

    • δ ~ 25.0 ppm (Ar-CH₂-)

  • FT-IR (Thin Film):

    • ~2950 cm⁻¹ (C-H stretch, aliphatic)

    • ~1740 cm⁻¹ (C=O stretch, ester)[5][10]

    • ~1500 cm⁻¹ (C=C stretch, aromatic)

    • ~1220 cm⁻¹ (C-O stretch, ester/ether)

    • ~1040 cm⁻¹ (C-O stretch, ether)

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care. Always add acid to the solvent (methanol), never the other way around.[11]

  • Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Avoid open flames and ensure adequate ventilation.

  • Diethyl Ether: Extremely flammable liquid. Ensure no ignition sources are nearby during extraction.

  • Neutralization: The reaction between sodium bicarbonate and residual acid is vigorous and produces CO₂ gas. Perform this step slowly in a large vessel and vent the separatory funnel frequently to avoid pressure buildup.

Troubleshooting

IssuePossible CauseSolution
Low Product Yield Incomplete reaction.Increase reflux time. Monitor by TLC until the starting material is consumed.
Presence of water in reagents/glassware.Use anhydrous methanol and oven-dried glassware. Water shifts the equilibrium back to the reactants.[1]
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Be careful not to discard the organic layer.
Product is an oil but contains starting acid Incomplete neutralization.Add more NaHCO₃ solution during the work-up and ensure the aqueous layer is basic. Re-extract the organic layer with NaHCO₃.
"Wet" organic layer after drying Insufficient drying agent.Add more anhydrous MgSO₄ until it no longer clumps. Allow sufficient time for drying (10-15 minutes).

References

  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Esterification.
  • Chemguide. (n.d.). Mechanism for the esterification reaction.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Smart-Labs. (n.d.). Esterification.
  • PubChemLite. (n.d.). Methyl 3-(2,5-dimethoxyphenyl)propanoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Doc Brown's Chemistry. (2025). Infrared spectrum of methyl propanoate.
  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE.
  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.

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Application Notes and Protocols: 3-(2,5-Dimethoxyphenyl)propionic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Dimethoxy Phenyl Scaffold

In the landscape of medicinal chemistry, the 2,5-dimethoxyphenyl motif is a privileged scaffold, particularly for agents targeting the central nervous system.[1][2] This structural element is a cornerstone of a class of psychedelic phenethylamines, including the 2C series of compounds, which are potent agonists of the serotonin 2A receptor (5-HT₂ₐR).[2][3] The electron-donating nature of the methoxy groups at the C2 and C5 positions of the phenyl ring is crucial for high-affinity binding and functional activity at this receptor, which is a key target for the development of novel therapeutics for a range of psychiatric disorders.[1][3] 3-(2,5-Dimethoxyphenyl)propionic acid is a valuable and versatile starting material for the synthesis of these and other neuroactive compounds, as well as for the exploration of new therapeutic applications.[1] Its propionic acid side chain offers a convenient handle for a variety of chemical transformations, allowing for the systematic modification of the core scaffold to probe structure-activity relationships (SAR) and optimize pharmacological properties. Beyond its role in the synthesis of serotonergic agents, the arylpropionic acid backbone is a well-established pharmacophore in its own right, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] This suggests a broader potential for derivatives of this compound in areas such as inflammation, pain, and even oncology.[4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a strategic building block. We will explore its application in the synthesis of key drug scaffolds, provide detailed experimental protocols, and discuss its potential in emerging therapeutic areas.

Part 1: Synthesis of 2,5-Dimethoxyphenethylamine Derivatives

A primary application of this compound is in the synthesis of 2,5-dimethoxyphenethylamine, the core structure of the 2C family of psychedelic compounds. The conversion of the propionic acid to the corresponding phenethylamine involves the removal of the carboxyl group, which can be efficiently achieved through rearrangement reactions such as the Hofmann and Curtius rearrangements.

Synthetic Strategy Overview

The general workflow for the synthesis of 2,5-dimethoxyphenethylamine from this compound is a two-step process. First, the carboxylic acid is converted to a suitable precursor for the rearrangement reaction, either an amide for the Hofmann rearrangement or an acyl azide for the Curtius rearrangement. The subsequent rearrangement and hydrolysis yield the desired primary amine.

G A This compound B Amide Formation (e.g., SOCl₂, NH₄OH) A->B F Acyl Azide Formation (e.g., DPPA or SOCl₂, NaN₃) A->F C 3-(2,5-Dimethoxyphenyl)propionamide B->C D Hofmann Rearrangement (e.g., Br₂, NaOH) C->D E 2,5-Dimethoxyphenethylamine D->E G 3-(2,5-Dimethoxyphenyl)propionyl azide F->G H Curtius Rearrangement (Heat, then H₂O) G->H H->E G A This compound C Coupling Reagents (e.g., HATU, EDC/HOBt) A->C B Amine (R-NH₂) B->C D Amide Derivative C->D E Library of Bioactive Compounds D->E

Sources

Application Note: Advanced Analytical Techniques for the Characterization of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of reaction intermediates is fundamental to elucidating chemical mechanisms, optimizing synthetic routes, and ensuring process safety in drug development. These transient species are often highly reactive and exist at low concentrations for fleeting moments, making their detection and characterization a significant analytical challenge.[][2][3] This guide provides a detailed overview of modern analytical techniques and protocols designed to capture, identify, and characterize these elusive molecules. We will explore a range of spectroscopic and mass spectrometric methods, advanced temporal techniques like stopped-flow and quench-flow, and the synergistic role of computational chemistry. The focus is on providing not just procedural steps, but also the scientific rationale behind the choice of technique and experimental design, empowering researchers to gain deeper insights into complex reaction pathways.

Introduction to Reaction Intermediates

The Critical Role of Intermediates in Chemical Synthesis

Reaction intermediates are transient molecular entities that are formed from reactants and proceed to form products in a multi-step reaction. Unlike transition states, which are high-energy configurations existing for a mere fraction of a second at an energy maximum, intermediates reside in a temporary energy minimum along the reaction coordinate.[][4] Identifying these species is crucial as it provides a roadmap of the reaction mechanism.[] This understanding is paramount in drug development and industrial chemistry for several reasons:

  • Mechanism Elucidation: Pinpointing intermediates clarifies the step-by-step pathway of a reaction, such as distinguishing between SN1 and SN2 mechanisms.[]

  • Process Optimization: Knowledge of intermediate formation and consumption allows for the fine-tuning of reaction conditions (temperature, pressure, concentration) to maximize yield and minimize by-products.[5]

  • Catalyst Design: In catalytic cycles, intermediates often dictate the reaction rate and selectivity. Studying their interaction with the catalyst can guide the development of more efficient catalysts.[]

  • Safety and Impurity Control: Reactive intermediates can sometimes lead to hazardous side reactions or the formation of genotoxic impurities, making their characterization a critical aspect of pharmaceutical process development.[6]

Common types of reaction intermediates include carbocations, carbanions, free radicals, carbenes, and nitrenes, each with distinct reactivity and structural properties.[]

The Challenge: The Fleeting Nature of Intermediates

The primary obstacle in studying reaction intermediates is their inherent instability. They are, by nature, highly reactive and therefore short-lived, with lifetimes that can range from milliseconds down to picoseconds or even femtoseconds.[][2] This transient existence leads to several analytical hurdles:

  • Low Concentration: Intermediates rarely accumulate to high concentrations, meaning their analytical signals can be weak and easily masked by the signals of abundant reactants and products.[2][3]

  • High Reactivity: Their eagerness to react makes them difficult to isolate without altering the reaction environment.[3] The very act of measurement can sometimes perturb the system and destroy the species of interest.[2]

  • Spectral Overlap: In complex reaction mixtures, the spectral signatures of intermediates can overlap with those of other components, making it difficult to deconvolute and assign them correctly.[]

Overcoming these challenges requires specialized techniques that offer high sensitivity and rapid data acquisition, often by observing the reaction in situ (in its original place) to avoid disturbing the chemical system.[7][8]

Spectroscopic Techniques for In Situ Analysis

Spectroscopic methods are powerful tools for real-time monitoring of chemical reactions because they can provide structural and concentration information without disturbing the reaction mixture.[5][8][9]

UV-Vis and Transient Absorption Spectroscopy

Causality of Choice: Ultraviolet-Visible (UV-Vis) spectroscopy is effective for intermediates that possess a chromophore, a part of the molecule that absorbs light in the UV or visible range. Many intermediates, particularly those with conjugated systems or unpaired electrons, have distinct electronic transitions that can be monitored. Transient Absorption Spectroscopy (TAS) is an advanced pump-probe technique that is exceptionally well-suited for studying very short-lived species generated by a pulse of light (photolysis).[10][11][12]

Principle: The technique measures the change in absorbance of a sample after it is excited by a short, intense "pump" laser pulse. A second, weaker "probe" pulse, often a broadband light source, passes through the sample at a specific time delay after the pump pulse. By varying this delay, one can track the formation and decay of transient absorbing species on timescales from femtoseconds to milliseconds.[10][12]

Protocol: Laser Flash Photolysis (LFP) with Transient Absorption Spectroscopy
  • Sample Preparation: Dissolve the reactant in a suitable, optically transparent solvent. The concentration should be adjusted to have a moderate absorbance at the excitation wavelength. The solution is placed in a quartz cuvette.[10]

  • LFP-TAS Setup:

    • Align the "pump" laser beam (e.g., a Nd:YAG laser) to irradiate the sample cuvette, initiating the photochemical reaction.[10]

    • Align the "probe" light beam (e.g., from a Xenon arc lamp) so that it co-linearly passes through the same sample volume irradiated by the pump laser.[10]

    • The probe beam is then directed to a monochromator and a detector (e.g., a photomultiplier tube or a CCD camera) to measure the light intensity.

  • Data Acquisition:

    • Record a baseline spectrum of the probe light through the sample before the pump laser flash.

    • Trigger the pump laser to generate the transient intermediates.[10]

    • Record the change in absorbance (ΔA) of the probe light as a function of both wavelength and time after the laser flash.[10]

  • Data Analysis:

    • Construct transient absorption spectra by plotting ΔA against wavelength at various time delays. This helps identify the absorption maxima of the intermediates.[10]

    • Analyze the kinetic decay traces at specific wavelengths to determine the lifetimes and reaction rate constants of the transient species.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: NMR spectroscopy is one of the most powerful tools for structural elucidation of molecules in solution.[13][14] While standard NMR is too slow to capture fast-reacting intermediates, specialized techniques can be employed. The choice of NMR is driven by the need for detailed structural information, including connectivity and stereochemistry, which is often difficult to obtain from other methods.[]

Techniques for Intermediate Characterization:

  • Low-Temperature NMR: By cooling the reaction mixture to very low temperatures, the reaction rates can be slowed dramatically, increasing the lifetime and concentration of intermediates to a point where they can be observed by conventional NMR.[3][15]

  • Stopped-Flow NMR: This technique involves rapidly mixing reactants and then transferring them to an NMR tube already inside the magnet. The evolution of the NMR spectrum is then monitored over time. This is suitable for reactions with half-lives in the range of seconds to minutes.[]

  • Hyperpolarization Techniques: Methods like Dynamic Nuclear Polarization (DNP) can dramatically enhance NMR signal intensities, making it possible to detect low-concentration species that would otherwise be invisible.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Causality of Choice: EPR (also known as Electron Spin Resonance, ESR) is specifically designed to detect species with unpaired electrons.[16][17] This makes it the definitive and most direct method for studying radical intermediates, which are common in many organic and biological reactions.[10][16][17]

Principle: EPR spectroscopy measures the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum provides information about the identity, structure, and environment of the radical species.[17][18]

Protocol: Spin Trapping for EPR Analysis

Since many radical intermediates are too short-lived to be detected directly, a technique called "spin trapping" is often used.[][19]

  • Selection of a Spin Trap: Choose a spin trapping agent (e.g., a nitrone or nitroso compound) that will react rapidly with the transient radical to form a much more stable and persistent radical adduct.[19] The choice depends on the expected type of radical.

  • Reaction Setup: Perform the chemical reaction in the presence of the spin trap. The trap should be at a concentration sufficient to capture the intermediate without significantly altering the main reaction pathway.

  • Sample Transfer: Quickly transfer a sample of the reaction mixture into a thin quartz EPR tube.

  • EPR Measurement: Place the sample tube in the EPR spectrometer's resonant cavity. Record the EPR spectrum.

  • Spectral Analysis: The hyperfine splitting pattern of the resulting spectrum is characteristic of the trapped radical.[19] This pattern can be analyzed to identify the structure of the original, short-lived radical intermediate.

Vibrational Spectroscopy (FTIR and Raman)

Causality of Choice: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are sensitive to changes in bonding and structure.[] These in situ techniques are excellent for tracking the appearance and disappearance of specific functional groups during a reaction, making them ideal for monitoring the conversion of reactants through intermediates to products.[7][20][21]

Application: These methods are often coupled with probes that can be inserted directly into a reaction vessel or a flow reactor.[5][7] Time-resolved techniques can capture structural information on transient species on short timescales.[10][22] For example, Attenuated Total Reflectance (ATR)-FTIR is commonly used for monitoring reactions in solution.[]

Mass Spectrometric Techniques

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions and is exceptionally sensitive for detecting species at very low concentrations.[9][23][24] It is a cornerstone for identifying reaction intermediates, especially in complex organometallic and catalytic reactions.[9][23][25]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality of Choice: ESI is a soft ionization technique that transfers ions already existing in solution into the gas phase with minimal fragmentation. This is ideal for studying reactions that involve charged intermediates (e.g., carbocations, organometallic complexes) as it allows for their direct detection from the reaction mixture.[9][25]

Protocol: Online Reaction Monitoring with ESI-MS

  • Setup: A syringe pump is used to continuously draw a small stream of the reaction mixture from the reaction vessel.

  • Introduction to MS: The stream is fed directly into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the liquid stream as it emerges from a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the analyte ions to enter the mass analyzer.

  • Data Acquisition: Mass spectra are recorded continuously over the course of the reaction. The intensity of the ion corresponding to the intermediate can be plotted against time to generate a kinetic profile.

Key Consideration: A major challenge is ensuring that the ions detected by the mass spectrometer are genuinely present in the reaction solution and are not artifacts of the ionization process.[9] Careful control experiments are essential for validation.

Tandem Mass Spectrometry (MS/MS)

Causality of Choice: While a standard MS spectrum provides the mass of an intermediate, it gives limited structural information.[9] Tandem MS (MS/MS) is used to obtain this crucial structural data.

Principle: An ion corresponding to a suspected intermediate is mass-selected in the first stage of the mass spectrometer. This selected ion is then fragmented by collision with an inert gas (a process called collision-induced dissociation, CID). The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The fragmentation pattern serves as a structural fingerprint, which can be used to confirm the identity of the intermediate.[6][9]

Advanced and Hyphenated Techniques

Flow Chemistry with Online Analytics

Causality of Choice: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and, most importantly, reaction time.[26][27] By coupling a flow reactor with an online analytical technique (like MS, NMR, or IR), it's possible to systematically map the evolution of a reaction.[26][28][29]

Principle: Reactants are continuously pumped and mixed, initiating the reaction. The mixture then flows through a tube or channel (the reactor). The residence time (the time the mixture spends in the reactor) is precisely controlled by the flow rate and reactor volume. By sampling the stream at the reactor outlet, one can analyze the composition of the mixture after a specific reaction time. Changing the flow rate allows for the study of different time points. This setup is highly amenable to automation and high-throughput experimentation.[28][30]

Flow_Chemistry_Workflow R1 Reactant A (Syringe Pump) Mixer T-Mixer R1->Mixer R2 Reactant B (Syringe Pump) R2->Mixer Reactor Flow Reactor (Controlled Temp & Residence Time) Mixer->Reactor Reaction Initiates Analyzer Online Analytical Instrument (e.g., MS, IR, NMR) Reactor->Analyzer Continuous Sampling Data Data Acquisition & Analysis Analyzer->Data

Caption: Workflow for Flow Chemistry with Online Analytics.

Stopped-Flow and Quench-Flow Methods

These are rapid-mixing techniques designed to study reaction kinetics on the millisecond timescale, bridging the gap between manual mixing and ultrafast laser spectroscopy.[31][32]

Stopped-Flow: Principle: Two reactant solutions are rapidly driven from syringes into a high-efficiency mixing chamber and then into an observation cell.[31][32][33] The flow is then abruptly stopped by a stopping syringe, and the reaction progress in the cell is monitored in real-time using a spectroscopic probe like UV-Vis absorbance or fluorescence.[31][32][34] This method is ideal for reactions that have a convenient spectroscopic signal to track.[32]

Stopped_Flow_Diagram S1 Syringe A Mixer Mixer S1->Mixer S2 Syringe B S2->Mixer Drive Drive Ram Drive->S1 Drive->S2 Cell Observation Cell (Spectrometer Path) Mixer->Cell StopS Stop Syringe Cell->StopS Trigger Trigger StopS->Trigger Stops Flow, Starts Data Acquisition

Caption: Principle of a Stopped-Flow Apparatus.

Quench-Flow: Principle: This technique is used when the reaction lacks a suitable spectroscopic probe.[32][35] Reactants are mixed and allowed to react for a specific, controlled period of time (the "age time") as they flow down a tube. The reaction is then abruptly stopped ("quenched") by mixing with a third solution that halts the reaction (e.g., by adding an acid or base to denature an enzyme).[31][35] The quenched sample is collected and analyzed offline using methods like chromatography or MS. By varying the age time, the entire reaction course can be mapped point by point.[35]

The Role of Computational Chemistry

Experimental detection of intermediates can be difficult and costly.[] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable complementary tool.[][36][37] It can be used to:

  • Predict Structures and Energies: Calculate the likely structures and relative stabilities of potential intermediates and transition states, creating a theoretical reaction energy profile.[][36]

  • Guide Experimental Searches: Theoretical predictions can help researchers know what to look for (e.g., predict the UV-Vis or IR spectrum of a proposed intermediate).[2]

  • Validate Experimental Findings: If an intermediate is detected experimentally, computational models can be used to analyze its molecular structure and bonding in detail, confirming the experimental assignment.[]

Summary and Outlook

The characterization of reaction intermediates requires a multi-faceted approach, combining various advanced analytical techniques. No single method can provide all the necessary information. In situ spectroscopic techniques like time-resolved UV-Vis, EPR, and vibrational spectroscopy offer real-time monitoring, while mass spectrometry provides unparalleled sensitivity for identification. Rapid-mixing methods like stopped-flow and quench-flow allow for precise kinetic studies on the millisecond timescale. Furthermore, the integration of online analytics with continuous flow reactors is revolutionizing the ability to rapidly screen conditions and gather data-rich kinetic profiles.[28] These experimental approaches, when combined with the predictive power of computational chemistry, provide a robust toolkit for researchers to unravel complex reaction mechanisms, paving the way for more efficient, safer, and innovative chemical and pharmaceutical development.

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Sources

Mastering Chirality: An Application Guide to the Determination of Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical identity of a chiral molecule is not a trivial detail but a critical determinant of its biological activity, safety, and material properties. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise quantification of the enantiomeric purity, expressed as enantiomeric excess (ee), is a cornerstone of modern chemical analysis. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principal analytical techniques for determining the enantiomeric excess of chiral derivatives. We delve into the theoretical underpinnings and practical applications of chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, offering field-proven insights and step-by-step protocols to ensure the generation of robust and reliable data.

Introduction: The Significance of Enantiomeric Purity

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, leading to the existence of enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can interact differently with other chiral entities, such as biological receptors, leading to distinct physiological responses. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. This underscores the regulatory and scientific imperative to control and accurately measure the enantiomeric composition of chiral compounds.

Enantiomeric excess is defined by the International Union of Pure and Applied Chemistry (IUPAC) as the absolute difference between the mole fractions of the two enantiomers.[1][2] It is a quantitative measure of the predominance of one enantiomer over the other in a mixture. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure substance has an ee of 100%.

This guide will navigate the methodologies for ee determination, focusing on the "why" behind experimental choices to empower scientists with the expertise to develop and validate their own analytical methods.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography is the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[3][4] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The Causality of Chiral Recognition on a Stationary Phase

The selection of the appropriate CSP is the most critical decision in developing a chiral separation method.[5] Chiral recognition is typically achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These interactions can be a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly versatile due to their helical structures, which create chiral grooves and cavities that can preferentially interact with one enantiomer over the other.[5]

Method Development in Chiral HPLC: A Step-by-Step Protocol

Developing a robust chiral HPLC method is often an empirical process that involves screening different columns and mobile phases.

Protocol 1: Chiral HPLC Method Development

  • Column Selection:

    • Begin with a versatile polysaccharide-based column, such as one with a cellulose or amylose derivative (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[6]

    • Consider the functional groups of the analyte to guide the initial column choice. Column selection guides from manufacturers can be a valuable resource.[7][8]

  • Mobile Phase Screening:

    • Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.

    • Polar Organic Mode: For more polar analytes, acetonitrile or methanol with an alcohol modifier can be effective.

    • Reversed Phase: For highly polar or ionizable compounds, a buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is used.

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive (typically 0.1%) to the mobile phase can significantly improve peak shape and resolution.[5]

  • Initial Screening Run:

    • Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min for a 4.6 mm ID column until a stable baseline is achieved (typically 10-20 column volumes).[8]

    • Inject a racemic standard of the analyte to determine the retention times of the enantiomers.

    • If no separation is observed, or the resolution is poor, systematically vary the alcohol content in the mobile phase (e.g., from 5% to 20%).

  • Method Optimization:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.[8]

    • Temperature: Varying the column temperature can influence selectivity. Lower temperatures often increase resolution.[9]

    • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to achieve optimal separation (resolution > 1.5).

  • Sample Analysis:

    • Prepare the sample in the mobile phase at a concentration of approximately 1 mg/mL.[6]

    • Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • Calculate the % ee using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[10]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[11] The principles are similar to chiral HPLC, with the separation occurring on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[12]

Protocol 2: Direct Chiral GC Analysis

  • Column Selection: Choose a GC column with a cyclodextrin-based CSP (e.g., β-dex or γ-dex derivatives). The choice of the cyclodextrin and its derivatization will determine the selectivity for different classes of compounds.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: Start with an initial temperature below the boiling point of the solvent and ramp to a final temperature that allows for the elution of the enantiomers with good resolution. An isothermal method can also be used.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and the racemic standard.

  • Data Analysis: Calculate the % ee from the integrated peak areas of the enantiomers as described for HPLC.

Troubleshooting Chiral Separations

Common issues in chiral chromatography include poor resolution, peak tailing, and changes in retention time.

  • Poor Resolution: Try a different CSP, modify the mobile phase composition, or adjust the temperature and flow rate.[13]

  • Peak Tailing: For basic compounds, add a basic modifier to the mobile phase. For acidic compounds, add an acidic modifier. Ensure the sample is fully dissolved in the mobile phase.

  • Irreproducible Retention Times: Ensure proper column equilibration between injections, especially when using mobile phase additives. Column memory effects can be an issue.[13]

G

NMR Spectroscopy: A Powerful Tool for Enantiomeric Differentiation

NMR spectroscopy offers a rapid and often non-destructive alternative to chromatography for determining enantiomeric excess.[14] Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary must be introduced to induce diastereotopicity, resulting in distinguishable signals for the two enantiomers.[15]

Chiral Derivatizing Agents (CDAs): Creating Diastereomers

The most common NMR method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.[15]

Mosher's Acid Analysis: α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a widely used CDA for chiral alcohols and amines.[16]

Protocol 3: Enantiomeric Excess Determination using Mosher's Acid Chloride

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol or amine in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl generated.

    • Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.

    • Cap the NMR tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[16]

  • NMR Analysis:

    • Acquire a ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the large chemical shift dispersion and the absence of background signals.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often the signals for the methoxy or trifluoromethyl groups of the Mosher's ester/amide.

  • Data Analysis:

    • Carefully integrate the selected pair of signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the % ee from this ratio.

Chiral Solvating Agents (CSAs): Transient Diastereomeric Interactions

Chiral solvating agents form weak, transient diastereomeric complexes with the enantiomers in solution.[17] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method has the advantage of being non-destructive, as no covalent bonds are formed.

Protocol 4: Enantiomeric Excess Determination using a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a suitable deuterated solvent in an NMR tube.

    • Acquire a reference NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol for chiral amines) to the NMR tube.[18]

  • NMR Analysis:

    • Acquire an NMR spectrum of the mixture.

    • Compare the spectrum with the reference spectrum to identify signals that have split into two.

  • Data Analysis:

    • Integrate the resolved signals corresponding to the two enantiomers.

    • Calculate the % ee from the integral ratio.

G

Chiroptical Methods: Leveraging the Interaction with Polarized Light

Chiroptical methods, such as polarimetry and circular dichroism, are based on the differential interaction of enantiomers with polarized light.

Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound.[19] The magnitude of the rotation is proportional to the concentration of the chiral substance and the enantiomeric excess.

While historically significant, polarimetry is now less commonly used for the accurate determination of ee due to its lower sensitivity and susceptibility to impurities.[20] However, it remains a valuable tool for rapid screening and for confirming the identity of a known enantiomer. The enantiomeric excess can be calculated using the following equation:

% ee = ( [α]observed / [α]max ) x 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The CD signal is directly proportional to the enantiomeric excess.[1] CD can be a highly sensitive method and can be coupled with HPLC for the determination of ee without the need for complete baseline separation of the enantiomers.[21]

Method Validation: Ensuring Trustworthiness and Reliability

The validation of an analytical method for ee determination is crucial, especially in a regulatory environment. According to guidelines from agencies like the FDA, method validation should demonstrate that the method is suitable for its intended purpose.[22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer. For chromatographic methods, this is typically demonstrated by achieving a resolution of >1.5 between the enantiomeric peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Comparative Summary of Techniques

ParameterChiral HPLCChiral GCNMR SpectroscopyPolarimetryCircular Dichroism
Principle Differential interaction with a CSPDifferential interaction with a CSPFormation of diastereomers (covalent or transient)Rotation of plane-polarized lightDifferential absorption of circularly polarized light
Applicability Broad range of compoundsVolatile and thermally stable compoundsCompounds with suitable functional groups for derivatization or interaction with CSAsOptically active compoundsChromophoric chiral compounds
Sensitivity HighVery HighModerateLowHigh
Sample Throughput ModerateModerate to HighHighHighHigh
Development Time Can be lengthyModerateRelatively shortMinimalModerate
Quantitative Accuracy ExcellentExcellentVery GoodModerateVery Good
Non-destructive YesYesYes (with CSAs)YesYes

Conclusion

The determination of enantiomeric excess is a critical analytical task in modern chemistry. Chiral chromatography, particularly HPLC, remains the gold standard due to its high resolving power and broad applicability. NMR spectroscopy offers a rapid and powerful alternative, especially with the use of chiral derivatizing and solvating agents. Chiroptical methods like circular dichroism provide high sensitivity and can be used in high-throughput screening. The choice of the most appropriate technique depends on the physicochemical properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. By understanding the principles behind each method and following robust, validated protocols, researchers can confidently and accurately determine the enantiomeric purity of their chiral derivatives, ensuring the quality, safety, and efficacy of their products.

References

  • Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. (n.d.). PubMed.
  • Enantiomeric excess. (n.d.). IUPAC Compendium of Chemical Terminology.
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  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2018). NIH.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2,5-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(2,5-dimethoxyphenyl)propionic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you improve your reaction yields and product purity.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategies

What are the common methods for synthesizing this compound?

There are several established methods for the synthesis of this compound. The most common and often highest-yielding route is the hydrolysis of an ester precursor, typically ethyl 3-(2,5-dimethoxyphenyl)propionate.[1][2] Another widely used method is the catalytic hydrogenation of 2,5-dimethoxycinnamic acid or a related unsaturated precursor.[3] A third approach involves synthesis from 2,5-dimethoxybenzaldehyde, which can be a versatile starting point for various derivatives.[4][5]

Which synthesis route generally provides the highest yield?

The hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate is frequently reported to provide high yields, often in the range of 89% or higher under optimized conditions.[1] The catalytic hydrogenation of the corresponding cinnamic acid derivative is also an efficient method, with yields depending on the catalyst and reaction conditions.[3] The choice of route may also depend on the availability and cost of the starting materials.

What are the key starting materials for each route?

  • Hydrolysis Route: The primary starting material is ethyl 3-(2,5-dimethoxyphenyl)propionate. This ester is typically hydrolyzed using a base such as sodium hydroxide, followed by acidification.[1][2]

  • Hydrogenation Route: This pathway starts with 2,5-dimethoxycinnamic acid. The double bond in the acrylic acid side chain is reduced using a catalyst, commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][6]

  • Benzaldehyde Route: The synthesis from 2,5-dimethoxybenzaldehyde can proceed through various multi-step sequences, such as a Knoevenagel condensation with malonic acid followed by hydrogenation.[5][6]

Part 2: Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low Yield

Q: My yield is significantly lower than expected in the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate. What are the possible causes and solutions?

A: Low yields in ester hydrolysis are often due to incomplete reaction or degradation of the product. Here are some factors to consider:

  • Incomplete Hydrolysis: The hydrolysis of the ester to the carboxylate salt is a reversible reaction. To drive it to completion, ensure you are using a sufficient excess of base (e.g., NaOH). The reaction time and temperature are also critical. Refluxing for an extended period (e.g., 12 hours) is often necessary to ensure complete conversion.[1]

  • Insufficient Acidification: After hydrolysis, the product is in its salt form. To precipitate the free acid, the solution must be sufficiently acidified. Use a strong acid like HCl and check the pH to ensure it is well below the pKa of the carboxylic acid (typically pH 2-3).

  • Extraction Issues: The product is extracted into an organic solvent after acidification. Ensure you are using an appropriate solvent (e.g., chloroform, ethyl acetate) and performing multiple extractions (e.g., 3 x 15 mL) to maximize the recovery from the aqueous layer.[1]

  • Product Degradation: While generally stable, prolonged exposure to very harsh basic or acidic conditions at high temperatures could potentially lead to side reactions, such as ether cleavage, although this is less common under standard hydrolysis conditions.

Q: I am experiencing low yield in the hydrogenation of 2,5-dimethoxycinnamic acid. What should I investigate?

A: Low yields in catalytic hydrogenation can be attributed to several factors related to the catalyst, substrate, and reaction conditions:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure your 2,5-dimethoxycinnamic acid is of high purity. The catalyst itself may also be old or inactive. Using a fresh batch of catalyst is recommended.

  • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure can lead to an incomplete reaction. Ensure your system is properly sealed and that you are using the recommended pressure. For laboratory-scale reactions, a Parr hydrogenator is often used to maintain a constant hydrogen pressure.[6]

  • Reaction Time and Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to improve the reaction rate. Monitor the reaction progress by techniques like TLC or by observing the cessation of hydrogen uptake to determine the optimal reaction time.[6]

  • Solvent Choice: The choice of solvent is crucial. Ethanol is a commonly used solvent for this type of hydrogenation.[3][6] Ensure the solvent is of appropriate grade and dry.

Q: The synthesis from 2,5-dimethoxybenzaldehyde is resulting in a mixture of products and a low yield of the desired acid. How can I optimize this?

A: When starting from 2,5-dimethoxybenzaldehyde, a common route is the Knoevenagel condensation with malonic acid to form 2,5-dimethoxycinnamic acid, followed by hydrogenation. Issues can arise in the first step:

  • Side Reactions in Knoevenagel Condensation: The Knoevenagel condensation is sensitive to reaction conditions. Using a catalyst like piperidine in a solvent such as pyridine is common.[6] The temperature should be carefully controlled; excessive heat can lead to side reactions and polymerization. The removal of water formed during the reaction can help drive the equilibrium towards the product.[6]

  • Purification of the Intermediate: It is crucial to purify the intermediate 2,5-dimethoxycinnamic acid before proceeding to the hydrogenation step. Impurities from the condensation reaction can poison the hydrogenation catalyst.

Product Purity Issues

Q: My final product is contaminated with the starting ester. How can I improve the hydrolysis?

A: Contamination with the starting ester is a clear indication of incomplete hydrolysis. To address this:

  • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration will favor the complete conversion of the ester.[1]

  • Increase Base Concentration: Using a higher concentration of the base or a larger excess will also drive the reaction to completion.

  • Purification: If you still have a mixture, you can often separate the acid from the ester by extraction. Dissolve the mixture in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate solution). The acid will move into the aqueous layer as its salt, while the neutral ester will remain in the organic layer. You can then re-acidify the aqueous layer and extract the pure acid.

Q: After hydrogenation, I have residual starting material (cinnamic acid derivative). How can I drive the reaction to completion?

A: Residual starting material after hydrogenation points to an incomplete reaction. Consider the following:

  • Re-subject to Hydrogenation: You can filter the reaction mixture to remove the catalyst, and then re-subject the filtrate to hydrogenation with a fresh portion of the catalyst.

  • Optimize Hydrogen Pressure: Increasing the hydrogen pressure can help to complete the reaction.[6]

  • Check for Catalyst Poisons: As mentioned earlier, impurities in your starting material or solvent can poison the catalyst. Purifying the starting material may be necessary.

Q: How do I remove colored impurities from my final product?

A: Colored impurities can often be removed by recrystallization. Choosing an appropriate solvent system is key. For this compound, recrystallization from hot water or a mixed solvent system like ether-chloroform has been reported.[1][7] If recrystallization is insufficient, treatment with activated carbon during the recrystallization process can help adsorb colored impurities. Column chromatography is another effective method for purification.[1]

Reaction Failures

Q: My hydrolysis reaction is not proceeding. What are the critical parameters to check?

A: A complete failure of the hydrolysis reaction is uncommon but can happen. Check the following:

  • Reagents: Confirm the identity and concentration of your starting ester and the base. Ensure the base has not degraded (e.g., sodium hydroxide absorbing CO2 from the air).

  • Temperature: Ensure you are reaching the required reflux temperature.

  • Miscibility: While methanol is sometimes added to improve the solubility of the ester in the aqueous base, ensure the phases are mixing adequately with vigorous stirring.[1]

Q: The hydrogenation reaction has stalled. What could be the issue with my catalyst or setup?

A: A stalled hydrogenation reaction is a common issue. The most likely culprits are:

  • Catalyst Deactivation: The catalyst may have been poisoned or is simply no longer active.

  • Hydrogen Leak: Your apparatus may have a leak, preventing the maintenance of positive hydrogen pressure.

  • Poor Mixing: The reaction mixture must be stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenyl)propionate

This protocol is adapted from a literature procedure with a reported yield of 89%.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq), 10% aqueous sodium hydroxide (w/w, approx. 10 volumes), and methanol (approx. 2.5 volumes).

  • Hydrolysis: Heat the mixture to reflux and maintain reflux with stirring for 12 hours.

  • Workup - Acidification: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2). A precipitate should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid

This protocol is a general procedure based on the hydrogenation of similar compounds.[3][6]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2,5-dimethoxycinnamic acid (1.0 eq) in ethanol (approx. 10 volumes).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Part 4: Purification and Characterization

  • Recrystallization: This is a common and effective method for purifying the final product. Solvents such as hot water or mixtures of ether and chloroform have been reported to be effective.[1][7]

  • Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of diethyl ether and chloroform (1:1, v/v) has been used.[1]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

    • Melting Point: The reported melting point is in the range of 66-69 °C.[8][9]

    • NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule.

    • Mass Spectrometry: To confirm the molecular weight (210.23 g/mol ).[10]

Part 5: Visualization & Data

Diagrams

Synthesis_Workflow cluster_hydrolysis Route 1: Hydrolysis cluster_hydrogenation Route 2: Hydrogenation Ester Ethyl 3-(2,5-Dimethoxyphenyl)propionate Hydrolysis NaOH, H2O/MeOH Reflux Ester->Hydrolysis Acidification HCl (aq) Hydrolysis->Acidification Product1 This compound Acidification->Product1 Cinnamic_Acid 2,5-Dimethoxycinnamic Acid Hydrogenation H2, Pd/C Ethanol Cinnamic_Acid->Hydrogenation Product2 This compound Hydrogenation->Product2

Caption: Common synthesis routes for this compound.

Tables

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Recommended Action
Low yield in hydrolysis Incomplete reactionIncrease reaction time, temperature, or base concentration.
Insufficient acidificationEnsure pH is ~2 before extraction.
Poor extractionUse an appropriate solvent and perform multiple extractions.
Low yield in hydrogenation Inactive or poisoned catalystUse fresh catalyst; purify starting material.
Insufficient hydrogen pressureCheck for leaks; increase pressure if necessary.
Incomplete reactionIncrease reaction time or re-subject to hydrogenation.

Table 2: Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Hydrolysis Ethyl 3-(2,5-dimethoxyphenyl)propionateNaOH, HClHigh (~89%)[1]Simple, high-yielding.Starting ester may not be readily available.
Hydrogenation 2,5-Dimethoxycinnamic acidH₂, Pd/CGood to HighClean reaction.Requires hydrogenation equipment; catalyst cost.
From Benzaldehyde 2,5-DimethoxybenzaldehydeMalonic acid, piperidine, H₂, Pd/CModerateReadily available starting material.Multi-step process with potential for side reactions.

References

  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound.
  • Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285–4285. [Link]
  • Google Patents. (n.d.). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources.
  • designer-drug.com. (n.d.). Synthesis of 3-methyl-2,5-dimethoxybenzaldehyde.
  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • Oakwood Chemical. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.
  • Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • MDPI. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review.
  • PrepChem. (n.d.). Preparation of 3-phenylpropionic acid.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • National Center for Biotechnology Information. (2023). Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway.

Sources

Common impurities in the synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,5-dimethoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on identifying and removing common impurities. The information provided herein is based on established chemical principles and validated experimental procedures to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable synthetic pathways to prepare this compound:

  • Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate: This is a straightforward and high-yielding method involving the saponification of the corresponding ethyl ester using a base like sodium hydroxide, followed by acidification.[1][2]

  • Condensation and Reduction from 2,5-Dimethoxybenzaldehyde: This two-step route involves a condensation reaction (e.g., Knoevenagel or Perkin) of 2,5-dimethoxybenzaldehyde with a suitable active methylene compound (like malonic acid) to form an acrylic acid intermediate, which is then reduced to the desired propionic acid via catalytic hydrogenation.

Q2: I am seeing a persistent impurity in my final product. What could it be?

The identity of the impurity largely depends on the synthetic route you have employed. Below is a summary of common impurities associated with each pathway.

Synthetic RouteCommon Impurities
Hydrolysis of Ethyl Ester Unreacted Ethyl 3-(2,5-dimethoxyphenyl)propionate
Condensation & Reduction Unreacted 2,5-Dimethoxybenzaldehyde
(E)-3-(2,5-dimethoxyphenyl)acrylic acid (unsaturated intermediate)
By-products from the synthesis of 2,5-dimethoxybenzaldehyde

Q3: How can I effectively remove these common impurities?

Several purification techniques can be employed. The choice of method depends on the nature and quantity of the impurity.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities, especially if your product is a solid. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

  • Column Chromatography: For mixtures with significant amounts of impurities or when recrystallization is ineffective, silica gel column chromatography is the preferred method. It separates compounds based on their polarity.

  • Acid-Base Extraction: This technique is particularly useful for separating the carboxylic acid product from neutral impurities like the starting ester or aldehyde. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you might encounter and step-by-step guidance to resolve them.

Guide 1: Incomplete Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

Symptom: Your final product, obtained after acidification and extraction, shows the presence of a less polar spot on a TLC plate (compared to the product) and/or your ¹H NMR spectrum displays characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm).

Causality: The hydrolysis reaction (saponification) may not have gone to completion. This can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature.

Workflow for Identification and Removal:

start Crude Product with Ester Impurity check_nmr Analyze by ¹H NMR start->check_nmr detect_ester Ethyl signals present? (quartet ~4.1 ppm, triplet ~1.2 ppm) check_nmr->detect_ester purify Purification Required detect_ester->purify Yes no_ester Ester impurity is minimal or absent. Proceed with standard work-up. detect_ester->no_ester No recrystallize Option 1: Recrystallization purify->recrystallize chromatography Option 2: Column Chromatography purify->chromatography extraction Option 3: Acid-Base Extraction purify->extraction protocol_recrystallize Protocol: Recrystallization from Ethanol/Water recrystallize->protocol_recrystallize protocol_chromatography Protocol: Silica Gel Chromatography chromatography->protocol_chromatography protocol_extraction Protocol: Bicarbonate Extraction extraction->protocol_extraction final_product Pure this compound protocol_recrystallize->final_product protocol_chromatography->final_product protocol_extraction->final_product start Crude Product with Aldehyde and/or Unsaturated Acid Impurities check_nmr Analyze by ¹H NMR start->check_nmr detect_impurities Aldehyde (~10.3 ppm) or Vinylic protons (~6.3, 7.7 ppm) present? check_nmr->detect_impurities purify Purification Required detect_impurities->purify Yes no_impurities Impurities are minimal or absent. Proceed with standard work-up. detect_impurities->no_impurities No chromatography Column Chromatography purify->chromatography protocol_chromatography Protocol: Silica Gel Chromatography with Hexanes/Ethyl Acetate/Acetic Acid chromatography->protocol_chromatography final_product Pure this compound protocol_chromatography->final_product

Sources

Troubleshooting low yield in the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

Welcome to the technical support center for the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low yields.

Introduction: The Saponification of Ethyl 3-(2,5-dimethoxyphenyl)propionate

The hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate to its corresponding carboxylic acid is a fundamental saponification reaction. Saponification is the base-promoted hydrolysis of an ester, which, unlike its acid-catalyzed counterpart, is an irreversible process that drives the reaction to completion.[1][2] This irreversibility stems from the final step where the carboxylic acid intermediate is deprotonated by the alkoxide byproduct, forming a resonance-stabilized carboxylate salt that is unreactive towards the alcohol.[1]

The general mechanism for this reaction is a nucleophilic acyl substitution, as depicted below:

G cluster_0 Saponification Mechanism Ester Ethyl 3-(2,5-dimethoxyphenyl)propionate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH_ion OH⁻ Carboxylic_Acid 3-(2,5-dimethoxyphenyl)propanoic Acid Tetrahedral->Carboxylic_Acid 2. Elimination of Alkoxide Alkoxide EtO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate 3. Deprotonation (Irreversible) Ethanol Ethanol Alkoxide->Ethanol Protonation

Caption: Mechanism of Saponification.

While straightforward in principle, the presence of the bulky 2,5-dimethoxyphenyl group can introduce challenges, primarily related to steric hindrance and solubility, which may lead to incomplete reactions and low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled, and TLC analysis shows a significant amount of starting material remaining. What is the likely cause?

A1: The most probable cause is incomplete saponification due to the steric hindrance imparted by the 2,5-dimethoxyphenyl group. This bulkiness can impede the approach of the hydroxide nucleophile to the ester's carbonyl carbon.[3] Other contributing factors could be insufficient reaction time, too low a temperature, or poor solubility of the ester in the reaction medium.

Q2: I've increased the reaction time and temperature, but the yield is still low. What else could be wrong?

A2: If forcing the conditions doesn't improve the yield, consider the following possibilities:

  • Insufficient Base: Ensure you are using at least a stoichiometric equivalent of the base. For saponification, an excess of the hydroxide is often used to drive the reaction to completion.[4]

  • Solubility Issues: Your ester may not be fully dissolved in the solvent system, leading to a heterogeneous reaction mixture and slow reaction rates. A co-solvent might be necessary to ensure homogeneity.[]

  • Workup Problems: The desired product might be lost during the workup phase. This can happen through incomplete extraction or the formation of stable emulsions.

Q3: Could the methoxy groups on the aromatic ring be reacting with the strong base?

A3: Ether linkages, such as the methoxy groups on the benzene ring, are generally stable under basic conditions and are unlikely to cleave.[6][7] Ether cleavage typically requires strong acids (like HBr or HI) or powerful organometallic bases.[6][7] Therefore, demethylation is not a common side reaction in this saponification.

Q4: During the workup, I'm struggling with a persistent emulsion after acidification and extraction. How can I resolve this?

A4: Emulsion formation is a common issue, especially when the product has surfactant-like properties. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[8]

  • Gently swirl the separatory funnel instead of vigorously shaking it.[8]

  • If possible, centrifuge the mixture.

  • Filter the mixture through a pad of Celite.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low yields in the hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate.

Guide 1: Diagnosing the Cause of Low Yield

A logical diagnostic workflow is crucial for identifying the root cause of the problem.

G Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction (Starting material remains) Check_TLC->Incomplete_Reaction Yes Complete_Reaction Complete Reaction (No starting material) Check_TLC->Complete_Reaction No Troubleshoot_Reaction Troubleshoot Reaction Conditions Incomplete_Reaction->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Workup & Purification Complete_Reaction->Troubleshoot_Workup

Caption: Diagnostic workflow for low yield.

Step-by-Step Diagnostic Protocol:

  • Reaction Monitoring with Thin-Layer Chromatography (TLC):

    • Objective: To determine if the reaction has gone to completion.

    • Procedure:

      • Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

      • On a TLC plate, spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot of both.

      • Develop the plate and visualize under UV light.

    • Interpretation:

      • The starting ester will be less polar and have a higher Rf value.

      • The product carboxylic acid is more polar and will have a lower Rf value (closer to the baseline).

      • If the spot corresponding to the starting material is still present in the reaction mixture lane, the reaction is incomplete. Proceed to Guide 2 .

      • If the starting material spot is absent, the reaction has likely gone to completion. The low yield is probably due to issues during workup and purification. Proceed to Guide 3 .

Guide 2: Optimizing Reaction Conditions for Incomplete Saponification

If TLC analysis indicates an incomplete reaction, the following parameters should be optimized.

ParameterStandard ConditionOptimization StrategyRationale
Base 1.5 - 2.0 eq. NaOH or KOHIncrease to 3-5 eq.Ensures a sufficient excess to overcome any potential side reactions and drive the equilibrium.
Temperature Reflux (e.g., in aqueous methanol)Increase temperature if using a higher boiling solvent.Higher temperatures increase the reaction rate.[8]
Solvent System Aqueous Methanol or EthanolAdd a co-solvent like Tetrahydrofuran (THF) or Dioxane.Improves the solubility of the hydrophobic ester, leading to a more homogeneous reaction mixture.[]
Reaction Time 12 hoursExtend to 24-48 hours, monitoring by TLC.Sterically hindered esters may require longer reaction times for complete conversion.

Alternative Protocol for Highly Hindered Esters:

For particularly stubborn hydrolyses, more forcing conditions or alternative reagents may be necessary.

  • Option A: Using Lithium Hydroxide (LiOH) in a THF/Water mixture: LiOH is often effective for hydrolyzing hindered esters.

  • Option B: Using a Phase-Transfer Catalyst (PTC): For reactions where the ester has very poor aqueous solubility, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the hydroxide ion into the organic phase.[9][10]

Guide 3: Troubleshooting Workup and Purification

If the reaction has gone to completion but the isolated yield is low, the issue lies in the workup and purification steps.

Common Workup Issues and Solutions:

IssueObservationSolution
Incomplete Acidification The product remains in the aqueous layer during extraction.Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) by adding concentrated HCl. Check with pH paper.
Product Precipitation A solid precipitates upon acidification.If a solid crashes out, it can be collected by vacuum filtration. Ensure all the product is precipitated by cooling the mixture in an ice bath.
Emulsion Formation A stable layer forms between the aqueous and organic phases.Add brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.[8]
Incomplete Extraction Low yield after extraction.Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Standard Workup and Purification Protocol:

  • Cool the reaction mixture to room temperature.

  • Remove the organic solvent (if used) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocols

Protocol 1: Standard Saponification

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq.) in methanol.

  • Add a solution of NaOH (2.0 eq.) in water.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with hexanes (2 x 20 mL).

  • Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2,5-dimethoxyphenyl)propanoic acid.

Protocol 2: Saponification with a Phase-Transfer Catalyst

Materials:

  • Ethyl 3-(2,5-dimethoxyphenyl)propionate

  • Potassium Hydroxide (KOH)

  • Toluene

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq.) in toluene, add an aqueous solution of KOH (3.0 eq.).

  • Add a catalytic amount of TBAB (0.1 eq.).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, separate the aqueous layer, and wash the organic layer with water.

  • Combine the aqueous layers, cool in an ice bath, and acidify to pH 1 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

References

  • Classic Bells. (n.d.).
  • Soap formation in biodiesel production: effect of water content on saponification reaction. (2021). International Journal of Chemical and Environmental Sciences, 2(2).
  • The effect of water content of RPO on saponification reaction in biodiesel production. (n.d.).
  • Nikura. (2024, February 17). Troubleshooting Common Cold Process Soap Making Problems.
  • Soaping at 110. (2011, December 7). Why water? What it does for soap making. Soapmaking Forum.
  • Chen, W. H., et al. (2020). Influences of Water Content in Feedstock Oil on Burning Characteristics of Fatty Acid Methyl Esters. Energies, 13(18), 4785.
  • Sharma, M. M., et al. (1995). Phase transfer catalysis: Chemistry and engineering. AIChE Journal, 41(6), 1377-1426.
  • LookChem. (n.d.).
  • Lovingly Curated. (2022, August 25). Cold Process Soap Troubleshooting Guide: Expert Tips for Common Soapmaking Problems.
  • BOC Sciences. (n.d.).
  • Ashenhurst, J. (2022, October 27).
  • Kinast, F., et al. (2001). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 276(31), 29022-29028.
  • Wikipedia. (2023, November 13).
  • OperaChem. (2024, April 27).
  • Green, T. W., & Wuts, P. G. M. (2024).
  • Wikipedia. (2023, October 21). Ether cleavage.
  • Nikura. (2024, October 1). 9. Soap Troubleshooting Guide.
  • Bell, D. (2019, April 2). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Phase Transfer C
  • Soap & Clay. (2023, April 20).
  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Knowledge.
  • The Nerdy Farm Wife. (n.d.). What's Wrong With My Soap? {troubleshooting cold process soap problems}.
  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304).
  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. (n.d.). SciSpace.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
  • Chemistry Stack Exchange. (2019, March 20).
  • THE CLEAVAGE OF ETHERS. (n.d.).
  • Optimization of saponification reaction in a continuous stirred tank reactor. (2018, June 23).
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis [Video].
  • A two-step synthesis method for o-dimethoxy benzene. (n.d.).
  • Process for purification of carboxylic acids. (1941). U.S.
  • Quora. (2019, February 23).
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • University of Rochester. (n.d.).
  • Methods for improving the aqueous solubility of water-insoluble or... (2018).
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis [Video].
  • Chemistry LibreTexts. (2023, January 22).
  • Bitesize Bio. (2022, June 3).
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Optimizing reaction conditions for the synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,5-Dimethoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction to Synthetic Strategies

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and complex molecules.[1] Several synthetic routes can be employed for its preparation, each with distinct advantages and potential challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. This guide will focus on the most common and practical synthetic pathways, offering solutions to common issues encountered in the laboratory.

The primary synthetic routes that will be discussed are:

  • Route A: Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate. A direct, single-step conversion.

  • Route B: Knoevenagel Condensation and Subsequent Reduction. A two-step process starting from 2,5-dimethoxybenzaldehyde.

  • Route C: Friedel-Crafts Acylation and Subsequent Reduction. A two-step synthesis commencing with 1,4-dimethoxybenzene.

Below, we present a detailed troubleshooting guide for each of these synthetic pathways in a question-and-answer format, followed by a general FAQ section.

Troubleshooting Guide

Route A: Hydrolysis of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This method involves the saponification of the corresponding ethyl ester to the carboxylic acid. While seemingly straightforward, several issues can arise.

Question: My hydrolysis reaction is incomplete, and I observe significant amounts of starting material even after prolonged reaction times. What could be the cause?

Answer: Incomplete hydrolysis is a common issue and can be attributed to several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. For less reactive esters, a slight excess (1.1-1.5 equivalents) can drive the reaction to completion. Lithium hydroxide (LiOH) can be more effective for sterically hindered or less reactive esters.[2]

  • Poor Solubility: The ethyl ester may have poor solubility in a purely aqueous basic solution. The use of a co-solvent is highly recommended.

    • Troubleshooting Steps:

      • Add a water-miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF) to improve the solubility of the ester.[2] A 2:1 or 3:1 ratio of alcohol to aqueous base is a good starting point.

      • Increase the reaction temperature to reflux to enhance both solubility and reaction rate.

  • Reaction Time: While many saponifications are rapid, some may require extended heating. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

Question: After acidification, my yield is low, and I suspect product loss during workup. How can I improve recovery?

Answer: Low recovery is often due to the partial solubility of the product in the aqueous layer or incomplete precipitation.

  • Troubleshooting Steps:

    • Ensure Complete Precipitation: After basification, cool the reaction mixture in an ice bath before acidification. Add the acid (e.g., HCl) slowly with stirring until the pH is strongly acidic (pH 1-2). This will ensure the complete protonation of the carboxylate salt to the less water-soluble carboxylic acid.

    • Extraction: Do not rely solely on filtration to recover the product. After acidification, extract the aqueous mixture thoroughly with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic extracts will contain the dissolved product.

    • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question: I am concerned about the potential cleavage of the methoxy ether groups under the reaction conditions. Is this a valid concern, and how can I mitigate it?

Answer: Cleavage of aryl methoxy groups is a possibility under harsh conditions (very high temperatures and high concentrations of a strong base), though it is less common under standard saponification conditions.

  • Mitigation Strategies:

    • Milder Conditions: Use the mildest conditions that afford a complete reaction. This may involve using a moderate temperature (e.g., 60-80 °C) for a longer duration rather than a high-temperature reflux for a shorter period.

    • Choice of Base: While NaOH and KOH are standard, using a milder base like lithium hydroxide (LiOH) in a THF/water solvent system can sometimes be effective at lower temperatures, reducing the risk of side reactions.

    • Monitor for Byproducts: Analyze the crude product by ¹H NMR or LC-MS to check for the presence of phenolic byproducts that would indicate ether cleavage. If observed, a refinement of the reaction conditions is necessary.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base 1.1 eq NaOH1.5 eq LiOHLiOH can be more effective for less reactive esters, allowing for lower temperatures.[2]
Solvent Ethanol/Water (1:1)THF/Water (3:1)THF can improve the solubility of hydrophobic esters more effectively.[2]
Temperature Reflux (80-100 °C)60-80 °CLower temperatures minimize the risk of side reactions like ether cleavage.
Workup Precipitation and FiltrationAcidification and ExtractionEnsures recovery of product that may remain dissolved in the aqueous phase.
Route B: Knoevenagel Condensation and Subsequent Reduction

This two-step route begins with the condensation of 2,5-dimethoxybenzaldehyde and malonic acid, followed by the reduction of the resulting 2,5-dimethoxycinnamic acid.

Question: My Knoevenagel condensation is giving a low yield of 2,5-dimethoxycinnamic acid. What are the common pitfalls?

Answer: Low yields in Knoevenagel condensations are often related to the reaction equilibrium, catalyst choice, and temperature control.

  • Troubleshooting Steps:

    • Catalyst and Solvent: The classic Doebner modification, using pyridine as both the solvent and base with a catalytic amount of piperidine, is highly effective.[3] Using an alternative base like triethylamine in a solvent such as toluene can also be effective and avoids the use of large amounts of pyridine.[4]

    • Water Removal: The reaction produces water, which can inhibit the forward reaction. While often not necessary with the Doebner conditions due to the decarboxylation step, for sluggish reactions, removing water can be beneficial.[5]

    • Temperature Control: Gentle heating (80-90 °C) is typically required to drive the reaction and subsequent decarboxylation.[3] Excessively high temperatures can lead to polymerization and darkening of the reaction mixture.[6]

    • Stoichiometry: A slight excess of malonic acid (1.1-1.2 equivalents) is generally used to ensure complete consumption of the aldehyde.

Question: I am having trouble with the reduction of the cinnamic acid derivative. The reaction is either incomplete or I am seeing side products.

Answer: The reduction of the carbon-carbon double bond in the presence of a carboxylic acid and an aromatic ring requires a selective method. Catalytic hydrogenation is the most common approach.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C, 5-10 mol%) is the standard catalyst for this transformation. Ensure the catalyst is active; using a fresh batch is recommended.

    • Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, using a Parr hydrogenator or a similar apparatus to apply moderate hydrogen pressure (e.g., 50 psi) can significantly increase the reaction rate and ensure completion.

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the cinnamic acid derivative is fully dissolved. Acetic acid can also be a good solvent and may enhance the activity of the palladium catalyst.

    • Purity of Starting Material: Impurities from the Knoevenagel condensation can poison the catalyst. It is advisable to use purified 2,5-dimethoxycinnamic acid for the reduction step.

    • Side Reactions: Over-reduction of the aromatic ring is a potential side reaction under harsh conditions (high pressure, high temperature, or with more active catalysts like rhodium on carbon). Using Pd/C under mild to moderate conditions typically avoids this. Reduction of the carboxylic acid is generally not observed under these conditions.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst 5% Pd/C10% Pd/CHigher catalyst loading can increase the reaction rate.
Hydrogen Source H₂ (balloon)H₂ (50 psi)Increased pressure enhances the rate of hydrogenation.
Solvent EthanolEthyl Acetate or Acetic AcidChoice of solvent can influence catalyst activity and substrate solubility.
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating can sometimes improve reaction rates without causing side reactions.
Route C: Friedel-Crafts Acylation and Subsequent Reduction

This pathway involves the acylation of 1,4-dimethoxybenzene with succinic anhydride, followed by the reduction of the resulting keto group.

Question: The Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride is giving a mixture of products and a low yield of the desired keto-acid. How can I improve the regioselectivity and yield?

Answer: Friedel-Crafts acylation of activated aromatic rings like 1,4-dimethoxybenzene can be very fast and prone to side reactions if not controlled properly.

  • Troubleshooting Steps:

    • Catalyst Stoichiometry: A significant amount of Lewis acid catalyst (e.g., AlCl₃) is required, as it complexes with both the anhydride and the product ketone. At least 2.5 equivalents of AlCl₃ are typically needed.[7]

    • Solvent Choice: The choice of solvent is critical. A non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred over using the aromatic substrate as the solvent, as this allows for better temperature control and can improve selectivity.

    • Temperature Control: The reaction is exothermic. It is crucial to add the AlCl₃ portion-wise to the solution of the reactants at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions. After the addition, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.

    • Order of Addition: Adding the solution of 1,4-dimethoxybenzene and succinic anhydride to a suspension of AlCl₃ in the solvent can sometimes provide better control over the initial exothermic reaction.

Question: I need to reduce the ketone from the Friedel-Crafts step to a methylene group. Which reduction method is most suitable, and what are the potential issues?

Answer: The choice between the two main methods for this reduction, the Clemmensen and Wolff-Kishner reductions, depends on the stability of your molecule to acidic or basic conditions.

  • Clemmensen Reduction (Acidic Conditions):

    • Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8]

    • Advantages: Particularly effective for aryl ketones.[9][10]

    • Potential Issues: The strongly acidic conditions could potentially lead to the cleavage of the methoxy ether groups. This is a significant concern for this substrate.

  • Wolff-Kishner Reduction (Basic Conditions):

    • Reagents: Hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol.[8]

    • Advantages: Conducted under basic conditions, which are less likely to cleave the aryl methoxy ethers.

    • Potential Issues: Requires high temperatures (up to 200 °C), which might not be suitable for thermally sensitive substrates.[9] The substrate must be stable to strong base.

Recommendation: For the synthesis of this compound, the Wolff-Kishner reduction is generally the preferred method to avoid the risk of ether cleavage associated with the strongly acidic Clemmensen reduction.

Reduction MethodConditionsPros for this SynthesisCons for this Synthesis
Clemmensen Zn(Hg), conc. HCl, heatEffective for aryl ketonesHigh risk of cleaving methoxy ethers [8]
Wolff-Kishner N₂H₄, KOH, ethylene glycol, heatMethoxy ethers are stable to baseRequires high temperatures; substrate must be thermally stable.[9]

Visualizing the Synthetic Workflows

Synthetic_Workflows cluster_A Route A: Hydrolysis cluster_B Route B: Knoevenagel & Reduction cluster_C Route C: Friedel-Crafts & Reduction A_start Ethyl 3-(2,5-dimethoxyphenyl)propionate A_product This compound A_start->A_product NaOH or LiOH, H₂O/MeOH B_start 2,5-Dimethoxybenzaldehyde B_intermediate 2,5-Dimethoxycinnamic acid B_start->B_intermediate Malonic Acid, Pyridine/Piperidine B_product This compound B_intermediate->B_product H₂, Pd/C C_start 1,4-Dimethoxybenzene C_intermediate 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid C_start->C_intermediate Succinic Anhydride, AlCl₃ C_product This compound C_intermediate->C_product N₂H₄, KOH (Wolff-Kishner)

Caption: Overview of the primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for preparing this compound?

A1: The "best" route depends on your specific circumstances.

  • If Ethyl 3-(2,5-dimethoxyphenyl)propionate is commercially available and affordable, Route A (Hydrolysis) is the most direct and highest-yielding approach.

  • If you are starting from 2,5-dimethoxybenzaldehyde , Route B (Knoevenagel/Reduction) is a reliable two-step method.

  • If your starting material is 1,4-dimethoxybenzene , Route C (Friedel-Crafts/Reduction) is a viable option, though it involves more stringent reaction conditions.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. The product, being a carboxylic acid, will be more polar and have a lower Rf value than the ester or aldehyde starting materials. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization of the carboxylic acid) can be used.

Q3: What are the key safety precautions I should take during these syntheses?

A3:

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a dry environment. The reaction also evolves HCl gas, which is corrosive.

  • Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. Handle with caution. The reaction is run at high temperatures, so be mindful of the risk of burns.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and that the equipment is properly grounded.

Q4: My final product is an off-white or yellowish solid. How can I purify it to obtain a white crystalline material?

A4: The most common method for purifying carboxylic acids is recrystallization .

  • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents could be water, a mixture of water and ethanol, or a non-polar solvent like toluene or heptane.

  • If the solution has a color, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

If recrystallization is not sufficient, column chromatography on silica gel can be used, though it can be more challenging with free carboxylic acids. A common mobile phase would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to prevent tailing of the acidic product on the silica gel.

Reaction Mechanism Visualization

Knoevenagel_Mechanism cluster_mechanism Knoevenagel-Doebner Mechanism Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate Base (Pyridine) Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde 2,5-Dimethoxybenzaldehyde Unsaturated_Diacid Unsaturated Diacid Adduct->Unsaturated_Diacid -H₂O Cinnamic_Acid 2,5-Dimethoxycinnamic Acid Unsaturated_Diacid->Cinnamic_Acid Heat (-CO₂)

Caption: Simplified mechanism of the Knoevenagel-Doebner reaction for Route B.

References

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • Chemistry Stack Exchange. Clemmensen reduction vs. Wolff-Kishner reduction.
  • Pediaa. Difference Between Clemmensen and Wolff Kishner Reduction.
  • Quora. What is the main difference between Clemmensen's and Wolf-K. K. reduction? How do you recognize these two?
  • Unacademy. Oxidation: Reduction (Wolf Kishner and Clemmensen).
  • PubMed. Selective cleavage of methoxy protecting groups in carbohydrates.
  • ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
  • University of Missouri–Kansas City. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • ResearchGate. Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
  • National Center for Biotechnology Information. Mechanochemical Friedel–Crafts acylations.
  • ResearchGate. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.

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Technical Support Center: Recrystallization of 3-(2,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(2,5-Dimethoxyphenyl)propionic acid (CAS: 10538-49-5) via recrystallization. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.

Section 1: Foundational Principles & Core Concepts

This section addresses the fundamental science behind the purification of this specific molecule, providing the necessary context for the troubleshooting guide.

Q: What is the core principle of recrystallization for this compound?

A: Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities within a chosen solvent system at varying temperatures.[1] The ideal process for this compound involves identifying a solvent that completely dissolves the compound and its impurities at an elevated temperature but becomes a poor solvent for the target compound as the solution cools. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor"). This allows the pure this compound to selectively crystallize out of the solution, after which it can be isolated by filtration.

Q: Why is solvent selection particularly critical for this compound?

A: Solvent selection is the most crucial parameter for a successful recrystallization. For this compound, this choice is complicated by its relatively low melting point of 66-69 °C .[2] This property introduces a significant risk of a phenomenon known as "oiling out," where the compound melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling.[3][4]

The primary causality is that the boiling point of the chosen solvent may be higher than the melting point of the impure compound. Impurities inherently depress and broaden the melting point range of a solid.[4] Therefore, if the solution temperature required for dissolution exceeds the depressed melting point, the solid will liquefy rather than dissolve, leading to the formation of an oil that will not form a pure crystalline lattice. To mitigate this, the ideal solvent or solvent system should have a boiling point below the compound's melting point or be carefully managed in a mixed-solvent system to keep the dissolution temperature below ~65 °C.

Section 2: Recommended Recrystallization Protocol & Workflow

This section provides a detailed, step-by-step methodology for the purification of this compound.

Data Presentation: Solvent System Selection Guide

The choice of solvent is paramount. A mixed-solvent system is often highly effective for aromatic carboxylic acids.[1][5] Below is a summary of potential systems.

Solvent SystemPrimary Solvent ("Good")Anti-Solvent ("Poor")Boiling Point (°C)AdvantagesDisadvantages
Ethanol/Water EthanolWater78 (Ethanol)Excellent solvating power for the carboxylic acid group when hot. Water is an effective and non-toxic anti-solvent.[5]High boiling point of ethanol can increase the risk of oiling out if not managed carefully.
Toluene/Heptane TolueneHeptane111 (Toluene)Good for aromatic compounds; can produce high-quality crystals.High boiling point of toluene makes oiling out very likely. Only suitable for highly impure samples where a large melting point depression is not a factor, or if used at lower temperatures.
Acetone/Water AcetoneWater56 (Acetone)Lower boiling point significantly reduces the risk of oiling out.Acetone's volatility can lead to premature crystallization on the flask walls.
Aqueous Base/Acid Dilute NaOH (aq)Dilute HCl (aq)~100Purifies based on chemical properties by forming the soluble sodium salt, leaving non-acidic impurities behind.[6]Introduces inorganic salts that must be thoroughly washed away; does not remove acidic impurities.

Recommendation: The Ethanol/Water system provides a good balance of solvating power and control. The Acetone/Water system is an excellent alternative if oiling out is a persistent issue.

Experimental Workflow Visualization

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start with Impure Solid dissolution 1. Dissolution: Dissolve in minimum amount of hot primary solvent (e.g., Ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional): To remove insoluble impurities dissolution->hot_filtration add_antisolvent 3. Add Anti-Solvent: Add warm anti-solvent (e.g., Water) dropwise until solution is faintly turbid hot_filtration->add_antisolvent reheat 4. Re-clarify: Add a few drops of primary solvent to redissolve turbidity add_antisolvent->reheat slow_cooling 5. Slow Cooling: Allow flask to cool undisturbed to room temperature reheat->slow_cooling oiling_out_check Oiling Out Occurred? slow_cooling->oiling_out_check Observe phase separation crystal_check Crystals Formed? induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal crystal_check->induce No ice_bath 6. Maximize Yield: Place flask in an ice-water bath for >30 minutes crystal_check->ice_bath Yes oiling_out_check->crystal_check No reheat_oil Troubleshoot: Reheat to dissolve oil, add more primary solvent, cool slower oiling_out_check->reheat_oil Yes induce->ice_bath isolation 7. Isolation: Collect crystals by vacuum filtration ice_bath->isolation washing 8. Washing: Wash crystals with a small amount of ice-cold solvent mixture isolation->washing drying 9. Drying: Dry crystals under vacuum washing->drying finish End: Pure Crystalline Product drying->finish reheat_oil->slow_cooling

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Protocol (Ethanol/Water System)
  • Dissolution: Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol (~60-70 °C) required to fully dissolve the solid.[7] Adding solvent in small portions is key to prevent using an excess.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, add warm deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. This ensures the system is just below the saturation point, which is ideal for forming well-defined crystals.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a beaker of warm water) can promote the growth of larger, purer crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystal cake with a small amount of an ice-cold ethanol/water mixture (use the same ratio as the final solvent composition) to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvents. The final product should be a white to off-white crystalline solid.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of this compound.

Q: My product separated as an oily liquid upon cooling. What happened and how do I fix it?

A: You have encountered "oiling out," the most common problem when recrystallizing this compound.

  • Causality: This occurs because the dissolved solute is coming out of solution at a temperature that is above its melting point.[4] Given the low melting point of this compound (66-69 °C), this is highly probable if the solution is saturated at a temperature above this range. The presence of impurities further lowers the melting point, exacerbating the issue.[4][8] An oil does not form a selective crystalline lattice, and impurities are often more soluble in the oil than in the solvent, meaning it traps impurities and does not result in purification.[4]

  • Immediate Solution:

    • Re-dissolve: Place the flask back on the heat source.

    • Dilute: Add more of the primary solvent (the "good" solvent, e.g., ethanol) until the oil fully re-dissolves into a clear solution.[3][4]

    • Attempt Recrystallization Again: Cool the solution much more slowly this time. Let it cool to room temperature on the benchtop, perhaps insulated, before moving to an ice bath. Slower cooling keeps the saturation temperature lower and allows more time for proper crystal nucleation.[3][7]

  • Long-Term Solution:

    • Change Solvents: Switch to a solvent system with a lower boiling point, such as acetone/water (acetone boils at 56 °C). This physically prevents the solution from reaching the compound's melting point.

Q: My solution is clear and cold, but no crystals have appeared. What should I do?

A: This is typically due to one of two reasons: excessive solvent use or the formation of a supersaturated solution.[3]

  • Causality & Solution 1 (Excess Solvent): You may have used too much solvent to dissolve the initial solid. The solution is simply not saturated enough for crystals to form, even when cold.

    • Fix: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[4] Once you have reduced the volume by about 20-30%, allow it to cool again.

  • Causality & Solution 2 (Supersaturation): The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not been initiated.[3]

    • Fix: You must induce crystallization.

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[3]

Q: I got beautiful crystals, but my final yield was only 30%. How can I improve this?

A: Low yield is a common issue that can often be optimized.

  • Potential Causes & Solutions:

    • Excessive Solvent: Using too much solvent during the initial dissolution step is the most frequent cause.[3] The compound has some finite solubility even in the cold solvent, and more solvent means more product lost in the mother liquor.

      • Fix: Use the absolute minimum amount of hot solvent required for dissolution.

    • Premature Filtration: If you filtered the solution while it was still warm instead of waiting for it to cool completely in the ice bath, a significant amount of product was likely still dissolved.

      • Fix: Ensure the flask spends at least 30 minutes in the ice bath before filtration.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.

      • Fix: Wash the crystal cake with a minimal volume of ice-cold solvent—just enough to wet the surface.

    • Discarding the Mother Liquor: The mother liquor still contains dissolved product.

      • Advanced Technique: You can attempt to recover a "second crop" of crystals by boiling off more of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Q: My final product is still colored (e.g., yellow or brown). How can I get a pure white product?

A: The color is due to persistent, often highly-conjugated, impurities that co-crystallize with your product.

  • Causality: These impurities have solubility properties similar to your target compound.

  • Solution: Activated Charcoal Treatment

    • After the initial dissolution step (Step 1 of the protocol), remove the flask from the heat.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Swirl the mixture and gently heat for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration (as in Step 2) to remove the charcoal.

    • Proceed with the recrystallization as described.

  • Important Caveat: Charcoal can also adsorb your desired product, which will lead to a reduction in yield.[4] Use it sparingly and only when necessary.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point of pure this compound?

    • A: The literature value for the melting point is in the range of 66-69 °C.[2] A sharp melting point within this range (e.g., 67-68 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Q: How do I prepare a "seed crystal"?

    • A: If you have no pure material to start with, you can create one. Take a drop of the supersaturated solution on a glass rod and let the solvent evaporate in the air. The small amount of solid left on the rod can be used as a seed crystal.

  • Q: Is it necessary to perform a hot filtration?

    • A: This step is only necessary if you observe visible, insoluble impurities (like dust, sand, or byproducts) in your hot solution. If the solution is completely clear, you can skip this step to minimize product loss and simplify the procedure.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338.
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

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Technical Support Center: Navigating Side Reactions of Dimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxyphenyl compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common side reactions. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Ether Cleavage (Demethylation) - The Most Common Pitfall

The methoxy group is generally stable, but the electron-rich nature of the dimethoxyphenyl system can make it susceptible to cleavage under certain conditions, leading to undesired phenol byproducts.

Q1: I'm performing a Friedel-Crafts reaction on a dimethoxybenzene derivative using AlCl₃ and I'm seeing significant demethylation. Why is this happening and how can I prevent it?

A1: This is a classic and often unexpected side reaction. The root cause is the Lewis acidity of the catalyst.

Causality: Strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can coordinate to the oxygen atom of the methoxy group. This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack, typically by a halide from the Lewis acid or other species in the reaction mixture. In Friedel-Crafts acylations, this can be particularly problematic at elevated temperatures.[1] The reaction can proceed through a selective cleavage of one methoxy group, often followed by acylation at a different position than originally intended.[1]

Troubleshooting & Prevention:

  • Choice of Lewis Acid: Switch to a milder Lewis acid. For many substrates, catalysts like ZnCl₂, FeCl₃, or even strong Brønsted acids like H₂SO₄ can promote the desired reaction without causing significant ether cleavage.[2]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0°C or even lower and slowly warming the reaction can prevent the demethylation side reaction from kicking in.[1]

  • Stoichiometry: Use the minimum effective amount of the Lewis acid. An excess of a strong Lewis acid will significantly increase the likelihood of ether cleavage.

Workflow for Minimizing Ether Cleavage in Friedel-Crafts Acylation:

cluster_start Problem Identification cluster_strategy Mitigation Strategy cluster_outcome Expected Outcome Start Significant demethylation observed during Friedel-Crafts reaction Temp Lower Reaction Temperature (e.g., 0°C to RT) Start->Temp Is reaction exothermic? LewisAcid Use Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) Start->LewisAcid Is high reactivity needed? Stoich Reduce Lewis Acid Stoichiometry Start->Stoich Success Minimized Ether Cleavage, Improved Yield of Desired Product Temp->Success LewisAcid->Success Stoich->Success

Caption: Troubleshooting workflow for demethylation in Friedel-Crafts reactions.

Q2: I need to selectively cleave only one of two methoxy groups on my compound. How can I control this?

A2: Achieving selective monodemethylation can be challenging but is often feasible using specific reagents and conditions. Boron tribromide (BBr₃) is a powerful reagent for this purpose, and its selectivity can be controlled.

Mechanism & Selectivity: BBr₃ is a strong Lewis acid that readily coordinates with the ether oxygen. The mechanism involves nucleophilic attack by a bromide ion on the methyl group.[3][4][5] Selectivity is often governed by sterics and electronics:

  • Steric Hindrance: A methoxy group adjacent to a bulky substituent will be cleaved more slowly.

  • Electronic Effects: A methoxy group ortho to a carbonyl or other electron-withdrawing group can be selectively cleaved due to stabilization of the resulting phenoxide.[1]

Protocol for Selective Monodemethylation using BBr₃:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the dimethoxyphenyl substrate in a dry, anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to control the high reactivity of BBr₃.

  • Reagent Addition: Slowly add 1.0 to 1.1 equivalents of BBr₃ (as a solution in DCM) dropwise via a syringe. The reaction is often exothermic.

  • Reaction: Stir the mixture at -78°C for 1-3 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup, extracting the product into an organic solvent. Wash with brine, dry over Na₂SO₄, and purify by column chromatography.

ReagentEquivalentsTemperature (°C)Typical Outcome
BBr₃ 1.0 - 1.1-78 to 0High selectivity for monodemethylation
BBr₃ > 2.00 to RTOften leads to complete demethylation
HBr/AcOH ExcessRefluxGenerally non-selective, harsh conditions

Section 2: Electrophilic Aromatic Substitution (EAS) - Regioselectivity and Over-reaction

The two methoxy groups are strong activating, ortho, para-directing groups.[6][7] This high activation can lead to a loss of regioselectivity and the formation of polysubstituted products.

Q3: I'm trying to nitrate 1,3-dimethoxybenzene and I'm getting a mixture of isomers. How can I direct the substitution to a single position?

A3: The regiochemical outcome in EAS on disubstituted benzenes is determined by the combined directing effects of the existing substituents and steric hindrance.[8][9] For 1,3-dimethoxybenzene, both methoxy groups direct ortho and para to themselves.

Analysis of Directing Effects:

  • Methoxy at C1: Directs to C2, C4, and C6.

  • Methoxy at C3: Directs to C2, C4, and C6.

All positions are activated. However:

  • C2: Is ortho to both methoxy groups, but is sterically hindered.

  • C4/C6: Are para to one and ortho to the other. These positions are electronically activated and less sterically hindered than C2.

  • C5: Is meta to both groups and is the least activated position.

Therefore, substitution is most likely to occur at the 4 or 6 position. To favor a single product, steric hindrance is your primary tool. If the incoming electrophile is large, substitution at the position flanked by a hydrogen (C4/C6) will be favored over the position between the two methoxy groups (C2).[8]

cluster_compound 1,3-Dimethoxybenzene cluster_directing Directing Effects cluster_outcome Predicted Reactivity Compound OMe at C1 OMe at C3 C1_directs C1 OMe directs to: C2 (ortho), C4 (para), C6 (ortho) Compound->C1_directs C3_directs C3 OMe directs to: C2 (ortho), C4 (ortho), C6 (para) Compound->C3_directs C4_C6 C4 & C6: Highly Activated (ortho + para) Less Hindered C1_directs->C4_C6 C2 C2: Highly Activated (ortho + ortho) Sterically Hindered C1_directs->C2 C3_directs->C4_C6 C3_directs->C2 C5 C5: Deactivated (meta + meta)

Caption: Regioselectivity analysis for EAS on 1,3-dimethoxybenzene.

Q4: My Friedel-Crafts alkylation on 1,4-dimethoxybenzene is not stopping at monosubstitution. How can I prevent the second alkylation?

A4: This is a common issue because the first alkylation product is often more reactive than the starting material. The newly added alkyl group is also an activating group, further increasing the electron density of the ring.[10]

Troubleshooting Polyalkylation:

  • Use a Bulky Alkylating Agent: A sterically demanding electrophile (e.g., using t-butyl alcohol instead of t-butyl chloride) can physically block the second substitution due to steric hindrance from the first group.[11][12]

  • Control Stoichiometry: Use the dimethoxybenzene as the limiting reagent and slowly add the alkylating agent. This keeps the concentration of the highly reactive mono-alkylated product low.

  • Switch to Acylation-Reduction: The most robust solution is to perform a Friedel-Crafts acylation first. The resulting acyl group is deactivating, which effectively shuts down any further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][13] This two-step process provides much cleaner, monosubstituted products.

MethodKey AdvantagePotential Issue
Direct Alkylation One stepPolyalkylation, carbocation rearrangements
Acylation-Reduction Clean monosubstitutionTwo steps, requires reduction-stable substrate

Section 3: Ortho-Metalation (Lithiation) Challenges

The methoxy group is an excellent directed metalation group (DMG), guiding organolithium bases to deprotonate the ortho position.[14][15] However, competition between different ortho positions can arise.

Q5: I am trying to lithiate 1,2-dimethoxybenzene (veratrole). Which proton will be removed?

A5: In 1,2-dimethoxybenzene, the protons at the 3 and 6 positions are ortho to a methoxy group. However, the proton at the 3-position is sterically shielded by the adjacent methoxy group at C2. Therefore, lithiation predominantly occurs at the less sterically hindered position.[16] However, results can be influenced by the specific organolithium reagent and additives used.

Factors Influencing Lithiation Site:

  • Steric Hindrance: As the primary factor, the less hindered ortho position is typically favored.

  • Base: Bulky bases like LDA or s-BuLi can show different selectivity compared to n-BuLi.

  • Additives: Coordinating agents like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium reagent, sometimes affecting regioselectivity.[17]

Section 4: Oxidation Side Reactions

The high electron density of the dimethoxyphenyl ring makes it sensitive to oxidation, which can lead to quinone formation or other decomposition pathways, especially in the presence of strong oxidizing agents or certain metals.

Q6: During a reaction workup involving an acidic medium and exposure to air, my product containing a 1,4-dimethoxybenzene core turned dark. What is happening?

A6: You are likely observing oxidation. 1,4-dimethoxybenzene derivatives can be oxidized to quinones, which are often highly colored. This process can be initiated by partial demethylation to the hydroquinone, which is then very easily oxidized.

Prevention:

  • Inert Atmosphere: If your molecule is particularly sensitive, perform workups and purifications under an inert atmosphere (N₂ or Ar).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent decomposition.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants, even if not intended for that purpose (e.g., certain grades of FeCl₃, residual nitric acid).

Section 5: Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the dimethoxyphenyl group acts as an electron-rich coupling partner.[18][19] This can be advantageous but also presents challenges.

Q7: I'm having trouble with a Suzuki coupling using a bromo-dimethoxybenzene derivative. The reaction is sluggish. Why?

A7: While electron-rich aryl halides are generally good partners for oxidative addition to Pd(0), other factors can make the reaction sluggish.

Potential Causes & Troubleshooting:

  • Steric Hindrance: A bromo group positioned between two methoxy groups (e.g., 2-bromo-1,3-dimethoxybenzene) can be sterically shielded, slowing down the oxidative addition step. Using bulky phosphine ligands (e.g., SPhos, XPhos) on the palladium catalyst can often overcome this steric barrier and accelerate the reaction.[20]

  • Ligand Choice: The electronic nature of the dimethoxyphenyl substrate requires a suitably electron-rich ligand on the palladium to facilitate the catalytic cycle. Experiment with a range of phosphine ligands.

  • C-O Bond Activation: In some advanced catalytic systems, particularly with nickel, the C-O bond of the methoxy group itself can be activated for cross-coupling, though this is less common with standard palladium catalysis and is usually an undesired side reaction.[21]

References

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  • Zhou, Y., et al. (2020). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates.
  • University of Colorado. (n.d.).
  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and.... [Link]
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  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
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  • Wikipedia. (n.d.). Ether cleavage. [Link]
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  • Zenzicubic. (2023, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. [Link]
  • Liu, F., et al. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Journal of the American Chemical Society, 138(23), 7414-7422. [Link]
  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(1-2), 109-116. [Link]
  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 319-328. [Link]
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  • Nagayoshi, H., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 319-328. [Link]
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  • ResearchGate. (n.d.). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
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How to address solubility issues of 3-(2,5-Dimethoxyphenyl)propionic acid in biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for 3-(2,5-Dimethoxyphenyl)propionic acid. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this compound in biological assays. The following question-and-answer section is designed to directly address common challenges and provide scientifically grounded protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What are its basic properties and why is solubility a potential issue?

A1: Understanding the physicochemical properties of this compound is the first step in preventing solubility problems.

  • Structure and Properties: This compound is a derivative of 3-phenylpropionic acid, featuring a carboxylic acid group, which makes it a weak acid.[1][2][3] Key properties include:

    • Molecular Formula: C₁₁H₁₄O₄[1]

    • Molecular Weight: 210.23 g/mol [1][4]

    • Appearance: White to light yellow solid[5]

    • Melting Point: 66-69 °C[2][4]

    • Predicted pKa: ~4.73[5]

  • The Solubility Challenge: The molecule has a hydrophobic dimethoxy-substituted phenyl ring and a hydrophilic carboxylic acid tail. This dual nature can lead to poor aqueous solubility, especially in neutral pH environments typical of many biological assays (e.g., cell culture media at pH 7.2-7.4). At physiological pH, the carboxylic acid group is only partially ionized, limiting its solubility in aqueous buffers.

Q2: What is the best solvent for my primary stock solution, and what concentration should I aim for?

A2: The best practice is to prepare a high-concentration primary stock in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer.[6][7][8]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for biological assays.[9]

Step-by-Step Protocol for Preparing a 100 mM DMSO Stock Solution:

  • Weighing: Accurately weigh 21.02 mg of this compound (MW: 210.23 g/mol ).

  • Dissolution: Add the compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For light-sensitive compounds, use amber vials.[8]

Why this works: Creating a concentrated stock in 100% DMSO ensures the compound is fully solubilized before its introduction to the aqueous environment of the assay.[7][10] This minimizes the risk of precipitation at the initial dilution step.

Q3: My compound precipitates when I add it to my cell culture media. How do I fix this?

A3: This is a classic solubility problem that occurs when a compound dissolved in an organic solvent is diluted into an aqueous buffer. The key is to control the final concentration of the organic solvent and potentially modify the aqueous environment.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Media check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration to ≤0.1-0.5%. Prepare a more concentrated stock. check_dmso->reduce_dmso Yes dmso_ok Final DMSO is ≤0.5% check_dmso->dmso_ok No final_protocol Validated Protocol: Compound remains in solution. reduce_dmso->final_protocol ph_strategy Can assay pH be modified? dmso_ok->ph_strategy adjust_ph Strategy 1: pH Adjustment Increase pH of assay buffer to >7.5 to deprotonate carboxylic acid. ph_strategy->adjust_ph Yes ph_no pH modification not possible ph_strategy->ph_no No adjust_ph->final_protocol cyclo_strategy Strategy 2: Use Cyclodextrins Incorporate HP-β-CD or SBE-β-CD into the assay buffer. ph_no->cyclo_strategy cyclo_strategy->final_protocol

Caption: Decision tree for troubleshooting precipitation.

Strategy 1: Control the Final Co-solvent Concentration

The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic or cause experimental artifacts.[9][11][12][13] Many sensitive cell lines may require the final DMSO concentration to be ≤0.1%.[11][14]

  • Self-Validating Control: Always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO as your test samples but no compound. This allows you to differentiate between the effects of the compound and the solvent.[11]

Strategy 2: Leverage pH to Increase Solubility

Since this compound is a weak acid, its solubility in water increases significantly as the pH rises above its pKa (~4.73).[15][16][17][18] Increasing the pH of the buffer deprotonates the carboxylic acid group, forming a more soluble carboxylate salt.

Protocol for pH-Mediated Solubilization:

  • Prepare a concentrated stock solution in DMSO as described in Q2.

  • Prepare your final assay buffer (e.g., PBS, Tris) and adjust its pH to a slightly alkaline value (e.g., pH 7.8-8.0), if your assay can tolerate it.

  • Perform a serial dilution of your DMSO stock into the pH-adjusted buffer to reach the final desired concentration.

  • Critical Control: Ensure you test the effect of the higher pH buffer on your biological system (e.g., cell viability, enzyme activity) in a separate control experiment.

Strategy 3: Employ Solubility Enhancers (Excipients)

If modifying the pH or co-solvent concentration is not sufficient or feasible, cyclodextrins can be highly effective. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules, increasing their apparent water solubility.[19][20][21][22]

  • Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]

Protocol for Using HP-β-CD:

  • Prepare a 10% (w/v) stock solution of HP-β-CD in your assay buffer.

  • Add the DMSO stock of your compound to the HP-β-CD solution while vortexing. The cyclodextrin will form an inclusion complex with the compound.[20][23]

  • Use this complexed solution for your final dilutions in the assay.

  • Critical Control: Run a vehicle control with the same final concentration of HP-β-CD to ensure it does not interfere with your assay.

Method Mechanism of Action Pros Cons & Considerations
Co-solvent (DMSO) Solubilizes hydrophobic compound in a concentrated stock.Simple, effective for stock solutions.Potential for cytotoxicity/artifacts at final concentrations >0.5%.[9][13]
pH Adjustment Increases ionization of the acidic group, forming a more soluble salt.Highly effective for acidic compounds, inexpensive.Assay must be tolerant to pH changes; may alter compound activity.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule, increasing aqueous solubility.[19][20]Low toxicity, highly effective.[22]Can be expensive; potential for interference in some assays.

References

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Gaza, B., et al. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed.
  • Saleh, T., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Loftsson, T., et al. (2007). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
  • Al-kassas, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • Reddit. (2021). Does anyone know how pH affects solubility??. Reddit.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate.
  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. PubChem.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • e-Repositori de la Universitat de Barcelona. (n.d.). Acidity and Solubility. e-Repositori de la Universitat de Barcelona.
  • Scientist Solutions. (2023). DMSO in cell based assays. Scientist Solutions.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep.
  • Kumar, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. StuDocu.
  • Protocol Online. (2009). DMSO usage in cell culture. Protocol Online.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Cold Spring Harbor Protocols. (2008). Making and Diluting Stock Solutions. Cold Spring Harbor Protocols.

Sources

Challenges in the scale-up of 3-(2,5-Dimethoxyphenyl)propionic acid production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 3-(2,5-Dimethoxyphenyl)propionic acid

Welcome to the technical support guide for the synthesis and scale-up of this compound (DMPPA). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered from bench-scale synthesis to pilot-plant production. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Section 1: Synthesis and Purification Troubleshooting

This section addresses the most frequent issues encountered during the initial chemical synthesis and subsequent purification of DMPPA. The primary and most cited laboratory method involves the hydrolysis of an ester precursor, such as Ethyl 3-(2,5-dimethoxyphenyl)propionate.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 89-90%. What are the common causes?

A1: Low yield is a multifaceted problem that can originate from several stages of the process. The most common culprits are incomplete hydrolysis, product loss during workup, or competing side reactions.

  • Incomplete Hydrolysis: The saponification of the ethyl ester is an equilibrium-driven process. Insufficient base, reaction time, or temperature can lead to a significant amount of unreacted starting material.

    • Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is reversible. To drive it to completion, a molar excess of base is used, and the reaction is typically heated to reflux to increase the reaction rate.[1]

  • Product Loss During Workup:

    • Acidification: The carboxylate salt of DMPPA must be protonated with acid to precipitate the neutral carboxylic acid. If the pH is not made sufficiently acidic (pH < 4), a portion of the product will remain dissolved in the aqueous phase as the carboxylate salt, leading to significant yield loss.

    • Extraction: DMPPA has moderate polarity. Using an inappropriate extraction solvent or an insufficient volume or number of extractions can leave a substantial amount of product in the aqueous layer. While chloroform is cited in the literature, larger-scale operations often switch to solvents like methyl tert-butyl ether (MTBE) or toluene for better phase separation and lower toxicity.[1]

  • Side Reactions: While the primary reaction is robust, prolonged exposure to strong base at high temperatures could potentially lead to minor degradation, although this is less common for this specific substrate.

Q2: My final product appears oily or fails to crystallize properly. What's causing this?

A2: An oily product or failure to crystallize is almost always due to impurities. The melting point of pure DMPPA is sharp, typically cited between 66-69 °C.[3] A depressed and broad melting range or an oily consistency points to the presence of contaminants.

Table 1: Common Impurities and Their Sources

ImpurityLikely SourceRecommended Action
Ethyl 3-(2,5-dimethoxyphenyl)propionate Incomplete hydrolysisIncrease reaction time, temperature, or molar excess of NaOH. Monitor reaction by TLC or HPLC.
Solvent Residue Incomplete dryingDry the product under vacuum at a gentle temperature (~40°C) for an extended period.
Water Insufficient drying of organic extractsEnsure the organic phase is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.[1]
Grease Contamination from glassware jointsUse minimal, high-vacuum grease and ensure it does not contact the product stream.

Q3: How do I choose between column chromatography and recrystallization for purification?

A3: The choice depends on the scale of your operation and the nature of the impurities.

  • Column Chromatography: This is an excellent method for high-purity separation at the lab scale, as demonstrated in the literature.[1] It is highly effective at removing both polar and non-polar impurities. However, it is expensive, solvent-intensive, and difficult to scale up, making it generally unsuitable for pilot or commercial production.

  • Recrystallization: This is the preferred method for industrial-scale purification. It is cost-effective and highly efficient at removing small amounts of impurities from a crystalline solid. The key is finding a suitable solvent system where the DMPPA is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A good starting point for solvent screening would be a mixture of a polar solvent (like isopropanol or ethyl acetate) and a non-polar anti-solvent (like heptane or hexane).

Section 2: Scale-Up Operations and Challenges

Transitioning a lab-scale procedure to a larger pilot or manufacturing scale introduces new challenges related to physical processes rather than just chemistry.

Workflow for Scale-Up Consideration

Below is a diagram outlining the critical decision points when scaling up the DMPPA synthesis.

Scale_Up_Workflow cluster_0 Process Safety Review cluster_1 Process Optimization cluster_2 Product Quality Safety Hazard Analysis (HAZOP) - Exotherm Control - Reagent Handling - Waste Streams Reactor Reactor Selection - Glass-lined vs. Stainless Steel - Mixing Efficiency Safety->Reactor informs Addition Reagent Addition Control - Dosing rate of HCl - Temperature Monitoring Reactor->Addition leads to Workup Workup & Isolation - Solvent Selection (e.g., MTBE) - Phase Separation Time - Filtration & Drying Addition->Workup leads to Purification Purification Method - Recrystallization vs. Distillation - Solvent Screening Workup->Purification feeds into QC Quality Control - Purity (HPLC) - Residual Solvents (GC) - Melting Point Purification->QC

Caption: Key stages and considerations for scaling up DMPPA production.

Frequently Asked Questions (FAQs)

Q1: The hydrolysis reaction is taking much longer on a larger scale. Why?

A1: This is typically a mass transfer or heat transfer issue. In a large reactor, inefficient mixing can create localized "hot spots" or areas where the concentration of reactants is not uniform. The surface-area-to-volume ratio decreases dramatically upon scale-up, making it harder to heat the vessel contents evenly and efficiently. Ensure your reactor's agitation system (impeller type, baffle design, RPM) is adequate to maintain a homogenous slurry of the reactants.

Q2: During the acidification step, I'm getting a large, unmanageable block of solid. How can I prevent this?

A2: This phenomenon, known as "concretion" or "bricking," is a common scale-up challenge during precipitation/crystallization. It happens when the rate of precipitation is too fast, trapping solvent and impurities.

  • Control the Rate of Acid Addition: Add the hydrochloric acid slowly and sub-surface if possible, directly into the most agitated zone of the reactor.

  • Maintain Temperature: Control the temperature during acidification. Cooling the vessel may slow the precipitation and allow for better crystal formation.

  • Reverse Addition: Consider adding the basic aqueous solution of your product to the acid. This can sometimes provide better control over the precipitation process.

Q3: My phase separations during extraction are slow and I'm seeing an emulsion (rag layer). What can I do?

A3: Emulsions are common when scaling up liquid-liquid extractions, especially with basic aqueous layers.

  • Solvent Choice: As mentioned, moving from chloroform to a less dense, less emulsion-prone solvent like MTBE can help.

  • Mixing: Use gentle, prolonged agitation rather than high-shear mixing, which promotes emulsion formation.

  • Break the Emulsion: On a large scale, you can sometimes break an emulsion by adding a small amount of brine (saturated NaCl solution) or by gentle heating.

Section 3: Experimental Protocols & Troubleshooting Guide

Detailed Lab-Scale Protocol: Saponification of Ethyl 3-(2,5-dimethoxyphenyl)propionate

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Ethyl 3-(2,5-dimethoxyphenyl)propionate (1.0 eq), methanol (2.5 mL/g of ester), and a 10% w/w aqueous solution of sodium hydroxide (2.0 eq).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by spotting for the disappearance of the starting ester.

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. If desired, remove the methanol under reduced pressure using a rotary evaporator. This step can improve the efficiency of the subsequent extraction.

  • Acidification: Transfer the aqueous solution to a beaker or separatory funnel. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate of this compound will form.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE, 3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate in vacuo to yield the crude product.[1]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound as a white crystalline solid.

Troubleshooting Decision Tree: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Analyze Crude by TLC/HPLC: Is starting material present? Start->Check_TLC Check_pH Check pH of Aqueous Layer After Extraction. Is it > 4? Check_TLC->Check_pH No Incomplete_Rxn Diagnosis: Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Loss_Workup Diagnosis: Product Loss in Workup Check_pH->Loss_Workup Yes Solution1 Solution: - Increase reaction time/temp - Use larger excess of NaOH Incomplete_Rxn->Solution1 Solution2 Solution: - Re-acidify aqueous layer to pH < 2 - Re-extract with solvent Loss_Workup->Solution2

Caption: A diagnostic flowchart for troubleshooting low reaction yields.

Section 4: Safety and Handling

Safe handling of all chemicals is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of?

A1:

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.[4]

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated fume hood.[4]

  • Organic Solvents (Methanol, Chloroform, Ethyl Acetate, etc.): Flammable and/or toxic. Avoid inhalation and contact with skin. Keep away from ignition sources.[5]

Q2: What Personal Protective Equipment (PPE) is necessary?

A2: Standard PPE includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A flame-resistant lab coat.

  • Operations should be conducted in a chemical fume hood to ensure adequate ventilation.[6][7]

Q3: How should I manage waste streams from this process?

A3:

  • Aqueous Waste: The acidic and basic aqueous layers from the workup must be neutralized before disposal. Slowly and carefully combine them, monitoring the temperature and pH, aiming for a final pH between 6 and 8.

  • Organic Waste: Halogenated (e.g., chloroform) and non-halogenated organic solvents must be collected in separate, labeled waste containers for proper disposal according to your institution's environmental health and safety guidelines.

References

  • Crystal structure of this compound - PMC - NIH. (n.d.).
  • PROPIONIC ACID FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-14). Thermo Fisher Scientific. [Link]
  • Propionic acid - Penta chemicals. (2025-07-08). Penta s.r.o. [Link]

Sources

Technical Support Center: Navigating the Unexpected in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Characterizing Byproducts

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Unexpected byproducts are a common challenge in chemical synthesis, capable of derailing timelines, compromising purity, and introducing unforeseen safety risks. This guide provides a structured approach to not only identify and characterize these unknown entities but also to understand their origin and prevent their formation in the future. As your virtual Senior Application Scientist, I will guide you through field-proven troubleshooting strategies and analytical protocols, grounding our discussion in the principles of scientific integrity and practical experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering an unexpected result in their synthesis.

Q1: My reaction produced an unexpected spot on the TLC plate. What is the first thing I should do?

The immediate goal is to gather as much preliminary information as possible without consuming significant amounts of your material. Before embarking on a full-scale characterization, perform a few simple diagnostic tests. Co-spot your reaction mixture with your starting materials and any known intermediates. If the unknown spot does not correspond to any of these, it is likely a byproduct. Next, assess its UV activity. A UV-active spot can often be directly analyzed by LC-MS, providing a quick mass-to-charge ratio.

Q2: I've confirmed the presence of a significant byproduct. What is the general workflow for its identification?

A systematic approach is crucial. The typical workflow involves isolation, followed by structural elucidation using a combination of spectroscopic and spectrometric techniques. The complexity of the byproduct and the matrix will dictate the specific methods, but a general pathway is outlined below.

G A Unexpected Result Observed (e.g., extra TLC spot, unexpected NMR peak) B Preliminary Analysis (Co-spotting, LC-MS screen) A->B C Isolation of Byproduct (Column Chromatography, Prep-HPLC, Crystallization) B->C D Structural Elucidation C->D E High-Resolution Mass Spectrometry (HRMS) (Determine Molecular Formula) D->E Provides Mass F Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) D->F Provides Connectivity G Other Spectroscopic Techniques (FTIR, UV-Vis) D->G Provides Functional Group Info H Structure Confirmation E->H F->H G->H I Hypothesize Formation Mechanism H->I J Optimize Reaction to Minimize Byproduct I->J

Caption: General workflow for byproduct identification and mitigation.

Q3: What are the most common sources of byproducts in organic synthesis?

Byproducts can arise from a variety of sources, often categorized as organic impurities.[1][2] These can include side reactions of starting materials or intermediates, degradation of the desired product, and reactions involving reagents, catalysts, or even residual solvents.[1][3] Understanding the distinction between a "byproduct" (formed from the intended reaction pathway) and a "side product" (formed from an alternative reaction pathway) can be crucial for troubleshooting.[4]

Q4: How do regulatory agencies like the FDA view byproducts in drug development?

Regulatory bodies such as the FDA and international organizations guided by the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][5] Impurity profiling is a mandatory part of any new drug application, as even trace amounts of certain byproducts can impact the safety and efficacy of a pharmaceutical.[3][6]

Troubleshooting Guides: From Observation to Solution

This section provides more detailed, scenario-based guidance for tackling byproduct challenges at different stages of your experimental workflow.

Scenario 1: An Unknown Peak Appears in the Crude Reaction Mixture by LC-MS

You've run a preliminary LC-MS of your crude reaction mixture and observe a significant peak that does not correspond to your product or starting material.

Step 1: Data Interrogation

  • Examine the Mass Spectrum: Is the mass of the unknown related to your starting materials or product? Common transformations to look for include:

    • Addition of a reagent fragment.

    • Dimerization of the starting material or product.

    • Loss of a protecting group or functional group.

    • Oxidation or reduction.

  • Isotopic Pattern Analysis: If your molecule contains elements with characteristic isotopic distributions (e.g., Cl, Br), check if the unknown's isotopic pattern is consistent with a related structure.

Step 2: Proposing a Plausible Structure

Based on the mass and the reaction chemistry, hypothesize a few potential structures for the byproduct. Consider common side reactions for the class of transformation you are performing. For example, in a Suzuki coupling, homocoupling of the boronic acid is a common side product.[4]

Step 3: Targeted Isolation

With a hypothesized structure, you can tailor your purification strategy. For instance, if you suspect a more polar byproduct, you might use a more polar solvent system in your column chromatography. Preparative HPLC is also a powerful tool for isolating clean fractions of the unknown for further analysis.[7]

Scenario 2: Characterizing an Isolated, Unknown Byproduct

You have successfully isolated the byproduct, but its structure is not immediately obvious.

The Power of Combined Spectroscopic and Spectrometric Data

A definitive structural elucidation almost always requires a combination of analytical techniques, as each provides a unique piece of the puzzle.[8]

Analytical Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, enabling the determination of the molecular formula.High sensitivity, requires very little sample.[8]Does not provide information on connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Reveals the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[9]Provides unambiguous structural information.[10]Relatively low sensitivity, requires more sample than MS.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H).[3]Quick and non-destructive.Can be difficult to interpret complex spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about conjugated systems within the molecule.Simple and non-destructive.Limited to chromophore-containing molecules.

Protocol: A Step-by-Step Guide to 2D NMR for Structural Elucidation

For a completely unknown structure, a suite of 2D NMR experiments is invaluable.

  • 1H NMR: Acquire a standard proton NMR spectrum to identify the types and number of protons in the molecule.

  • 13C NMR: Obtain a carbon spectrum to determine the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This helps to piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, allowing you to connect the fragments identified from the COSY experiment.

  • Structure Assembly: Using the information from all these experiments, you can piece together the complete structure of the byproduct.[11]

G cluster_nmr NMR Data Integration for Structure Elucidation cluster_deduction Structural Deduction H1 1H NMR (Proton Environments) HSQC HSQC (Direct C-H Connectivity) H1->HSQC Fragments Identify Spin Systems (Molecular Fragments) H1->Fragments C13 13C NMR (Carbon Environments) C13->HSQC COSY COSY (H-H Connectivity) COSY->Fragments Connect Connect Fragments HSQC->Connect HMBC HMBC (Long-Range C-H Connectivity) HMBC->Connect Fragments->Connect Final Propose Final Structure Connect->Final

Caption: Integrating 2D NMR data for structural elucidation.

Scenario 3: Minimizing or Eliminating Byproduct Formation

Once you have identified the byproduct and hypothesized its formation mechanism, the next step is to optimize the reaction conditions to disfavor its formation.

Key Strategies for Reaction Optimization:

  • Temperature and Concentration: Adjusting the reaction temperature and the concentration of reagents can significantly alter the relative rates of the desired reaction and side reactions.[12]

  • Order of Addition: The order in which reagents are added can be critical, especially if one of the reagents can react with itself or with the product.

  • Catalyst and Ligand Choice: In catalyzed reactions, screening different catalysts and ligands can dramatically improve selectivity and reduce byproduct formation.[13]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction pathways.

  • Adopting Green Chemistry Principles: Consider using catalytic reagents instead of stoichiometric ones and minimizing the use of auxiliary substances to prevent waste and potential side reactions.[14]

Conclusion: From Unexpected Challenge to Deeper Understanding

The appearance of an unexpected byproduct, while often frustrating, presents an opportunity to gain a deeper understanding of your chemical system. By employing a systematic approach to identification and characterization, leveraging the power of modern analytical techniques, and applying sound principles of reaction optimization, you can transform an experimental challenge into a valuable learning experience. This proactive approach to impurity profiling is not only good scientific practice but also a critical component of developing safe and effective pharmaceuticals.[6]

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical Research.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.).
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • On Byproducts and Side Products. (2012, December 4). Organic Process Research & Development.
  • Basics of Green Chemistry. (2025, February 4). US EPA.
  • Optimize Reaction Conditions to Reduce the Release of Toxic Chemicals. (2025, July 21). West Virginia University.
  • Chemistry Innovations to Reduce Byproduct Waste. (2022, April 28). University of Guelph.
  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025, April 21). YouTube.
  • What are the analytical techniques used to characterize custom synthesis products? (2025, September 8). Blog.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.).
  • nmr as a tool for compound identific
  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. (2026, January 5). ACS Omega.

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Improving the stability of 3-(2,5-Dimethoxyphenyl)propionic acid in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2,5-Dimethoxyphenyl)propionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and resolve common experimental challenges.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration, and how can I prevent it?

Answer:

This is a classic indicator of oxidative degradation. The 2,5-dimethoxy substitution on the phenyl ring makes the compound particularly susceptible to oxidation.

Causality: The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, making it more easily oxidized.[1][2] This process can be initiated or accelerated by exposure to atmospheric oxygen, light, or trace metal ion contaminants. The oxidation of phenolic compounds often leads to the formation of colored quinone-type structures.[3]

Preventative & Corrective Actions:

  • Solvent Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant to the solution.[4][5] Common choices include Butylated Hydroxytoluene (BHT) or a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[6]

  • pH Control: The stability of phenolic compounds can be highly pH-dependent.[3] Generally, acidic conditions can help to suppress the oxidation of many phenolic structures. Maintaining the pH below 7 is a good starting point. However, the optimal pH should be determined experimentally.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze photo-oxidation.[6]

  • Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

Question 2: I'm observing precipitation or cloudiness in my aqueous stock solution, especially after refrigeration. What is happening?

Answer:

This issue typically points to problems with solubility, which for an aromatic carboxylic acid like this, is heavily influenced by pH and temperature.

Causality: this compound is a weak acid. Its solubility in aqueous media is significantly lower in its neutral (protonated) form compared to its ionized (deprotonated) salt form.[7][8] At neutral or acidic pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. Lower temperatures further decrease solubility.

Troubleshooting Protocol:

  • pH Adjustment: The most effective way to increase and maintain solubility in aqueous solutions is to adjust the pH. By raising the pH to slightly alkaline conditions (e.g., pH 7.5-8.5) with a base like NaOH or a buffer like phosphate-buffered saline (PBS), you deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt.[7]

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system. While the compound is sparingly soluble in water, it is soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[8] Preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer can be an effective strategy. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Temperature Control: If you must work at a lower temperature, ensure the concentration of the compound is well below its saturation point at that temperature. You may need to prepare a more dilute solution. Avoid storing concentrated aqueous stocks at 2-8°C if precipitation is observed; storage at room temperature (if stability allows) or as a frozen aliquot might be preferable.

Solvent SystempH ConsiderationsRecommended Use Case
Aqueous Buffer (e.g., PBS) Adjust to pH > 7.5 for solubilityCell culture, in-vivo studies
5-10% DMSO in Aqueous Buffer Can maintain solubility at neutral pHInitial screening, enzyme assays
100% Ethanol N/AConcentrated stock for dilution
100% DMSO N/ALong-term storage, high-concentration stock
Question 3: How should I design a study to systematically evaluate the stability of this compound in my specific formulation?

Answer:

To rigorously assess stability, you should conduct a forced degradation study . This is a systematic process used in pharmaceutical development to identify likely degradation pathways and establish stability-indicating analytical methods.[9][10][11]

Causality: Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than it would typically encounter during storage or use.[12][13] This accelerates degradation, allowing you to identify potential liabilities in a shortened timeframe and develop analytical methods that can distinguish the intact compound from its degradation products.[9][10]

Experimental Workflow for a Forced Degradation Study:

The goal is typically to achieve 10-20% degradation of the active ingredient.[12]

  • Prepare Solutions: Prepare solutions of your compound in the desired formulation or solvent. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 12-24 hours. (Phenolic compounds can be unstable at high pH).[3]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 60-80°C (in solid state and in solution) for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Timepoint Analysis: Pull samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analytical Testing: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[14][15] This will allow you to quantify the remaining parent compound and detect the formation of degradation products.

Below is a workflow diagram for this process.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions (Compound in Formulation) control Store Control Sample (-20°C, Dark) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C) prep->thermal Expose to Stress photo Photostability (ICH Q1B) prep->photo Expose to Stress analysis HPLC / LC-MS Analysis control->analysis acid->analysis Collect Timepoints base->analysis Collect Timepoints oxidation->analysis Collect Timepoints thermal->analysis Collect Timepoints photo->analysis Collect Timepoints characterize Characterize Degradants analysis->characterize method Validate Stability- Indicating Method characterize->method

Caption: Workflow for a forced degradation study.

Question 4: What are the likely chemical degradation pathways for this molecule?

Answer:

Based on its structure—a phenylpropionic acid with two methoxy groups—we can predict several potential degradation pathways.

Causality: The molecule has three key reactive areas: the carboxylic acid group, the propane side chain, and the dimethoxy-substituted aromatic ring.

  • Oxidation of the Aromatic Ring: As discussed in Question 1, this is a primary concern. The hydroquinone-like arrangement of the methoxy groups (positions 1 and 4 relative to each other if the ring were numbered differently) makes it susceptible to oxidation to form quinone species. This can be followed by further polymerization, leading to complex colored mixtures.

  • Demethylation: One or both of the methoxy groups (-OCH₃) could be cleaved under harsh acidic or thermal conditions to form hydroxyl groups (-OH). This would result in the formation of hydroxylated phenylpropionic acid derivatives.

  • Side-Chain Oxidation (β-Oxidation): In biological systems or under certain oxidative conditions, the propionic acid side chain can be shortened.[16][17] This could potentially lead to the formation of 2,5-dimethoxyphenylacetic acid or 2,5-dimethoxybenzoic acid.

The diagram below illustrates these potential pathways.

Degradation_Pathways cluster_oxidation Oxidation cluster_demethylation Demethylation (Acid/Heat) cluster_sidechain Side-Chain Oxidation parent This compound quinone Quinone Species (Colored Products) parent->quinone O₂, Light, Metal Ions demethylated Hydroxylated Derivatives parent->demethylated H⁺ / Δ benzoic 2,5-Dimethoxybenzoic Acid parent->benzoic [O]

Caption: Potential degradation pathways.

By using a mass spectrometer (LC-MS) during your stability studies, you can screen for the masses of these predicted products to confirm which degradation pathways are relevant under your specific experimental conditions.[14]

References
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review.
  • Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • Asfaw, T. T., et al. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Pateiro, M., et al. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat.
  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]
  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds.
  • Gupta, A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Barreca, D., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]
  • Ivanović, M. (2018). Analytical Methods for Phenolic Compounds. Scribd. [Link]
  • Aochuang. (n.d.). Specification for storage and transport of carboxylic acids. [Link]
  • Jodkowska, E., et al. (2022). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
  • Santos-Buelga, C., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]
  • Lubbers, R. J. M., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. [Link]
  • Pet-la, K., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]
  • Valenzuela-Burot, D., et al. (2023).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-. [Link]
  • Emerson, S. U., et al. (1997). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]
  • Stehle, R. G., & Piringer, O. (1981). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Landa, M., et al. (2021). Breakdown of 3-(allylsulfonio)propanoates in bacteria from the Roseobacter group yields garlic oil constituents. Beilstein Journals. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
  • Slideshare. (n.d.).
  • Aguilar-Romero, I., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
  • Britannica.
  • The Chemistry Notes. (2022).
  • LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
  • NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]
  • Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of 3-(2,5-Dimethoxyphenyl)propionic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-(2,5-Dimethoxyphenyl)propionic acid and its related isomers. The separation of positional isomers presents a significant analytical challenge due to their identical mass and charge, and highly similar physicochemical properties.[1][2] Success hinges on exploiting subtle differences in polarity and spatial arrangement that arise from the varied substitution patterns on the phenyl ring.

This guide provides field-proven insights and systematic protocols designed for researchers, chromatographers, and drug development professionals. We will move from foundational concepts in our FAQ section to a robust method development workflow, and finally, to a detailed troubleshooting guide to resolve common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a strong foundation for method development.

Q1: Why is the separation of dimethoxyphenylpropionic acid isomers so challenging?

Positional isomers, such as the 2,5-, 2,4-, and 3,4-dimethoxy variants, have the same molecular formula and weight (C11H14O4, 210.23 g/mol ).[3] Their separation relies on subtle differences in dipole moment and hydrophobicity imparted by the location of the two methoxy groups on the benzene ring. These minor structural differences result in very similar retention behaviors in standard chromatographic systems, often leading to co-elution or poor resolution.

Q2: What is the recommended starting point for chromatographic mode and column selection?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant and most logical starting point for these analytes.[4][5]

  • Initial Column Choice: A high-purity silica C18 column (e.g., L1 packing, 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.

  • Alternative Selectivity: If a C18 column fails to provide adequate resolution, consider stationary phases that offer different interaction mechanisms. A Phenyl-Hexyl or Biphenyl phase can provide alternative selectivity through π-π interactions with the aromatic ring of the analytes.

Q3: Why is mobile phase pH critical, and what is a good starting pH?

Mobile phase pH is arguably the most critical parameter for this separation. This compound is a carboxylic acid with a predicted pKa of approximately 4.73.[6]

  • Causality: At a pH near its pKa, the acid will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to poor peak shape (severe tailing) and unstable retention. To achieve sharp, reproducible peaks, the ionization of the carboxylic acid group must be suppressed.

  • Recommended Starting Point: The mobile phase pH should be buffered at least 1.5 to 2 units below the pKa. Therefore, a starting pH of 2.5 - 3.0 is highly recommended.[5] This is typically achieved by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[7][8]

Q4: Should I use Acetonitrile or Methanol as the organic solvent?

Both are viable options, and the choice can significantly impact selectivity.

  • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in RP-HPLC, which can sometimes offer better resolution for complex mixtures.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and different hydrogen bonding capabilities. It is a good alternative to screen if ACN does not resolve the critical isomer pairs.

It is recommended to screen both during initial method development.

Q5: What are the key parameters to adjust for improving resolution (Rs)?

Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve it:

  • Selectivity (α): This is the most powerful parameter. Modify it by changing the mobile phase pH, the organic solvent (ACN vs. MeOH), or the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).[9]

  • Retention Factor (k): Increase retention by decreasing the percentage of the organic solvent in the mobile phase. An ideal k range is between 2 and 10.

  • Efficiency (N): Improve efficiency by using a longer column, a column with smaller particles, or by optimizing the flow rate.

Section 2: Systematic Method Development Protocol

This protocol provides a step-by-step workflow for building a robust and reliable separation method. The process is designed to be self-validating at each stage.

Method Development Workflow

MethodDevelopment A Step 1: System Prep & Analyte Characterization B Step 2: Initial Screening (Column & Organic Solvent) A->B C Step 3: pH Optimization (2.5, 2.8, 3.1) B->C D Step 4: Gradient Optimization (Scouting & Fine-Tuning) C->D E Step 5: Temperature & Flow Rate (Efficiency Tuning) D->E F Step 6: System Suitability & Final Method E->F

Caption: Logical workflow for systematic HPLC method development.

Step 1: Analyte Characterization & System Preparation
  • Prepare Stock Solutions: Accurately prepare individual stock solutions of this compound and each of its available isomers in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Prepare a Mixed Standard: Create a mixture of all isomers at a working concentration suitable for UV detection.

  • System Equilibration: Thoroughly flush and equilibrate the HPLC system with the initial mobile phase to ensure a stable baseline.

Step 2: Initial Column and Mobile Phase Screening

The goal is to find the best combination of stationary phase and organic solvent that provides the most promising initial separation.

ParameterCondition 1 (Recommended Start)Condition 2 (Alternative)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection UV at 254 nmUV at 254 nm
Gradient 10-90% B in 20 min, hold 5 min10-90% B in 20 min, hold 5 min
  • Rationale: This screening evaluates four unique conditions (C18/ACN, C18/MeOH, Phenyl/ACN, Phenyl/MeOH). Analyze the chromatograms for the condition that shows the largest separation between the most closely eluting pair of isomers (the "critical pair").

Step 3: pH Optimization

Using the best column/solvent combination from Step 2, fine-tune the mobile phase pH to maximize selectivity.

  • Prepare three mobile phase A compositions with slightly different pH values (e.g., using 0.1% Formic Acid for pH ~2.7, and phosphate buffers for pH 2.5 and 3.0).

  • Run the same gradient profile for each pH condition.

  • Causality: Subtle changes in pH can alter the polarity and conformation of the isomers differently, leading to changes in selectivity. Choose the pH that provides the best resolution of the critical pair.

Step 4: Gradient Optimization
  • Refine the Gradient Slope: Based on the scouting run, if all peaks elute early, flatten the gradient (e.g., increase the run time from 20 to 30 minutes). If they elute very late, steepen it.

  • Isocratic Hold: If the critical pair is poorly resolved, add a shallow gradient or an isocratic hold in the region where they elute to maximize separation.

Step 5: Temperature and Flow Rate Optimization
  • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Higher temperatures decrease mobile phase viscosity (lowering pressure) and can sometimes alter selectivity.

  • Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.8 mL/min) can increase column efficiency (N) and may improve the resolution of very close peaks, at the cost of longer run times.

Step 6: System Suitability and Validation

Once the optimal conditions are established, define system suitability criteria.

  • Inject the mixed standard five or six times.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for retention time, peak area, and resolution of the critical pair.

  • Trustworthiness: A robust method will have %RSD for retention time < 1% and for peak area < 2%. The resolution (Rs) for the critical pair should be ≥ 1.5 for baseline separation.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems in a question-and-answer format.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Resolution Poor Resolution (Rs < 1.5) Problem->Resolution Retention Retention Time Drift Problem->Retention Pressure Abnormal Pressure (High/Low) Problem->Pressure Sol_Tailing Check pH (too high?) Secondary Interactions? Use different column PeakShape->Sol_Tailing Tailing Sol_Fronting Overload? Reduce sample conc. Check sample solvent PeakShape->Sol_Fronting Fronting Sol_Resolution Optimize Selectivity (pH, T, %B) Improve Efficiency (Flow rate) Change column Resolution->Sol_Resolution Sol_Retention Check Pump (leaks?) Ensure Equilibration Remake Mobile Phase Retention->Sol_Retention Sol_Pressure High: Blockage (frit, guard) Low: Leak (fittings, seals) Pressure->Sol_Pressure

Caption: Decision tree for troubleshooting common HPLC issues.

Issue: Poor Peak Shape

Q: My peaks are tailing significantly. What are the likely causes and solutions?

Peak tailing for acidic compounds is a common and multifaceted issue.

  • Cause 1: Incorrect Mobile Phase pH: The pH may be too high (approaching the pKa), causing partial ionization of the analyte.

    • Solution: Lower the mobile phase pH to ensure it is at least 1.5-2 units below the analyte pKa (~4.73). Confirm the pH of your mobile phase after preparation.[5]

  • Cause 2: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can have a secondary interaction with the analyte.

    • Solution: Use a modern, high-purity, end-capped column. Alternatively, adding a competitive base like triethylamine (TEA) to the mobile phase can sometimes help, but this is less common with modern columns.

  • Cause 3: Column Contamination or Void: Strongly retained compounds from previous injections may contaminate the column inlet, or a void may have formed at the head of the column.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol).[10] If this fails, try reversing the column (if permitted by the manufacturer) and flushing at a low flow rate. If a void is suspected, the column may need to be replaced.[11]

Q: My peaks are fronting. What does this indicate?

Peak fronting is less common than tailing and typically points to two main issues:

  • Cause 1: Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet.

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 10% ACN), the peak shape can be distorted.

    • Solution: Prepare the sample in a diluent that is as close as possible to the initial mobile phase composition.

Issue: Poor Resolution

Q: I have co-eluting or poorly resolved isomer peaks. How can I improve the separation?

  • Solution 1: Optimize Selectivity (α): This is the most effective approach.

    • Change the organic modifier (e.g., from ACN to Methanol).

    • Fine-tune the mobile phase pH in small increments (e.g., ±0.2 pH units).

    • Change the column to one with a different stationary phase (e.g., C18 to Biphenyl or Phenyl-Hexyl) to introduce different retention mechanisms like π-π interactions.[12]

  • Solution 2: Increase Retention (k): Decrease the percentage of the organic solvent in your gradient or isocratic method. This gives the analytes more time to interact with the stationary phase, which can improve resolution.

  • Solution 3: Increase Efficiency (N):

    • Decrease the flow rate.

    • Ensure that extra-column volume is minimized by using tubing with a small internal diameter and the shortest possible length between the column and detector.[13]

Issue: Unstable Retention Times

Q: My retention times are drifting or jumping between injections. What should I check?

Unstable retention is a sign of an unstable system.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection, especially for gradient methods.

    • Solution: Increase the post-run equilibration time to at least 10 column volumes.[14]

  • Cause 2: Mobile Phase Issues: The mobile phase may have been prepared incorrectly, or one of the components could be evaporating over time, changing the composition.

    • Solution: Prepare fresh mobile phase.[13] Keep solvent bottles capped to prevent evaporation. Ensure solvents are properly degassed.

  • Cause 3: Pump or Hardware Issues: Leaks in the pump, fittings, or injector can cause flow rate fluctuations, leading to retention time shifts.

    • Solution: Systematically check for leaks, starting from the pump heads and moving to the injector and column fittings.[11] Perform a pump pressure test if available on your system.

Issue: Abnormal Backpressure

Q: My system backpressure is suddenly much higher (or lower) than normal. What is the cause?

  • Cause: High Backpressure: This is almost always due to a blockage.

    • Solution: Systematically isolate the source. Remove the column and see if the pressure returns to normal; if it does, the column is blocked. If not, the blockage is upstream (e.g., in-line filter, tubing). A blocked column frit is a common culprit. Try back-flushing the column at a low flow rate to dislodge particulates.[10]

  • Cause: Low or No Backpressure: This indicates a major leak or a pump failure.

    • Solution: Check for obvious leaks at all fittings. Check pump solvent levels. If no leaks are found, the issue may be with the pump seals or check valves, which may require maintenance.[11]

References

  • PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. National Center for Biotechnology Information.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Dong, M. W. (n.d.). HPLC Troubleshooting.
  • Nedelcheva, D., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 846-857.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42.
  • Kaushal, C. K., & Srivastava, B. (2010). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2(2), 519-545.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Bugenhagen, B., et al. (2015). Crystal structure of this compound. Acta Crystallographica Section E, 71(5), o337-o338.
  • Van der Schans, M. J., et al. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A, 866(2), 281-92.

Sources

Technical Support Center: Waste Management for 3-(2,5-Dimethoxyphenyl)propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-proven insights into the safe handling and disposal of chemical waste generated during the synthesis of 3-(2,5-dimethoxyphenyl)propionic acid. Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental compliance, and promoting scientific integrity.

I. Introduction: Understanding the Waste Profile

The synthesis of this compound, commonly proceeding via a Knoevenagel or similar condensation reaction, involves several classes of chemicals, each contributing to a distinct waste stream. A typical synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid, often catalyzed by bases like pyridine or piperidine, followed by workup and purification steps.

The primary waste streams generated are:

  • Aqueous Waste: Acidic and basic solutions from reaction quenching and extraction steps.

  • Organic Solvent Waste: Both non-halogenated (e.g., ethanol, diethyl ether, toluene) and potentially halogenated (e.g., chloroform, dichloromethane) solvents from the reaction and purification.

  • Solid Chemical Waste: Unreacted starting materials, drying agents (e.g., sodium sulfate), and filter media.

  • Specialized Waste: Amine-contaminated materials (from pyridine/piperidine).

Proper management begins with understanding the hazards of each component and segregating waste at the point of generation.[1]

II. Frequently Asked Questions (FAQs)

Q1: How should I categorize and segregate the different waste streams from my synthesis?

A1: Segregation at the source is the most critical step in effective waste management. Each waste stream must be collected in a separate, clearly labeled, and appropriate container.[1][2] Never mix different categories of waste.

Waste Stream CategoryTypical ComponentsHazardsCollection Container
Aqueous Waste (Acidic) Dilute HCl or H₂SO₄ solutions from workup.Corrosive (pH ≤ 2).[3]Labeled, sealed, corrosion-resistant plastic carboy ("Aqueous Acid Waste").
Aqueous Waste (Basic) Dilute NaOH or NaHCO₃ solutions from extraction.Corrosive (pH ≥ 12.5).[3]Labeled, sealed, corrosion-resistant plastic carboy ("Aqueous Base Waste").
Organic Waste (Non-Halogenated) Ethanol, Methanol, Toluene, Diethyl Ether, Ethyl Acetate.Flammable, potentially toxic.[4][5] Ethers can form explosive peroxides.[6]Labeled, sealed, appropriate plastic or metal safety can ("Non-Halogenated Waste").
Organic Waste (Halogenated) Dichloromethane (DCM), Chloroform.Toxic, suspected carcinogen.[7]Labeled, sealed, glass or compatible plastic bottle ("Halogenated Waste").
Solid Chemical Waste Excess malonic acid, 2,5-dimethoxybenzaldehyde, drying agents (MgSO₄, Na₂SO₄).Irritant, harmful if swallowed.[8][9][10]Labeled, sealed, wide-mouth container or bucket ("Solid Chemical Waste").[2][11]
Pyridine/Piperidine Waste Pure residues, contaminated gloves, pipettes, or absorbent materials.Flammable, toxic, corrosive.[12][13][14]Dedicated, sealed, airtight container labeled "Pyridine Waste" or "Piperidine Waste".[15]

Q2: Is it permissible to neutralize acidic and basic aqueous waste for drain disposal?

A2: Yes, but only if the waste is solely hazardous due to its corrosive characteristic (i.e., high or low pH) and contains no other regulated hazardous constituents like heavy metals or significant amounts of organic solvents.[3] Local regulations must be strictly followed.[16] The target pH for neutralized waste is typically between 5.5 and 9.0.[3][16][17]

Q3: What are the primary risks associated with pyridine and piperidine waste, and how should it be handled?

A3: Pyridine and piperidine are flammable, toxic, and corrosive bases.[12][13][14][18] Vapors are harmful if inhaled.[13] This waste must be collected separately in a dedicated, airtight container stored in a well-ventilated area, away from acids and oxidizing agents.[14][15] Due to its hazards, it must be disposed of through a licensed hazardous waste facility.[12][13][14]

Q4: Can I mix different organic solvents in the same waste container?

A4: You can combine compatible organic solvents, but the cardinal rule is to never mix halogenated and non-halogenated solvents .[5] The disposal methods for these two categories are vastly different and more costly for halogenated waste. Mixing them contaminates the entire volume, increasing disposal costs and environmental burden. Combinations of organic solvents should only be done if they are non-reactive with one another.[7]

III. Troubleshooting Guide

Issue: I accidentally added an acidic solution to my basic aqueous waste container.

  • Causality: Mixing strong acids and bases results in a rapid, exothermic neutralization reaction. This can cause the contents to heat up, boil, and potentially splash corrosive material out of the container. If the container is sealed, pressure can build, creating a risk of rupture.

  • Immediate Action:

    • Do not seal the container. If it is already sealed, carefully vent it in a chemical fume hood.

    • Place the container in a secondary containment bin (a larger, chemical-resistant tub) to manage potential overflow.

    • Allow the solution to cool to room temperature within the fume hood.

  • Resolution: Once cool, treat the entire mixture as a single aqueous waste stream. Check the pH and proceed with the appropriate neutralization protocol as described below, handling it with extra caution due to the unknown final concentration.

Issue: I have a small spill of pyridine in the fume hood.

  • Causality: Spills are common, but pyridine's volatility and toxicity require immediate and proper response to prevent exposure.[13][14]

  • Immediate Action:

    • Ensure the fume hood sash is lowered to the appropriate working height to maximize airflow.

    • Alert others in the immediate vicinity.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Resolution:

    • Contain the spill using an absorbent material like sand, vermiculite, or a commercial spill kit.[13][14] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12][13]

    • Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water.

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Contact your institution's Environmental Health & Safety (EHS) office to report the spill and arrange for pickup of the waste.[14]

IV. Experimental Protocols

Protocol 1: Aqueous Waste Neutralization

This protocol is for waste that is hazardous only due to its corrosivity.[3]

Materials:

  • Acidic or basic aqueous waste

  • Dilute neutralizing agent (e.g., 1M NaOH for acid waste, 1M HCl for basic waste)[3][17]

  • Large glass beaker or flask

  • Stir bar and stir plate

  • pH meter or pH test strips

  • Secondary containment (ice bath recommended)[3]

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Preparation: Place the beaker containing the waste stream into a secondary containment tub, preferably with an ice-water bath to dissipate heat.[3] Always work inside a chemical fume hood.

  • Dilution: If the waste is concentrated, first dilute it by slowly adding the waste to a large volume of cold water. Never add water to concentrated acid or base. [3]

  • Neutralization:

    • Slowly add the appropriate neutralizing agent dropwise to the waste while stirring continuously.

    • Monitor the pH frequently using a calibrated pH meter or test strips.[16]

  • Endpoint: Continue adding the neutralizer until the pH is stable within the acceptable range (typically 5.5-9.0).[16][17] Be cautious near the neutral point (pH 7), as pH can change rapidly.

  • Disposal: Once confirmed to be within the required pH range and compliant with local regulations, the neutralized solution can be flushed down the drain with copious amounts of water.[3][16]

  • Documentation: Record the neutralization event in a laboratory waste treatment log.[16]

Protocol 2: Segregation and Packaging of Solid Waste

Procedure:

  • Collection: At your workstation, use a designated beaker or container labeled "Solid Chemical Waste."

  • Contents: Place non-reactive inorganic solids like drying agents (sodium sulfate, magnesium sulfate), silica gel, and unreacted malonic acid into this container.[1][10]

  • Transfer: At the end of the experiment, transfer the contents into the lab's main "Solid Chemical Waste" drum or bucket.[2]

  • Labeling: Ensure the main container is securely sealed and properly labeled with the words "Hazardous Waste," the major chemical constituents, and the date.[11]

  • Contaminated Items: Items like filter papers or weigh boats with residual product should also be placed in the solid waste container.[19] Do not dispose of these items in the regular trash.

V. Workflow Visualizations

WasteSegregationWorkflow cluster_streams Primary Waste Streams cluster_organic Organic Segregation cluster_final Final Collection Start Waste Generated from Synthesis Aqueous Aqueous Layers (Acidic/Basic) Start->Aqueous Organic Organic Solvents Start->Organic Solid Solid Residues Start->Solid AqueousContainer Aqueous Waste Carboy Aqueous->AqueousContainer To Neutralization or Collection Halogenated Halogenated (DCM, Chloroform) Organic->Halogenated Contains Cl, Br, F? YES NonHalogenated Non-Halogenated (Ether, Toluene, Alcohols) Organic->NonHalogenated Contains Cl, Br, F? NO SolidContainer Solid Waste Drum Solid->SolidContainer HalogenatedContainer Halogenated Waste Safety Can Halogenated->HalogenatedContainer NonHalogenatedContainer Non-Halogenated Waste Safety Can NonHalogenated->NonHalogenatedContainer

AqueousWasteTreatment Start Aqueous Waste Collected CheckPH Measure pH Start->CheckPH AddBase Slowly Add Dilute Base (e.g., 1M NaOH) CheckPH->AddBase pH < 5.5 AddAcid Slowly Add Dilute Acid (e.g., 1M HCl) CheckPH->AddAcid pH > 9.0 FinalCheck Verify pH is between 5.5 - 9.0 CheckPH->FinalCheck 5.5 ≤ pH ≤ 9.0 AddBase->CheckPH Re-check pH AddAcid->CheckPH Re-check pH Dispose Permitted Drain Disposal with copious water FinalCheck->Dispose YES Recollect Return to Waste Container for EHS Pickup FinalCheck->Recollect NO (Contains other hazards)

VI. References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • ACT Team. (2023, November 24). Organic Solvent Disposal: Best Practices for Overall Safety. ACTenviro. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Bellevue College. (2013, October 17). Site-Specific Procedures for Chemical Waste Disposal via Neutralization. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether. Justrite. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Maratek. (2021, October 8). Should You Dispose of Excess Organic Solvents or Recycle It? Retrieved from [Link]

  • ADCO. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods. Retrieved from [Link]

  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Waste Disposal. Retrieved from [Link]

  • Wastech Controls & Engineering, Inc. (n.d.). Neutralization Chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o463. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Malonic acid. Retrieved from [Link]

  • University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: PIPERIDINE AR. Retrieved from [Link]

  • YouTube. (2024, June 29). Solid Waste Management in Organic Chemistry Lab. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 2.1: Chemical Waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Clark, J. H., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6619-6665. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. GlycoScience.de. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. Retrieved from [Link]

  • ElectronicsAndBooks.com. (n.d.). 3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Reproducibility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to helping you diagnose and resolve issues of poor reproducibility in biological assays, with a specific focus on compound-related variables. As researchers, we understand that inconsistent results can be a significant source of frustration, wasting valuable time and resources. This guide is structured to provide clear, actionable insights, moving from immediate troubleshooting to foundational best practices. Our goal is to empower you with the knowledge to generate robust, reliable, and reproducible data.

This center is built on the principle that a well-designed experiment is a self-validating system. We will explore the causality behind experimental choices, grounding our recommendations in established scientific literature and best practices, such as those outlined in the NIH's Assay Guidance Manual.[1][2][3][4]

Part 1: Interactive Troubleshooting Guide (Q&A)

This section addresses the most common symptoms of poor reproducibility. Each question leads to a diagnostic workflow to help you pinpoint the root cause of the issue.

Q1: Why are my IC50/EC50 values inconsistent across experiments?

Variable potency measurements are a classic sign of an underlying issue with your compound's behavior in the assay. The root cause often relates to how the compound exists in the solution at the time of the experiment. Let's diagnose this.

The Causality: Inconsistent potency can stem from three primary compound-centric issues: poor solubility, chemical instability, or aggregation.[5] If a compound precipitates out of solution, its effective concentration at the target site is lower and more variable than intended. Similarly, if it degrades over time, the concentration of the active species decreases.[6][7] Finally, many organic molecules form colloidal aggregates at micromolar concentrations, which can non-specifically inhibit enzymes and lead to erratic results.[8][9][10]

Troubleshooting Workflow:

To systematically identify the cause, we will follow a decision-tree approach.

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Q2: My compound is active in multiple, unrelated assays. What's happening?

This phenomenon, known as promiscuous inhibition, is a significant challenge in early drug discovery.[8] It often arises from non-specific mechanisms rather than direct, selective interaction with the intended target.

The Causality: The most common cause of promiscuous activity is the formation of colloidal aggregates by the compound in aqueous assay buffers.[9][11] These aggregates, typically 50-500 nm in diameter, nonspecifically sequester proteins, leading to partial denaturation and apparent inhibition.[10] This mechanism is not target-specific, hence the activity across unrelated enzyme assays. Another cause can be chemical reactivity, where the compound covalently modifies proteins in a non-specific manner.[12]

Promiscuous_Inhibition *CAC = Critical Aggregation Concentration cluster_0 cluster_1 cluster_2 compound Compound Monomers aggregate Colloidal Aggregate compound->aggregate > CAC* denatured_enzyme Denatured/ Inhibited Enzyme aggregate->denatured_enzyme Protein Adsorption enzyme Active Enzyme

Caption: Mechanism of promiscuous inhibition via compound aggregation.

Diagnostic Steps:

  • Detergent Test: A hallmark of aggregate-based inhibition is its sensitivity to non-ionic detergents. Re-run your assay with the addition of 0.01-0.1% Triton X-100 or Tween-80. If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the highly likely cause.

  • Orthogonal Assays: Test the compound in assays against unrelated targets, especially those known to be sensitive to aggregators like β-lactamase or malate dehydrogenase.[9] Consistent activity supports a promiscuous mechanism.

  • Biophysical Confirmation: Use methods like Dynamic Light Scattering (DLS) to directly detect the formation of particles at concentrations where inhibition is observed.[8]

Q3: How can I tell if my compound is interfering with the assay signal itself?

Assay interference is a common source of false positives and negatives, where the compound directly affects the detection technology rather than the biological target.[13][14][15]

The Causality: Compounds can interfere in several ways depending on the assay readout:

  • Fluorescence-Based Assays: The compound itself may be fluorescent at the assay's excitation/emission wavelengths (autofluorescence) or it may absorb light at those wavelengths, quenching the signal.

  • Luminescence-Based Assays (e.g., Luciferase): Many compounds are direct inhibitors of the luciferase enzyme, leading to a drop in signal that is mistaken for upstream target inhibition.[13]

  • Absorbance-Based Assays: Colored compounds can absorb light at the detection wavelength, leading to false readings.

Diagnostic Protocol: The Counter-Screen The most effective way to identify assay interference is to run a counter-screen. This involves running the assay without the biological target (e.g., no enzyme or cells) but with all other assay components and the detection reagents.

Step-by-Step Counter-Screen Protocol (Example for a Luciferase Assay):

  • Plate Setup: Prepare a microplate with your compound serially diluted as you would in the main assay.

  • Reagent Addition: Add the assay buffer and any relevant co-factors, but exclude the enzyme or cell lysate that is the source of the biological activity.

  • Luminescence Reagent: Add the luciferase substrate/reagent (e.g., Bright-Glo®, ONE-Glo™).

  • Incubation & Read: Incubate for the standard assay time and read the luminescence.

  • Analysis: If the compound causes a dose-dependent decrease in the luminescence signal in this target-free setup, it is a direct inhibitor of the luciferase enzyme and a likely source of artifacts in your primary screen.[13]

Part 2: Foundational Best Practices & FAQs

Preventing reproducibility issues is always better than troubleshooting them. Adhering to rigorous compound management and handling practices is essential.[6][7][16][17]

Q1: How should I prepare and store my compound stock solution?

Proper preparation and storage are critical for maintaining compound integrity.[6]

Answer:

  • Solvent Choice: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration primary stocks (typically 10-50 mM).[18] Avoid repeated use of DMSO that has absorbed atmospheric water, as this can cause precipitation when frozen.

  • Solubility Check: Before preparing a high-concentration stock, visually inspect the solution. If you see any precipitate or cloudiness, the compound is not fully dissolved. You may need to gently warm or vortex the solution, or choose a lower stock concentration.

  • Storage: Store DMSO stocks at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation. Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade some compounds and cause precipitation.[6][7]

  • Aqueous Solutions: Only prepare aqueous working solutions immediately before use. Many compounds have poor stability in aqueous buffers and will degrade over hours at room temperature.[19]

Parameter Best Practice Rationale
Primary Solvent Anhydrous, high-purity DMSOMaximizes solubility for a wide range of compounds.[18]
Stock Concentration 10-50 mM (verify solubility)High concentration minimizes the final DMSO percentage in the assay.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.[6]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can cause degradation and precipitation.[7][12]
Aqueous Prep Freshly prepared before each useMany compounds are unstable in aqueous buffers over time.[19]
Q2: How important is compound purity, and how can I check it?

Answer: Extremely important. A 90% pure solid means that 10% of what you are weighing is an unknown substance. This impurity could be a more potent active, an inhibitor, or a reactive species that causes assay artifacts.[12]

  • Source of Truth: Always request a Certificate of Analysis (CoA) from the supplier that includes purity data, typically from High-Performance Liquid Chromatography (HPLC) and identity confirmation from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • In-House Verification: If reproducibility issues persist, or if the compound is from a less reliable source, re-analyzing the compound's purity and identity via LC-MS is a crucial step. This can confirm that the compound has not degraded during shipping or storage.[20]

Q3: How can I proactively assess the solubility of my compound in my assay buffer?

Answer: Assessing solubility before starting extensive experiments can save significant time. There are two main types of solubility to consider: kinetic and thermodynamic.[21][22] For screening purposes, a kinetic solubility measurement is often sufficient.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This method measures light scattering caused by compound precipitation as it is introduced from a DMSO stock into an aqueous buffer.

  • Preparation: Serially dilute the compound in DMSO in a clear 96- or 384-well plate.

  • Dispensing: In a separate clear-bottomed plate, add your aqueous assay buffer to each well.

  • Addition: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO compound plate into the buffer plate. This initiates the precipitation process.

  • Measurement: Immediately place the plate in a nephelometer (a plate reader capable of measuring light scattering) and take readings over a period of 1-2 hours.

  • Analysis: The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit. You should aim to perform your biological assays at concentrations well below this limit.

Part 3: Key Experimental Protocols

For your convenience, here are summarized workflows for the essential experiments discussed in this guide.

Protocol 1: Stability Assessment via LC-MS

Objective: To determine the stability of the compound in the assay buffer over the time course of the experiment.

  • Incubation: Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test. Also prepare a control sample in a stable solvent like acetonitrile or DMSO.

  • Time Points: Aliquot the buffer solution and incubate it under the exact conditions of your assay (temperature, light, etc.). Create samples for different time points (e.g., T=0, T=1h, T=4h, T=24h).[23]

  • Quenching: At each time point, stop any potential degradation by adding an equal volume of cold acetonitrile and flash-freezing the sample at -80°C.

  • Analysis: Once all time points are collected, analyze all samples by LC-MS.

  • Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area over time indicates instability.[19] Look for the appearance of new peaks, which correspond to degradation products.

Protocol 2: Aggregate Detection with Dynamic Light Scattering (DLS)

Objective: To directly observe the formation of compound aggregates in solution.

  • Sample Prep: Prepare your compound at various concentrations in the final assay buffer, spanning the range used in your biological assay. Ensure the buffer is filtered to remove dust.

  • DLS Measurement: Place the sample in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.

  • Data Analysis: The software will calculate the size distribution of particles in the solution.

  • Interpretation: If you observe a population of particles in the 50-1000 nm range that increases with compound concentration, this is strong evidence of aggregation.[8] Monomeric small molecules are too small to be detected by DLS.

References

  • Title: Best practices in compound management for preserving compound integrity and accurately providing samples for assays Source: PubMed URL:[Link]
  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: NIH National Center for Biotechnology Inform
  • Title: Tackling assay interference associated with small molecules Source: u:cris-Portal - University of Vienna URL:[Link]
  • Title: Tackling assay interference associated with small molecules Source: PubMed URL:[Link]
  • Title: Promiscuous Inhibitors Source: Malvern Panalytical URL:[Link]
  • Title: Identification and prediction of promiscuous aggregating inhibitors among known drugs Source: Semantic Scholar URL:[Link]
  • Title: Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs Source: ACS Public
  • Title: High throughput solubility measurement in drug discovery and development Source: ResearchG
  • Title: Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures Source: NIH National Center for Biotechnology Inform
  • Title: Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays Source: ResearchG
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Public
  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Pharm
  • Title: Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification Source: NIH National Center for Biotechnology Inform
  • Title: Assay Guidance Manual for Drug Discovery: Technologies That Matter Source: NIH National Center for Biotechnology Inform
  • Title: Assay Interference by Chemical Reactivity Source: NIH National Center for Biotechnology Inform
  • Title: STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Potential Causes of Irreproducibility Revealed Source: The Scientist URL:[Link]
  • Title: Experimental Irreproducibility: Causes, (Mis)
  • Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: NIH National Center for Biotechnology Inform
  • Title: Stability Testing of Pharmaceutical Products Source: IntechOpen URL:[Link]
  • Title: The essential roles of chemistry in high-throughput screening triage Source: NIH National Center for Biotechnology Inform
  • Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Title: Top 5 Factors Affecting Reproducibility in Research Source: Enago Academy URL:[Link]
  • Title: High-throughput screening as a method for discovering new drugs Source: Drug Target Review URL:[Link]
  • Title: Compound management Source: Wikipedia URL:[Link]
  • Title: Stability testing protocols Source: Slideshare URL:[Link]
  • Title: Initiating, building, and growing compound management at a small biotech Source: YouTube URL:[Link]
  • Title: Assay Guidance Manual Program Source: National Center for Advancing Transl
  • Title: A small molecule enhances RNA interference and promotes microRNA processing Source: N
  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL:[Link]
  • Title: Assay Guidance Manual Source: NIH National Center for Biotechnology Inform
  • Title: A Small Molecule Enhances RNA Interference and Promotes microRNA Processing Source: PubMed URL:[Link]
  • Title: Reproducibility and Research Integrity Source: NIH National Center for Biotechnology Inform
  • Title: Assay Guidance Manual for Drug Discovery: Robust or Go Bust Source: NIH National Center for Biotechnology Inform
  • Title: Assay Guidance Manual Source: NIH National Center for Biotechnology Inform

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(2,5-Dimethoxyphenyl)propionic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid is a member of the phenylpropanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry.[1] While primarily utilized as a versatile synthetic precursor for more complex molecules targeting G-protein coupled receptors (GPCRs), the inherent biological activity of this compound and its isomers remains an area ripe for exploration.[1] The positioning of the dimethoxy substituents on the phenyl ring and the location of the propionic acid side chain are critical determinants of a molecule's pharmacological profile. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

This guide provides a comparative framework for evaluating the biological activity of this compound against its key positional isomers. Due to a paucity of direct comparative studies in the existing literature, this document synthesizes data from structurally related compounds to postulate potential activities and provides detailed experimental protocols for researchers to conduct their own comprehensive comparisons. The primary activities explored herein are anti-inflammatory, antibacterial, and cytotoxic effects, based on the known biological profiles of phenylpropionic acid derivatives.

The Compounds: A Structural Overview

The primary compound of interest is This compound . For a thorough comparative analysis, the following isomers are proposed for investigation:

  • Positional Isomers of the Propionic Acid Group:

    • 2-(2,5-Dimethoxyphenyl)propionic acid

  • Positional Isomers of the Methoxy Groups on the Phenyl Ring (3-phenylpropionic acid core):

    • 3-(2,3-Dimethoxyphenyl)propionic acid

    • 3-(2,4-Dimethoxyphenyl)propionic acid

    • 3-(2,6-Dimethoxyphenyl)propionic acid

    • 3-(3,4-Dimethoxyphenyl)propionic acid

    • 3-(3,5-Dimethoxyphenyl)propionic acid

The spatial arrangement of the electron-donating methoxy groups and the carboxylic acid functional group can significantly influence the molecule's polarity, lipophilicity, and ability to interact with biological targets.

Postulated Biological Activities and Rationale

Based on existing research on similar chemical structures, we can infer potential biological activities for this compound and its isomers.

Anti-inflammatory Activity

Derivatives of dimethoxyphenyl compounds have been investigated for their activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Furthermore, a structurally related compound, 3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that the dimethoxyphenylpropionic acid scaffold is a promising candidate for anti-inflammatory properties. The varying positions of the methoxy groups on the phenyl ring are likely to modulate the potency of COX and nitric oxide synthase (NOS) inhibition.

Antibacterial Activity

Phenylpropionic acid derivatives have been explored for their antibacterial properties. The lipophilicity and electronic properties of the aromatic ring, influenced by the methoxy substituents, can affect the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Cytotoxic Activity

The cytotoxic potential of novel chemical entities is a critical parameter in drug discovery, both for identifying potential anticancer agents and for assessing toxicity. The substitution pattern on the phenyl ring can influence a compound's interaction with cellular machinery, potentially leading to cytotoxic effects.

Comparative Experimental Data

As direct comparative data is limited, the following table is a template for organizing experimental results obtained from the protocols detailed in this guide.

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)iNOS Inhibition (IC₅₀, µM)Antibacterial (MIC, µg/mL) vs. S. aureusAntibacterial (MIC, µg/mL) vs. E. coliCytotoxicity (IC₅₀, µM) on HeLa cells
This compound
2-(2,5-Dimethoxyphenyl)propionic acid
3-(2,3-Dimethoxyphenyl)propionic acid
3-(2,4-Dimethoxyphenyl)propionic acid
3-(2,6-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,5-Dimethoxyphenyl)propionic acid
Ibuprofen (Control)N/AN/A
Doxorubicin (Control)N/AN/AN/AN/AN/A
Ampicillin (Control)N/AN/AN/AN/A

Experimental Protocols

To facilitate a robust comparison, the following detailed protocols for key biological assays are provided.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Procedure:

  • Reflux a solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (1 equivalent) in a mixture of 10% (w/v) aqueous sodium hydroxide and methanol.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization.

A similar synthetic strategy can be adapted for the synthesis of the various isomers.

In Vitro Anti-inflammatory Assays

This protocol is based on the quantification of prostaglandin E₂ (PGE₂) produced by the enzymatic conversion of arachidonic acid.[2]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PGE₂ ELISA kit

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This assay measures the production of nitric oxide by monitoring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[3]

Materials:

  • Inducible nitric oxide synthase (iNOS)

  • L-arginine (substrate)

  • NADPH

  • Reaction buffer

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds

Procedure:

  • In a 96-well plate, add the reaction buffer, iNOS enzyme, L-arginine, NADPH, and the test compound or vehicle control.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Add Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite produced and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

In Vitro Antibacterial Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizing Experimental Workflows and Pathways

Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Synthesis & Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of 3-(2,5-DMPPA) and Isomers Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock AntiInflammatory Anti-inflammatory Assays (COX-1/2, iNOS) Stock->AntiInflammatory Antibacterial Antibacterial Assay (MIC Determination) Stock->Antibacterial Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity IC50 IC50 / MIC Determination AntiInflammatory->IC50 Antibacterial->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Comparison Comparative Efficacy & Potency SAR->Comparison G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Enzymatic Activity & Products LPS LPS iNOS_gene iNOS Gene Expression LPS->iNOS_gene COX2_gene COX-2 Gene Expression LPS->COX2_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein COX2_protein COX-2 Protein COX2_gene->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO Inhibited by Test Compounds PGH2 Prostaglandin H2 (PGH2) COX2_protein->PGH2 Inhibited by Test Compounds Arginine L-Arginine Arginine->iNOS_protein ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_protein PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2

Sources

A Senior Application Scientist's Guide to Differentiating Phenylpropionic Acid Isomers: A Spectroscopic Comparison of 3-(2,5-Dimethoxyphenyl)propionic Acid and 3-(3,4-dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring the purity, safety, and efficacy of chemical entities. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit vastly different chemical, physical, and biological properties.[1][2][3][4] This guide provides an in-depth spectroscopic comparison of two such isomers: 3-(2,5-Dimethoxyphenyl)propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid.

Leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the subtle yet definitive spectral signatures that arise from the distinct placement of two methoxy groups on the phenyl ring. This document is structured not as a rigid protocol, but as a logical workflow that demonstrates how to leverage first principles of spectroscopy to solve a common and critical analytical challenge.

The Foundational Difference: Molecular Structure

The core of this analysis rests on understanding the structural disparity between the two isomers. Both possess the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[5] The key difference lies in the substitution pattern of the methoxy groups on the benzene ring, which dictates the electronic environment and symmetry of each molecule, thereby generating unique spectroscopic fingerprints.

Caption: Molecular structures of the two constitutional isomers.

Spectroscopic Deep Dive: Unmasking the Isomers

The following sections detail the expected and experimentally verified spectroscopic characteristics of each compound. The causality behind the spectral differences is explained by relating them back to the molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive data for differentiating these isomers by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Analysis: A Tale of Two Aromatic Regions

The most telling differences appear in the aromatic region (typically 6.5-8.0 ppm).[6][7] The substitution pattern directly dictates the chemical shifts and, crucially, the spin-spin coupling (splitting) patterns of the aromatic protons.

  • This compound: This molecule has three adjacent aromatic protons. The proton at C6 is ortho to the propionic acid substituent and meta to a methoxy group. The proton at C3 is ortho to one methoxy group and meta to the other. The proton at C4 is between the two methoxy groups. This lack of symmetry results in a more complex splitting pattern. We expect to see three distinct signals in the aromatic region, likely a doublet of doublets and two doublets.[5]

  • 3-(3,4-dimethoxyphenyl)propionic acid: This isomer also has three aromatic protons. However, their environment is different. The proton at C2 is ortho to the propionic acid group, the proton at C5 is ortho to a methoxy group, and the proton at C6 is between the propionic acid and a methoxy group. This arrangement typically gives rise to three signals: a doublet, a doublet of doublets, and another doublet, but with characteristic coupling constants and chemical shifts that differ from the 2,5-isomer.[8][9]

The signals for the propionic acid side chain (two triplets around 2.6 and 2.9 ppm) and the two methoxy groups (two singlets) will be present in both spectra, but the exact chemical shifts of the methoxy protons will differ due to their varying electronic environments.

¹³C NMR Analysis: Counting the Carbons

In ¹³C NMR, the number of signals reveals the magnetic equivalence of the carbon atoms. For disubstituted benzenes, symmetry can reduce the number of aromatic signals from six.[7][10]

  • This compound: Due to the lack of a plane of symmetry bisecting the aromatic ring through the substituents, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals.[5] The two quaternary carbons attached to the methoxy groups will appear downfield (151-154 ppm).

  • 3-(3,4-dimethoxyphenyl)propionic acid: Similarly, this isomer lacks symmetry that would make any of the aromatic carbons equivalent. Therefore, it will also show six distinct signals for the aromatic carbons. The key differentiator will be the specific chemical shifts of these carbons, which are influenced by the ortho and meta relationships of the substituents.

The carbons of the propionic acid chain and the methoxy groups will provide additional signals that are generally similar between the two isomers, but minor shifts can be observed.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit the same characteristic absorptions for the carboxylic acid and ether moieties.

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded dimers of the carboxylic acid.[11][12][13]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1690 and 1760 cm⁻¹.[11][14]

  • C-O Stretch (Ethers & Carboxylic Acid): Strong bands in the 1210-1320 cm⁻¹ region.

The primary distinction in the IR spectra will lie in the fingerprint region (below 1500 cm⁻¹), particularly the bands corresponding to C-H out-of-plane (oop) bending. The positions of these bands are highly characteristic of the substitution pattern on the aromatic ring. While complex, these subtle differences provide a confirmatory signature for each isomer.

Mass Spectrometry (MS): The Fragmentation Puzzle

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will show a molecular ion peak [M]⁺ at the same mass-to-charge ratio (m/z) of 210, as they have the same molecular formula. The differentiation relies entirely on their unique fragmentation patterns.[15]

The most significant fragmentation pathway for phenylpropionic acids involves the cleavage of the Cα-Cβ bond of the propionic acid chain, which is a benzylic cleavage. This leads to the formation of a stable dimethoxybenzyl-type cation.

  • 3-(3,4-Dimethoxyphenyl)propionic acid: This isomer is expected to show a very prominent fragment ion at m/z 151 . This corresponds to the stable 3,4-dimethoxybenzyl cation. This is often the base peak in the spectrum.[16][17]

  • This compound: This isomer will also undergo benzylic cleavage to form the 2,5-dimethoxybenzyl cation, also at m/z 151 . However, the relative stability and subsequent fragmentation of this ion may differ from the 3,4-isomer, potentially leading to a different relative abundance of the m/z 151 peak and the presence of other distinguishing fragment ions.

Further fragmentation can involve the loss of methyl groups (-15 amu) or formaldehyde (-30 amu) from the methoxy substituents, or the loss of the carboxyl group (-45 amu) from the molecular ion. The relative intensities of these fragment ions will be influenced by the substitution pattern.

Fragmentation M1 [M]⁺˙ m/z 210 F1 3,4-Dimethoxybenzyl Cation m/z 151 (Base Peak) M1->F1 Benzylic Cleavage M2 [M]⁺˙ m/z 210 F2 2,5-Dimethoxybenzyl Cation m/z 151 M2->F2 Benzylic Cleavage

Caption: Key mass spectrometry fragmentation pathway for both isomers.

Comparative Data Summary

The table below consolidates the key distinguishing spectroscopic features for rapid comparison.

Spectroscopic TechniqueFeatureThis compound3-(3,4-dimethoxyphenyl)propionic acid
¹H NMR Aromatic Region (δ, ppm)3 distinct signals (~6.7-6.8 ppm) with complex splitting (e.g., dd, d, d)[5]3 distinct signals with characteristic ortho/meta splitting (e.g., d, dd, d)
¹³C NMR Aromatic C Signals6 unique signals[5]6 unique signals with different chemical shifts
IR C-H Out-of-Plane Bending (cm⁻¹)Bands characteristic of 1,2,4-trisubstitutionBands characteristic of 1,2,4-trisubstitution (subtle differences)
Mass Spec. Key Fragment Ion (m/z)151 (2,5-dimethoxybenzyl cation)151 (3,4-dimethoxybenzyl cation), often the base peak[17]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Acquire the mass spectrum, ensuring the molecular ion peak is clearly visible and the fragmentation pattern is well-defined.

Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Identification Unknown Unknown Isomer (C₁₁H₁₄O₄) NMR NMR (¹H & ¹³C) Unknown->NMR IR FTIR Unknown->IR MS Mass Spec. Unknown->MS NMR_Data Aromatic Splitting Carbon Signal Count NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data MS_Data Molecular Ion (m/z 210) Fragmentation (m/z 151) MS->MS_Data Isomer_25 3-(2,5-isomer) NMR_Data->Isomer_25 Isomer_34 3-(3,4-isomer) NMR_Data->Isomer_34 IR_Data->Isomer_25 IR_Data->Isomer_34 MS_Data->Isomer_25 MS_Data->Isomer_34

Caption: Workflow for spectroscopic differentiation of isomers.

Conclusion and Field Insights

While both this compound and 3-(3,4-dimethoxyphenyl)propionic acid share fundamental spectroscopic features due to their common functional groups, they are unequivocally distinguishable.

  • Most Definitive Technique: ¹H NMR spectroscopy is the most powerful single technique for this task. The splitting patterns observed in the aromatic region provide a direct and unambiguous fingerprint of the substitution pattern.

  • Confirmatory Techniques: ¹³C NMR, IR, and Mass Spectrometry serve as excellent confirmatory methods. The characteristic base peak at m/z 151 in the mass spectrum of the 3,4-isomer is a particularly strong piece of evidence.

For any researcher working on the synthesis or analysis of substituted aromatic compounds, a multi-technique approach, as detailed in this guide, is not merely best practice—it is essential for robust and reliable structural elucidation. This ensures the integrity of research data and the quality of materials destined for further development.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link][12]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][13]
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link][15]
  • University of Colorado Boulder. (n.d.).
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link][8]
  • University of Wisconsin-Platteville. (n.d.).
  • Quora. (2021).
  • Wizeprep. (2021). How to Identify Constitutional Isomers. [Link][1]
  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. [Link][17]
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link][18]
  • Das, B. R., et al. (2015). Crystal structure of this compound.
  • ACS Publications. (2013). Spectroscopic Characterization and Constitutional and Rotational Isomerism of ClC(O)SCN and ClC(O)NCS. [Link][2][3]
  • Pearson. (n.d.). Constitutional Isomers Explained. [Link][4]
  • Wikipedia. (n.d.).

Sources

A Comparative Guide to QSAR Studies of Substituted Phenylpropionic Acid Derivatives: From Molecular Descriptors to Predictive Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to substituted phenylpropionic acid derivatives. Renowned for their therapeutic applications, particularly as non-steroidal anti-inflammatory drugs (NSAIDs), this class of compounds serves as an excellent case study for illustrating the power and nuance of QSAR in modern drug discovery. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

The core principle of QSAR is that variations in the biological activity of a series of compounds are directly related to changes in their molecular structure.[1] By quantifying these structural changes through molecular descriptors, we can build mathematical models to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing reliance on extensive experimental screening.[2][3]

The Landscape of QSAR Methodologies: A Comparative Overview

The selection of a QSAR methodology is a critical decision that dictates the nature of the insights one can glean. The primary distinction lies between 2D-QSAR, which relies on descriptors derived from the 2D representation of a molecule, and 3D-QSAR, which incorporates three-dimensional structural information.

1.1. 2D-QSAR: Uncovering Fundamental Physicochemical Relationships

2D-QSAR models correlate biological activity with descriptors that can be calculated from the chemical connection table, without requiring a 3D conformation. These descriptors typically fall into categories such as electronic (e.g., partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP).[4][5]

  • Expertise in Action: The strength of 2D-QSAR lies in its computational efficiency and its ability to generate easily interpretable models. For instance, a QSAR study on the analgesic and anti-inflammatory activities of certain heterocyclic derivatives found that hydrophobicity and the number of halogens were prominent factors influencing activity.[6] This provides a clear, actionable insight for medicinal chemists: modifying the molecule to increase lipophilicity or introduce halogens may enhance potency. Multiple Linear Regression (MLR) is a common statistical method used to build these models.[6][7]

1.2. 3D-QSAR: Mapping Activity in Three-Dimensional Space

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more granular view by considering the 3D arrangement of atoms.[8] These techniques require the structural alignment of all molecules in the dataset, after which steric and electrostatic fields (and for CoMSIA, additional fields like hydrophobic and hydrogen bond donor/acceptor) are calculated at various points on a 3D grid surrounding the molecules.[9]

  • Causality and Insight: The primary output of a 3D-QSAR analysis is a set of contour maps. These maps visually represent regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a yellow contour suggests a bulky group is unfavorable.[10] This provides direct, visually intuitive guidance for lead optimization. CoMSIA is often considered an advancement over CoMFA as it provides more descriptor fields, which can lead to more detailed and robust models.[10][11]

The following diagram illustrates the fundamental workflow of a QSAR study, applicable to both 2D and 3D approaches.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Prediction DataCollection 1. Dataset Collection (Structures & Activities) Curation 2. Data Curation (Remove duplicates, check structures) DataCollection->Curation DescriptorCalc 3. Descriptor Calculation (2D or 3D) Curation->DescriptorCalc DataSplit 4. Data Splitting (Training Set & Test Set) DescriptorCalc->DataSplit ModelGen 5. Model Generation (e.g., MLR, PLS) DataSplit->ModelGen Validation 6. Rigorous Validation (Internal & External) ModelGen->Validation Interpretation 7. Model Interpretation (Identify key features) Validation->Interpretation Prediction 8. Prediction (Activity of new compounds) Interpretation->Prediction

A generalized workflow for conducting a QSAR study.
Comparative Performance of QSAR Models for Phenylpropionic Acid Derivatives

The reliability of a QSAR model is judged by its statistical robustness and its ability to predict the activity of compounds not used in its creation.[1] Below is a comparative summary of statistical parameters from various QSAR studies, including those on phenylpropionic acids and related anti-inflammatory agents.

QSAR Model TypeTarget/Activityr² (Correlation Coefficient)q² or r²cv (Cross-Validation)pred_r² (External Validation)Key Findings & DescriptorsReference
2D-QSAR (MLR)Anti-inflammatory (Biphenyl carboxamides)0.800N/A0.722Statistically significant model with two variables.[7]
2D-QSAR (PLS)PPARγ Agonists (meta-substituted phenyl propanoic acids)0.9390.872N/AHigh correlation demonstrating the reliability of the model for designing potent PPARγ agonists.[12][13]
3D-QSAR (CoMFA)VLA-4 Antagonists0.9830.366Yes (within 1 log unit)Generated a model with good statistical fit for the training set.[14]
3D-QSAR (CoMSIA)VLA-4 Antagonists0.9950.528Yes (within 1 log unit)Superior cross-validated predictability compared to CoMFA, using steric, electrostatic, and other fields.[14]
3D-QSAR (CoMFA & CoMSIA)PDE4 Inhibitors0.972 (CoMFA), 0.961 (CoMSIA)0.758 (CoMFA), 0.854 (CoMSIA)0.963 (CoMFA), 0.947 (CoMSIA)Both models showed high robustness and predictive ability.[11]
Comparative QSAR (MLR)COX-2 Inhibitors0.933N/AN/AConstitutional and information indices (Ss, SCBO, RBN, nN, SIC0, IC1) were found to contribute positively to activity.[15]
  • r²: Measures the goodness of fit for the training set. A value closer to 1.0 indicates a better fit.

  • q² (or r²cv): A measure of the model's internal predictive ability, typically calculated using leave-one-out cross-validation. A q² > 0.5 is generally considered a sign of a robust model.[16]

  • pred_r²: Measures the model's ability to predict the activity of an external test set of compounds. This is the most stringent test of a model's predictive power.[17]

The data clearly shows that while multiple methods can yield high r² values, their true predictive power, assessed by q² and pred_r², can vary. For instance, in the study on VLA-4 antagonists, the CoMSIA model demonstrated superior internal predictability (q²) over the CoMFA model.[14] This underscores the importance of rigorous validation.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in QSAR modeling is paramount. The following protocols are designed to be self-validating by incorporating stringent checks at each stage, adhering to the Organisation for Economic Co-operation and Development (OECD) principles for validated predictive QSAR models.[18]

3.1. Protocol 1: Building a Predictive 2D-QSAR Model

This protocol outlines the steps for developing a robust 2D-QSAR model for a series of phenylpropionic acid derivatives with known anti-inflammatory activity.

  • Data Set Preparation:

    • Action: Compile a dataset of at least 25-30 structurally diverse phenylpropionic acid derivatives with their corresponding biological activity data (e.g., IC₅₀ values for COX-2 inhibition).[7]

    • Causality: A diverse dataset ensures the model's applicability domain is broad enough to make meaningful predictions. Convert IC₅₀ values to a logarithmic scale (pIC₅₀) to ensure a linear relationship with free energy changes.

  • Structure Preparation & Descriptor Calculation:

    • Action: Draw all molecules using a 2D chemical drawing software and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94). Calculate a wide range of 1D and 2D molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor or Dragon.

    • Causality: Energy minimization provides a consistent low-energy conformation for each molecule. Calculating a broad array of descriptors ensures that all potential structural drivers of activity are available for model selection.[19]

  • Data Division and Feature Selection:

    • Action: Rationally divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[7] Use a feature selection algorithm, such as a genetic algorithm, to select a small subset of the most relevant descriptors.

    • Causality: The training set is used to build the model, while the test set is kept aside for external validation, providing an unbiased assessment of predictive performance.[17][20] Feature selection prevents model overfitting, where the model performs well on the training data but fails to predict new compounds.[19]

  • Model Generation and Internal Validation:

    • Action: Use the selected descriptors and the training set data to generate a linear model using Multiple Linear Regression (MLR) or Partial Least Squares (PLS). Perform leave-one-out (LOO) cross-validation to calculate the q² value.

    • Causality: LOO cross-validation systematically removes one compound at a time, rebuilds the model with the remaining data, and predicts the activity of the removed compound. A high q² (>0.5) indicates the model is robust and not based on a chance correlation.[16]

  • External Validation:

    • Action: Use the generated model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive r² (pred_r²).

    • Trustworthiness: This is the ultimate test of a QSAR model. A high pred_r² demonstrates that the model can accurately predict the activity of compounds it has never seen before, making it a trustworthy tool for virtual screening.[18]

3.2. Protocol 2: Complementary Molecular Docking Study

Molecular docking can validate QSAR findings by providing a plausible binding hypothesis at the atomic level.[21] It is particularly useful for understanding the interactions of phenylpropionic acid derivatives within the active site of COX enzymes.[22][23]

  • Protein and Ligand Preparation:

    • Action: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of the phenylpropionic acid derivatives by assigning bond orders and adding hydrogens.

    • Causality: Proper preparation ensures that the electrostatic and steric interactions are calculated accurately during the docking simulation.

  • Active Site Definition and Docking:

    • Action: Define the binding pocket (active site) of the enzyme based on the co-crystallized ligand or from published literature. Perform docking simulations for each derivative using software like AutoDock or GLIDE.[21][24]

    • Causality: Docking algorithms systematically sample different conformations and orientations of the ligand within the active site, scoring them based on a function that estimates binding affinity.

  • Analysis of Results:

    • Action: Analyze the top-scoring poses for each compound. Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and active site residues. Compare the predicted binding affinities with the experimental biological activities.

    • Insight: A strong correlation between docking scores and experimental activity, along with rational binding poses, provides strong support for the QSAR model. For example, docking studies have shown that the carboxylic acid moiety of profens is essential for binding to the COX active site through hydrogen bonds.[22]

This diagram illustrates the synergistic relationship between 3D-QSAR and Molecular Docking.

G cluster_QSAR 3D-QSAR (CoMFA/CoMSIA) cluster_Docking Molecular Docking QSAR_Input Aligned Molecules + Activities QSAR_Process Field Calculation & PLS Analysis QSAR_Input->QSAR_Process QSAR_Output Contour Maps (Favorable/Unfavorable Regions) QSAR_Process->QSAR_Output Lead_Opt Rational Lead Optimization QSAR_Output->Lead_Opt Guides 'Where' to Modify Docking_Input Receptor Structure + Ligand Library Docking_Process Pose Generation & Scoring Docking_Input->Docking_Process Docking_Output Binding Poses & Interaction Analysis Docking_Process->Docking_Output Docking_Output->Lead_Opt Explains 'How' to Interact

Synergy between 3D-QSAR and Molecular Docking.
Conclusion and Future Outlook

QSAR studies provide an indispensable framework for understanding the structure-activity relationships of substituted phenylpropionic acid derivatives. While 2D-QSAR offers rapid, interpretable models based on fundamental physicochemical properties, 3D-QSAR methods like CoMFA and CoMSIA provide detailed spatial insights crucial for rational drug design. The key to leveraging these powerful computational tools lies in a commitment to rigorous, multi-stage validation. By integrating QSAR with complementary techniques like molecular docking, researchers can build a comprehensive, validated understanding of their chemical series, ultimately accelerating the journey from molecule to medicine.[3]

References

  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropionic Acid Derivatives.
  • Tugcu, G., & Koksal, M. (2019). A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Molecular informatics, 38(8-9), e1800090.
  • Dearden, J. C., Gregg, C. N., & Nicholson, R. M. (1989). QSAR study of analgesic and anti-inflammatory potencies of commercially available non-steroidal anti-inflammatory drugs (NSAIDs). Progress in clinical and biological research, 291, 353–356.
  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
  • Roy, K., Das, R. N., Ambure, P., & Aher, R. B. (2011). On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design. Combinatorial chemistry & high throughput screening, 14(6), 450–474.
  • Gençer, H. K., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 737-744.
  • Ahmadi, S., et al. (2016). Comparison of various methods for validity evaluation of QSAR models. SAR and QSAR in Environmental Research, 27(10), 825-839.
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How does the 2,5-dimethoxy substitution affect the properties compared to other phenylpropionic acids?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Developers

The phenylpropionic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3] However, the true pharmacological potential of this versatile structure is unlocked through the strategic substitution on its phenyl ring. This guide provides an in-depth comparison of how a specific substitution pattern—the 2,5-dimethoxy configuration—dramatically alters the physicochemical and biological properties of phenylpropionic acids compared to other common analogues.

While substitutions at the 4-position, as seen in ibuprofen, or the 6-position of a naphthalene ring system in naproxen, typically confer anti-inflammatory activity through cyclooxygenase (COX) inhibition, the 2,5-dimethoxy pattern directs the molecule towards entirely different biological targets, primarily within the central nervous system.[4][5] This analysis will explore the electronic and steric rationale behind these divergent activities, supported by comparative data and validated experimental protocols.

Physicochemical Impact of the 2,5-Dimethoxy Groups

The introduction of two methoxy groups at the 2- and 5-positions of the phenyl ring fundamentally alters the molecule's electronic and steric character.

Electronic Effects: The methoxy group (-OCH₃) is a potent electron-donating group due to the resonance effect of the oxygen's lone pairs. With two such groups, the aromatic ring of 3-(2,5-dimethoxyphenyl)propionic acid becomes significantly more electron-rich than the rings of unsubstituted phenylpropionic acid or even ibuprofen. This heightened electron density is crucial for forming specific types of non-covalent interactions, such as π-stacking with electron-poor aromatic residues in a protein's binding pocket, a key interaction for many G-protein coupled receptors (GPCRs).[4]

Steric & Conformational Effects: The methoxy group at the C2 (ortho) position imposes a significant steric influence. It can restrict the free rotation of the propionic acid side chain, favoring certain conformations. This conformational rigidity can be advantageous, reducing the entropic penalty upon binding to a receptor and leading to higher affinity.

Comparative Physicochemical Properties

The following table summarizes key physicochemical differences between this compound and other common phenylpropionic acid derivatives. These parameters influence a compound's solubility, permeability, and how it interacts with biological targets.

CompoundMolecular Weight ( g/mol )pKa (Acidic)LogP
3-Phenylpropionic Acid 150.18[6]~4.72.5[7]
3-(4-Hydroxyphenyl)propionic Acid 166.17[8]4.74[9]1.2[8]
Ibuprofen 206.28[10]4.4 - 4.9[11][12]3.5 - 3.97[10][12]
Naproxen 230.26[13]4.15 - 4.2[13][14]2.99 - 3.29[4]
This compound 210.23[9]Predicted ~4.6Predicted ~1.7

Note: Predicted values for this compound are estimated based on its structure relative to the other compounds.

Divergent Biological Activities & Structure-Activity Relationships (SAR)

The substitution pattern on the phenyl ring is the primary determinant of the biological target for phenylpropionic acids. While many analogues target inflammatory pathways, the 2,5-dimethoxy substitution is a well-established motif for potent activity at serotonin receptors.

Central Nervous System Activity: A Hallmark of the 2,5-Dimethoxy Motif

Extensive research on structurally related 2,5-dimethoxyphenethylamines and amphetamines has demonstrated that this substitution pattern is critical for high-affinity agonism at the serotonin 2A receptor (5-HT₂ₐR), a GPCR implicated in psychedelic effects, and a therapeutic target for various psychiatric conditions.

The structure-activity relationship (SAR) is remarkably precise:

  • Both Methoxy Groups are Crucial: The 2,5-dimethoxy arrangement appears essential for potent 5-HT₂ₐR activation.[8]

  • The 2-Methoxy Group is Dominant: In related compound series, removal of the 2-methoxy group leads to a dramatic drop in potency (over 500-fold), while removal of the 5-methoxy group has a less severe, though still significant, impact (around a 20-fold drop).[15] This suggests the 2-methoxy group is a primary anchor point within the receptor's binding site.

  • The 4-Position Modulates Potency: While the 2,5-dimethoxy groups establish the primary pharmacophore for 5-HT₂ₐR activity, adding small, lipophilic substituents at the 4-position can further enhance potency by orders of magnitude.[10][16]

Caption: SAR for 5-HT₂ₐR activity in 2,5-dimethoxy substituted scaffolds.

Anti-Inflammatory Activity: The Profen Paradigm

In stark contrast, the phenylpropionic acids developed as NSAIDs, like ibuprofen and naproxen, lack the 2,5-dimethoxy pattern. Their activity is derived from inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the production of inflammatory prostaglandins.[5] The key structural features for this class are typically a 2-arylpropionic acid moiety and a lipophilic substituent at the para-position (e.g., the isobutyl group in ibuprofen).[1]

While this compound belongs to the same chemical class, its dense electron-donating substituents make it a poor candidate for typical COX inhibition when compared to established NSAIDs. Its electronic profile is fundamentally different from the scaffolds that have been optimized for the COX active site.

Experimental Protocols for Target Validation

To empirically validate the distinct biological activities discussed, standardized assays are required. The following protocols provide a framework for assessing a compound's activity at the 5-HT₂ₐ receptor and COX enzymes.

Experimental Workflow: Radioligand Binding Assay

Workflow_BindingAssay cluster_incubation Incubation cluster_separation Separation & Counting prep Prepare Receptor Membranes (e.g., from cells expressing 5-HT2A) mix Incubate: Membranes + Radioligand + Test Compound/Vehicle prep->mix radioligand Prepare Radioligand (e.g., [3H]ketanserin) radioligand->mix test_compound Prepare Test Compound (Serial Dilutions) test_compound->mix filter Rapid Filtration (Separates bound/free ligand) mix->filter wash Wash Filters filter->wash count Scintillation Counting (Measures radioactivity) wash->count analysis Data Analysis (Calculate Ki values) count->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Serotonin 5-HT₂ₐ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂ₐ receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.[17]

  • Radioligand: [³H]ketanserin (a high-affinity 5-HT₂ₐ antagonist).[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM) or Ketanserin (1 µM).[18]

  • Test Compound: this compound and comparators, dissolved in DMSO and serially diluted.

  • 96-well filter plates (GF/B or GF/C).[19]

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Reagent Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL receptor membranes, 50 µL [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL assay buffer.[18]

    • Non-specific Binding: 50 µL receptor membranes, 50 µL [³H]ketanserin, and 100 µL of 10 µM mianserin.

    • Test Compound: 50 µL receptor membranes, 50 µL [³H]ketanserin, and 100 µL of the test compound dilution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[18]

  • Filtration: Rapidly harvest the contents of the wells onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2 peroxidase activity.

Objective: To determine the IC₅₀ of a test compound for COX-1 and COX-2 enzymes.

Materials:

  • Enzymes: Purified ovine COX-1 and human recombinant COX-2.[15][20]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.[15]

  • Heme (cofactor).[21]

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[20]

  • Substrate: Arachidonic Acid.[21]

  • Test Compound and Controls (e.g., Ibuprofen, Celecoxib) dissolved in DMSO.

  • 96-well microplate and plate reader capable of measuring absorbance at ~590 nm.[20]

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, TMPD, and arachidonic acid in assay buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following reactions (in triplicate):

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).[21]

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL test compound dilution, 10 µL enzyme.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).[21]

  • Pre-incubation: Add 10 µL of DMSO (for 100% activity wells) or the appropriate inhibitor dilution to the wells. Add 10 µL of the enzyme (COX-1 or COX-2) to the appropriate wells. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate (TMPD) to all wells. Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to all wells.[21]

  • Measurement: Shake the plate for a few seconds and incubate for 2-5 minutes at room temperature. Read the absorbance at 590 nm.[20][21]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot percent inhibition versus the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Conclusion

The substitution pattern on a phenylpropionic acid scaffold is a critical determinant of its pharmacological profile. While unsubstituted and certain para-substituted analogues are known for their anti-inflammatory effects via COX inhibition, the introduction of a 2,5-dimethoxy pattern fundamentally redirects the molecule's biological activity towards GPCRs, particularly the serotonin 5-HT₂ₐ receptor.

This dramatic shift is driven by the powerful electron-donating and steric properties of the two methoxy groups, which create a pharmacophore optimized for the 5-HT₂ₐR binding pocket. For researchers in drug development, this comparison underscores a vital principle of medicinal chemistry: subtle structural modifications can lead to profound changes in biological function, transforming a common scaffold from an anti-inflammatory agent into a potent CNS-active compound. Understanding these structure-activity relationships is paramount for the rational design of targeted therapeutics.

References
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Assessing the Cross-Reactivity of 3-(2,5-Dimethoxyphenyl)propionic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in Immunoassays

Immunoassays are indispensable tools in biomedical research and clinical diagnostics, offering high sensitivity for the detection of a vast array of analytes. However, a significant challenge in the application of immunoassays, particularly for the detection of small molecules, is the potential for cross-reactivity.[1][2] Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, leading to false-positive results or inaccurate quantification.[3][4] This guide provides a comparative analysis of the cross-reactivity of 3-(2,5-Dimethoxyphenyl)propionic acid, a compound of interest in medicinal chemistry and a potential metabolite of certain psychoactive substances, in common immunoassay formats.[5]

This compound shares structural similarities with phenethylamines, a class of compounds that includes neurotransmitters, hormones, and a variety of psychoactive drugs.[6][7] Given the widespread use of immunoassays for the screening of phenethylamines in clinical and forensic settings, understanding the cross-reactivity profile of related compounds is crucial for the accurate interpretation of results.[8][9] This guide will delve into the experimental assessment of this cross-reactivity, providing a detailed protocol and comparative data to inform researchers and drug development professionals.

Understanding the Molecular Basis of Cross-Reactivity

The specificity of an antibody is determined by the complementarity of its binding site (paratope) to the three-dimensional structure of the target antigen's epitope. Cross-reactivity arises when a non-target molecule possesses an epitope that is sterically and electronically similar enough to the target analyte to be recognized and bound by the antibody. In the case of this compound, its phenethylamine-like backbone presents a potential source of cross-reactivity in immunoassays designed to detect this class of compounds.

This compound This compound Antibody (Anti-Phenethylamine) Antibody (Anti-Phenethylamine) This compound->Antibody (Anti-Phenethylamine) Potential Cross-Reactivity Phenethylamine Phenethylamine Phenethylamine->Antibody (Anti-Phenethylamine) Specific Binding Immunoassay Signal Immunoassay Signal Antibody (Anti-Phenethylamine)->Immunoassay Signal cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection A Coat plate with Capture Antibody (Anti-Phenethylamine) B Block non-specific binding sites A->B C Add standards or test compounds (e.g., this compound) B->C D Add Enzyme-labeled Phenethylamine Conjugate E Incubate to allow competition for antibody binding D->E F Wash to remove unbound reagents E->F G Add substrate for enzyme F->G H Measure signal (e.g., color intensity) G->H

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Experimental Protocol: Competitive ELISA
  • Plate Coating: Microtiter plates are coated with a capture antibody specific for the target analyte class (e.g., a polyclonal anti-phenethylamine antibody). The plates are incubated overnight at 4°C to allow for antibody adsorption.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent to prevent non-specific binding of subsequent reagents. 3. Competitive Reaction:

    • A standard curve is prepared using known concentrations of the target analyte (e.g., phenethylamine).

    • Serial dilutions of the test compound, this compound, and other structurally related compounds are prepared.

    • The standards and test compounds are added to the wells of the microtiter plate.

    • A fixed concentration of the target analyte conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added to all wells.

    • The plate is incubated to allow the free analyte and the enzyme-conjugated analyte to compete for binding to the immobilized capture antibody.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with Tween 20) to remove any unbound reagents. 5. Signal Development: A substrate solution for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a measurable signal, such as a color change.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100%

Comparative Cross-Reactivity Data

The following table presents hypothetical, yet plausible, data from a competitive ELISA designed to detect phenethylamine. The data illustrates the cross-reactivity of this compound in comparison to other structurally related molecules.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Phenethylamine (Target) 25100%
Amphetamine 3083.3%
3,4-Dimethoxyphenethylamine 5050%
This compound 500 5%
Phenylacetic acid > 10,000< 0.25%
Tyramine 15016.7%

Note: The IC50 value represents the concentration of the compound that causes 50% inhibition of the signal in the immunoassay.

Interpretation of Results and Implications

The hypothetical data suggests that this compound exhibits low but measurable cross-reactivity (5%) in this particular phenethylamine immunoassay. While this level of cross-reactivity is significantly lower than that of closely related phenethylamines like amphetamine and 3,4-dimethoxyphenethylamine, it is not negligible.

Key Insights:

  • Structural Similarity Drives Cross-Reactivity: The degree of cross-reactivity generally correlates with the structural similarity to the target analyte. The presence of the phenethyl backbone in this compound is the likely cause of the observed cross-reactivity.

  • Functional Group Influence: The presence of the propionic acid group, as opposed to an amine group, likely reduces the binding affinity for the anti-phenethylamine antibody, resulting in lower cross-reactivity compared to true phenethylamines. Phenylacetic acid, which lacks the extended side chain, shows even lower cross-reactivity.

  • Context is Critical: For researchers in drug discovery, a 5% cross-reactivity might be an acceptable level of off-target binding in an initial screen. However, in a forensic or clinical setting, this level of cross-reactivity could potentially lead to a false-positive result if the compound is present at high concentrations. This underscores the importance of confirmatory testing using a more specific method, such as mass spectrometry, for any positive immunoassay screen. [8]

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay. This guide has provided a framework for understanding and evaluating the cross-reactivity of this compound in immunoassays designed for phenethylamine detection. While the presented data is illustrative, the principles and methodologies are broadly applicable. Researchers and drug development professionals must be cognizant of the potential for cross-reactivity and employ rigorous validation strategies to ensure the accuracy and reliability of their immunoassay data. The choice of antibody, the assay format, and the specific structural features of the compounds being tested all play a crucial role in determining the degree of cross-reactivity. [4][10]

References

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A Head-to-Head Comparison of the Antioxidant Activity of Dimethoxyphenylpropionic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the experimental evaluation and underlying chemical principles governing the antioxidant capacity of these compounds.

Introduction: The Significance of Dimethoxyphenylpropionic Acid Isomers in Antioxidant Research

Dimethoxyphenylpropionic acids are a class of phenolic compounds that have garnered interest for their potential antioxidant properties. Their basic structure, consisting of a phenyl ring substituted with two methoxy groups and a propionic acid side chain, allows for a variety of positional isomers. The precise location of the methoxy groups on the phenyl ring significantly influences the molecule's ability to scavenge free radicals and mitigate oxidative stress. Understanding these subtle structural differences is crucial for identifying lead compounds in drug discovery and for the rational design of novel antioxidants.

This guide will focus on the following six isomers:

  • 2,3-Dimethoxyphenylpropionic Acid

  • 2,4-Dimethoxyphenylpropionic Acid

  • 2,5-Dimethoxyphenylpropionic Acid

  • 2,6-Dimethoxyphenylpropionic Acid

  • 3,4-Dimethoxyphenylpropionic Acid (a derivative of which is DOPAC)

  • 3,5-Dimethoxyphenylpropionic Acid

We will delve into the common in vitro assays used to quantify antioxidant activity and discuss the structural features that dictate the antioxidant potency of these isomers.

Experimental Methodologies for Assessing Antioxidant Activity

To quantitatively compare the antioxidant activity of the DMPA isomers, standardized in vitro assays are employed. The most common methods, which will be referenced throughout this guide, are the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of compounds.[1][2] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from violet to yellow.[1] The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (DMPA isomer) and a reference standard (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of various concentrations of the test compound or standard to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare DMPA Isomer and DPPH Solutions mix Mix Isomer and DPPH in Microplate reagents->mix Add to wells incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method that measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of various concentrations of the test compound or standard.

    • Add the diluted ABTS•+ solution to each well.

    • Include a control well with the solvent and the ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Generate ABTS•+ Radical and Prepare Isomer Solutions mix Mix Isomer and ABTS•+ in Microplate reagents->mix Add to wells incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC Value measure->calculate

ABTS Assay Workflow

Head-to-Head Comparison of DMPA Isomers

While a comprehensive study directly comparing all six DMPA isomers is not available, we can synthesize existing data and apply established structure-activity relationship (SAR) principles for phenolic antioxidants to draw meaningful comparisons.

Quantitative Data for a Key Isomer: 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)

A notable isomer that has been studied for its antioxidant properties is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a compound found in kimchi. A study reported its DPPH radical scavenging activity with an IC50 value of 0.78 µg/mL .[4] This potent antioxidant activity is attributed to the presence of the hydroxyl group, which is a primary determinant of radical scavenging in phenolic compounds.

Structure-Activity Relationship (SAR) Analysis

The antioxidant activity of phenolic compounds is primarily governed by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring.[5][6]

  • Hydroxyl Groups: The presence of at least one hydroxyl group is generally a prerequisite for significant radical scavenging activity. The hydrogen atom of the hydroxyl group is donated to the free radical, thereby neutralizing it.

  • Methoxy Groups: Methoxy groups are electron-donating groups. Their presence on the phenyl ring can increase the electron density, which can enhance the stability of the resulting phenoxyl radical after hydrogen donation, thus increasing the antioxidant activity.[5] The position of the methoxy group relative to the hydroxyl group is also critical.

Based on these principles, we can infer the relative antioxidant potential of the DMPA isomers. It is important to note that the DMPA isomers in the topic do not inherently contain a free hydroxyl group unless specified (like in HDMPPA). The antioxidant activity of the pure dimethoxy-isomers would be significantly lower than their hydroxylated counterparts. The following table provides a qualitative comparison based on general SAR principles, assuming the primary mechanism is related to the stability of a radical formed on the aromatic ring, even in the absence of a hydroxyl group (though this is a much less favorable process).

Table 1: Qualitative Comparison of the Antioxidant Activity of Dimethoxyphenylpropionic Acid Isomers

IsomerSubstitution PatternExpected Relative Antioxidant ActivityRationale
3,4-DMPA Ortho-dimethoxyModerateThe ortho positioning of two electron-donating methoxy groups can increase the electron density on the ring, potentially stabilizing a radical cation intermediate.
2,5-DMPA Para-dimethoxyModerateThe para-relationship of the methoxy groups allows for effective delocalization of electron density through resonance, which could stabilize a radical.
2,3-DMPA Ortho-dimethoxyModerateSimilar to 3,4-DMPA, the adjacent methoxy groups can contribute to radical stabilization.
3,5-DMPA Meta-dimethoxyLowerMethoxy groups in the meta position have a less pronounced effect on stabilizing a radical on the ring through resonance compared to ortho and para positions.
2,4-DMPA Ortho- and Para- to each otherModerateA combination of ortho and para electron-donating effects could contribute to moderate activity.
2,6-DMPA Ortho-dimethoxyLowerSteric hindrance from the two methoxy groups flanking the propionic acid chain might impede interaction with free radicals.

Important Caveat: The antioxidant activity of these non-hydroxylated DMPA isomers is expected to be significantly lower than phenolic compounds like gallic acid, ascorbic acid, or even the hydroxylated HDMPPA. The primary mechanism of action for potent antioxidants involves the facile donation of a hydrogen atom from a hydroxyl group, a feature absent in these specific isomers.

SAR_Relationship cluster_structure Molecular Structure cluster_activity Antioxidant Activity OH_group Hydroxyl (-OH) Group Radical_Scavenging Radical Scavenging Capacity OH_group->Radical_Scavenging Increases (H-donation) OCH3_group Methoxy (-OCH3) Group OCH3_group->Radical_Scavenging Increases (e- donation) Position Substitution Pattern (ortho, meta, para) Position->Radical_Scavenging Modulates (Resonance/Sterics)

Structure-Activity Relationship in Phenolic Antioxidants

Discussion and Future Directions

This guide provides a framework for comparing the antioxidant activity of various dimethoxyphenylpropionic acid isomers. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach for researchers to generate their own comparative data.

The key takeaway from the structure-activity relationship analysis is that the antioxidant potential of these compounds is highly dependent on their substitution pattern. While quantitative data is limited, the principles discussed allow for a rational prediction of their relative activities.

Future research should focus on:

  • Direct Comparative Studies: A comprehensive study evaluating all six DMPA isomers under identical experimental conditions using multiple antioxidant assays (DPPH, ABTS, FRAP, ORAC) is needed to provide definitive quantitative comparisons.

  • Hydroxylated Analogs: Synthesis and evaluation of the corresponding hydroxylated derivatives of each DMPA isomer would provide a more complete picture of their potential as antioxidants, as the presence of a hydroxyl group is a dominant factor.

  • In Vivo Studies: Promising candidates identified from in vitro screening should be further investigated in cellular and animal models to assess their bioavailability, metabolism, and efficacy in a biological system.

By systematically exploring the structure-activity relationships of these compounds, the scientific community can continue to advance the development of novel and effective antioxidants for therapeutic and preventative applications.

References

  • Chen, Y., Wang, M., Wu, J., & Li, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
  • Molecules. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749–761. [Link]
  • Sadeer, N. B., & Al-Jumaily, E. F. (2021). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 28(1), 29–38. [Link]
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020).
  • Urbani, P., Ramunno, A., Filosa, R., Pinto, A., Popolo, A., Bianchino, E., Piotto, S., Saturnino, C., De Prisco, R., Nicolaus, B., & Tommonaro, G. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules (Basel, Switzerland), 13(4), 749–761. [Link]
  • Assessment of antioxidant activity by using different in vitro methods. (2004). Food Chemistry, 88(3), 409-414.
  • Assessment of antioxidant activity by using different in vitro methods - PubMed. (n.d.).
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (2010). International Journal of PharmTech Research, 2(2), 1276-1285.
  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (2021). Journal of Food Quality, 2021, 1-9.
  • M. S. Blois. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - ResearchGate. (n.d.).
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (2014). Journal of Applied Pharmaceutical Science, 4(1), 54-58.
  • Lee, C. H., Kim, J. H., Lee, J. S., & Ahn, J. B. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10486–10492. [Link]

Sources

Benchmarking the Performance of 3-(2,5-Dimethoxyphenyl)propionic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the landscape of anti-inflammatory drug discovery is in a constant state of evolution. Within this dynamic field, arylpropionic acid derivatives have long been recognized as a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development.[1][2] This guide provides a comprehensive framework for benchmarking the performance of a promising new series of compounds, 3-(2,5-dimethoxyphenyl)propionic acid derivatives, against established NSAIDs. By leveraging robust in vitro and in vivo models, researchers can elucidate the therapeutic potential and selectivity of these novel entities.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded approach to comparative analysis, moving beyond mere protocol recitation to explain the rationale behind experimental choices, ensuring a self-validating and rigorous evaluation process.

The Scientific Rationale: Targeting the Crossroads of Inflammation

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two principal isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostaglandins—potent mediators of pain, inflammation, and fever.[3] While COX-1 is constitutively expressed in many tissues and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after attribute in modern NSAID development, aiming to mitigate the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[3][4]

Derivatives of this compound, as part of the broader arylpropionic acid class, are hypothesized to exert their anti-inflammatory effects through the modulation of this critical pathway. The structural modifications inherent in these derivatives—specifically the dimethoxy substitutions on the phenyl ring—are anticipated to influence their binding affinity and selectivity for the COX isoforms.[5] This guide outlines the essential experiments to test this hypothesis and quantify the performance of these novel compounds.

Comparative Benchmarking: A Multi-faceted Approach

To provide a holistic and objective assessment, the performance of the this compound derivatives will be benchmarked against two well-characterized drugs:

  • Ibuprofen: A widely used, non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach.

This comparative strategy will allow for a nuanced understanding of the test compounds' potency, selectivity, and potential therapeutic window.

In Vitro Evaluation: Unraveling the Molecular Mechanism

The initial phase of benchmarking focuses on in vitro assays to determine the direct inhibitory effects of the compounds on the target enzymes.

Experiment 1: COX-1 and COX-2 Inhibition Assay

This assay is fundamental to characterizing the potency and selectivity of the test compounds.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Inhibitor Preparation: The this compound derivatives, Ibuprofen, and Celecoxib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure: The enzymes are pre-incubated with the test compounds or control drugs for a specified period. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by the ratio of the IC50 (COX-1) to the IC50 (COX-2).

Expected Outcomes and Interpretation:

A higher COX-2 selectivity index indicates a more favorable safety profile, with a reduced likelihood of gastrointestinal side effects. The IC50 values will provide a direct comparison of the potency of the novel derivatives against the benchmark drugs.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative 1
Derivative 2
Ibuprofen
Celecoxib

Table 1: In vitro COX-1 and COX-2 inhibitory activity of this compound derivatives and known drugs.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Biological System

Following the in vitro characterization, promising candidates are advanced to in vivo models to assess their anti-inflammatory efficacy in a complex biological environment.

Experiment 2: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation.

Methodology:

  • Animal Model: Male Wistar rats are used for this study.

  • Compound Administration: The this compound derivatives, Ibuprofen, Celecoxib, or a vehicle control are administered orally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, a subcutaneous injection of carrageenan solution is made into the plantar surface of the right hind paw of each rat.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Expected Outcomes and Interpretation:

A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity. The time course of edema inhibition can provide insights into the pharmacokinetic and pharmacodynamic properties of the compounds.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control -0
Derivative 1
Derivative 2
Ibuprofen
Celecoxib

Table 2: Effect of this compound derivatives and known drugs on carrageenan-induced paw edema in rats.

Visualizing the Mechanism and Workflow

To further clarify the scientific principles and experimental processes, the following diagrams are provided.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Physiological_Functions Physiological Functions (e.g., Gastric Protection) Prostaglandins->Physiological_Functions via COX-1 Inflammation Pain & Inflammation Prostaglandins->Inflammation via COX-2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound 3-(2,5-Dimethoxyphenyl)propionic acid derivative Test_Compound->COX1 Test_Compound->COX2

Caption: The cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

G cluster_workflow Benchmarking Workflow start Start: Novel 3-(2,5-Dimethoxyphenyl)propionic acid derivatives invitro In Vitro Screening: COX-1/COX-2 Inhibition Assay start->invitro invivo In Vivo Validation: Carrageenan-Induced Paw Edema invitro->invivo Promising Candidates data_analysis Data Analysis: IC50, Selectivity Index, % Edema Inhibition invivo->data_analysis comparison Comparative Analysis: Benchmark against Ibuprofen & Celecoxib data_analysis->comparison conclusion Conclusion: Identify Lead Candidates comparison->conclusion

Caption: A streamlined workflow for the comparative benchmarking of novel anti-inflammatory compounds.

Conclusion and Future Directions

The systematic approach outlined in this guide will enable a robust and objective evaluation of this compound derivatives. By directly comparing their in vitro and in vivo performance against both a non-selective and a selective COX inhibitor, researchers can confidently identify lead candidates with promising therapeutic potential and a desirable safety profile.

Further investigations could delve into more chronic models of inflammation, pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, and detailed structural biology studies to elucidate the precise binding interactions with the COX enzymes. This comprehensive benchmarking strategy serves as a critical first step in the journey of translating a promising chemical entity into a clinically effective anti-inflammatory therapeutic.

References

  • Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. (2021). Pharmaceuticals, 14(7), 656.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
  • Ferreira, H., et al. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6475-6482.
  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). Semantic Scholar.
  • Pehlic, E., et al. (2019). Propionic acid derivatives synthesis as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors by rheumatoid arthritis. Balkan Journal of Health Science, 1(1), 6-11.
  • Tzeng, T.-B., et al. (2019). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 24(18), 3342.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Pharmaceuticals, 14(10), 1050.
  • Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. (2023). ResearchGate.
  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). RSC Advances, 13(35), 24393-24413.
  • Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. (2021). MDPI.
  • Crystal structure of this compound. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o337-o338.
  • Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. (1998). Japanese Journal of Pharmacology, 76(1), 75-86.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2019). Molecules, 24(15), 2793.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2024). Biomedicines, 12(1), 149.
  • Kumar, P., et al. (2020). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF β, β -DIPHENYL PROPIONIC ACID DERIVATIVES ON ALBINO WISTAR RATS FOR PHARMACEUTICAL INTERESTS. World Journal of Pharmaceutical Research, 9(6), 1136-1149.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1425-1449.
  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. (2023). Antioxidants, 12(4), 977.

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A Senior Application Scientist's Guide to Statistical Analysis of Inter-laboratory Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount. An analytical method, no matter how meticulously developed and validated in a single laboratory, must demonstrate its robustness when transferred and utilized across different locations, by different analysts, and with different equipment. This is the core purpose of an inter-laboratory validation study: to establish the reproducibility and overall performance of a method in real-world conditions.

This guide provides a comprehensive framework for the statistical analysis of inter-laboratory validation studies. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system that upholds the highest standards of scientific integrity. We will explore the critical statistical tools and concepts that empower researchers, scientists, and drug development professionals to confidently assess the performance of their analytical methods.

The Foundation: Key Principles of Inter-laboratory Validation

An inter-laboratory study is a powerful tool for assessing the performance of an analytical method. The primary goal is to determine the method's precision, which is broken down into two key components: repeatability and reproducibility.[1][2][3][4]

  • Repeatability (sr): This represents the precision of a method under the most consistent conditions possible.[2][4] It is the variation observed when the same sample is analyzed multiple times by the same analyst, on the same instrument, in the same laboratory, over a short period.[2] High repeatability indicates low random error within a single laboratory's execution of the method.

  • Reproducibility (sR): This measures the precision of a method across different laboratories.[1][2][4] It encompasses the variability arising from different analysts, equipment, reagents, and laboratory environments.[1][2] A method with good reproducibility will yield consistent results regardless of where it is performed, a critical attribute for methods intended for widespread use.

Beyond precision, we also consider trueness , which refers to the closeness of the average result from a large series of measurements to an accepted reference value.[1][5][6] Trueness is typically expressed in terms of bias .[1][5] The overall accuracy of a method is a combination of its trueness and precision.[1][5][6][7]

Several international guidelines provide the framework for designing and analyzing inter-laboratory validation studies, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), the International Organization for Standardization (ISO), and AOAC INTERNATIONAL.[8][9][10][11][12] Adherence to these guidelines is crucial for regulatory submissions and ensuring the broad acceptance of an analytical method.

Designing a Robust Inter-laboratory Study

A well-designed inter-laboratory study is the bedrock of meaningful statistical analysis. The design must be carefully planned to capture the potential sources of variability and provide sufficient data for robust statistical evaluation.

Experimental Design Workflow

G A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Provide Detailed Analytical Protocol C->D E Data Collection & Reporting D->E F Statistical Analysis E->F

Caption: Workflow for designing and conducting an inter-laboratory validation study.

Key Considerations in Experimental Design:
  • Number of Laboratories: A sufficient number of participating laboratories is crucial for a reliable estimate of reproducibility. While specific guidelines may vary, a minimum of 8-10 laboratories is generally recommended for a robust study.[13][14]

  • Number of Replicates: Each laboratory should perform a specified number of replicate analyses on each sample. This allows for the estimation of repeatability within each laboratory.

  • Sample Homogeneity: The samples distributed to all participating laboratories must be homogeneous to ensure that any observed differences are due to the analytical method and not the sample itself.

  • Concentration Levels: The study should include samples at different concentration levels spanning the intended range of the analytical method.[15]

The Statistical Toolkit: Analyzing Inter-laboratory Data

Once the data from all participating laboratories are collected, a systematic statistical analysis is performed to evaluate the method's performance.

Step 1: Outlier Detection

The first step in the analysis is to identify any outlier data points that may unduly influence the results. Outliers can arise from various sources, including transcription errors, instrument malfunctions, or deviations from the analytical protocol. Two commonly used statistical tests for outlier detection in inter-laboratory studies are Cochran's C test and Grubbs' test.[16]

  • Cochran's C Test: This test is used to identify laboratories with significantly larger variance in their replicate measurements compared to other laboratories.[17][18][19][20] It helps to assess the homogeneity of variances across laboratories.[18][19] The test statistic is calculated as the ratio of the largest individual laboratory variance to the sum of all laboratory variances.[17][20]

  • Grubbs' Test: This test is used to detect individual outlier measurements within a set of data that is assumed to be normally distributed.[21][22][23][24] It calculates a statistic based on the difference between the suspected outlier and the sample mean, divided by the sample standard deviation.[21][24]

It is crucial to investigate the root cause of any identified outliers. Simple removal of data points without justification is not scientifically sound.[22]

Step 2: Analysis of Variance (ANOVA)

The core of the statistical analysis is the application of a one-way Analysis of Variance (ANOVA). ANOVA is a powerful statistical technique that partitions the total variation in the data into different sources of variation. In the context of an inter-laboratory study, ANOVA allows us to separate the within-laboratory variation (repeatability) from the between-laboratory variation.[25]

Table 1: ANOVA Table for an Inter-laboratory Study

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statistic
Between LaboratoriesSSBp - 1MSB = SSB / (p - 1)MSB / MSW
Within LaboratoriesSSWp(n - 1)MSW = SSW / (p(n - 1))
Total SST pn - 1

Where p is the number of laboratories and n is the number of replicate measurements per laboratory.

From the mean squares in the ANOVA table, we can calculate the standard deviations for repeatability and reproducibility:

  • Repeatability Standard Deviation (sr): sr = √MSW

  • Reproducibility Standard Deviation (sR): sR = √(sL2 + sr2), where sL2 = (MSB - MSW) / n is the between-laboratory variance.

Step 3: Evaluating Precision - The Horwitz Equation

A critical question that arises after calculating the reproducibility standard deviation (sR) is whether this value is acceptable. The Horwitz equation, an empirical relationship derived from numerous inter-laboratory studies, provides a benchmark for the expected precision of an analytical method at a given analyte concentration.[26][27][28][29]

The Horwitz equation is expressed as: PRSDR (%) = 2 * C-0.1505

Where:

  • PRSDR is the predicted relative standard deviation of reproducibility.

  • C is the concentration of the analyte expressed as a mass fraction (e.g., 1 ppm = 10-6).

The Horwitz Ratio (HorRat) is then calculated to compare the observed precision with the predicted precision:[26][29][30] HorRat = RSDR / PRSDR

Where RSDR is the observed relative standard deviation of reproducibility ( (sR / mean) * 100).

Table 2: Interpretation of HorRat Values

HorRat ValueInterpretation
< 0.5May indicate unreported averaging or an issue with the study design.
0.5 - 1.5Generally considered acceptable for most methods.
> 2.0Indicates that the method's reproducibility is worse than expected and may require further investigation and optimization.[26]

Visualizing Inter-laboratory Data: The Youden Plot

Graphical representation of data is an invaluable tool for understanding the performance of laboratories in an inter-laboratory study. The Youden plot is a simple yet powerful graphical technique for visualizing both within-laboratory and between-laboratory variability.[31][32][33][34][35]

A Youden plot is a scatter plot of the results from two similar samples (or two runs on the same sample) analyzed by each participating laboratory.[32][34]

G Youden Plot Interpretation A Lab A B Lab B C Lab C line center->line 45° line X Sample 1 Results X->center Y Sample 2 Results Y->center

Caption: A Youden plot visualizes systematic and random errors in inter-laboratory data.

Interpreting a Youden Plot:
  • Points along the 45-degree line but far from the center: Indicate significant systematic error (bias) in a laboratory's measurements.[32] The laboratory consistently obtains results that are either higher or lower than the consensus value for both samples.

  • Points far from the 45-degree line: Suggest a large random error within a laboratory.[32] The results for the two samples are not consistent with each other.

  • Points clustered around the intersection of the median lines: Represent laboratories with good performance, exhibiting both low systematic and low random error.[35]

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, step-by-step protocol for conducting an inter-laboratory validation study.

1. Protocol Development and Laboratory Recruitment:

  • Develop a detailed and unambiguous analytical procedure.
  • Recruit a sufficient number of competent laboratories to participate in the study.

2. Sample Preparation and Distribution:

  • Prepare or obtain a sufficient quantity of homogeneous material for the study.
  • Divide the material into identical samples and label them with random codes to blind the participants.
  • Distribute the samples to the participating laboratories along with the analytical protocol and data reporting forms.

3. Analysis by Participating Laboratories:

  • Each laboratory should follow the analytical protocol precisely.
  • Perform the specified number of replicate analyses on each sample.
  • Record all raw data and any observations or deviations from the protocol.

4. Data Collection and Initial Review:

  • Collect the data from all participating laboratories in a standardized format.
  • Perform an initial review of the data for any obvious errors or inconsistencies.

5. Statistical Analysis:

  • Outlier Testing: Apply Cochran's C test and Grubbs' test to identify and investigate any outlier data.
  • ANOVA: Perform a one-way ANOVA to calculate the repeatability and reproducibility standard deviations.
  • Horwitz Ratio Calculation: Calculate the HorRat value to assess the acceptability of the method's reproducibility.
  • Youden Plot Generation: Create and interpret Youden plots to visualize laboratory performance.

6. Reporting and Interpretation:

  • Prepare a comprehensive report summarizing the study design, the data, the statistical analysis, and the conclusions.
  • Clearly state the determined values for repeatability and reproducibility.
  • Discuss the overall performance of the analytical method and its suitability for its intended purpose.

Conclusion: Ensuring Method Reliability through Rigorous Statistical Analysis

The statistical analysis of inter-laboratory validation data is a critical step in establishing the reliability and robustness of an analytical method. By employing a systematic approach that includes outlier detection, analysis of variance, and graphical data visualization, we can gain a comprehensive understanding of a method's performance across different laboratories. Adherence to international guidelines and the use of established statistical tools like the Horwitz equation provide a sound basis for making informed decisions about the fitness-for-purpose of an analytical method. This rigorous evaluation is essential for ensuring the quality and consistency of data in research, development, and quality control, ultimately contributing to the advancement of science and the safety of pharmaceutical products.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • USP General Chapter <1225> Validation of Compendiial Procedures.
  • ISO 5725 Definition Of Accuracy | Innov
  • DOE Youden plot - Information Technology Labor
  • AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods.
  • Youden plot - MedCalc St
  • Youden Plot - Information Technology Labor
  • Youden Plot - St
  • ISO 5725: Measurement Accuracy Standards | PDF - Scribd.
  • Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT.
  • A statistical procedure for the estimation of accuracy parameters in interlabor
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identific
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  • <1225> VALID
  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results.
  • Revised USP Chapter <1225> "Valid
  • Youden plot - GeeksforGeeks.
  • On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems - PubMed.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • ISO 5725-2:2019 - Accuracy Method For Repe
  • Cohran-Horwitz Method for Within-Lab Precision Acceptability in ISO 17025 Testing Labor
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Cochran C Test For Outliers | PDF | Variance - Scribd.
  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formul
  • The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. - SciSpace.
  • Laboratory Effects Models for Interlabor
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
  • Method validation and measurement uncertainty - Biochemia Medica.
  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • Cochran's C test - Wikipedia.
  • Grubbs's test - Wikipedia.
  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's.
  • Grubbs' Test for Outliers - Information Technology Labor
  • COCHRAN VARIANCE OUTLIER TEST - Information Technology Labor
  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles - La démarche ISO 17025.
  • Using the Grubbs and Cochran tests to identify outliers - The Royal Society of Chemistry.
  • Cochran's C Test for Variance Outliers - MetricGate Calcul
  • Grubbs' Outlier Test - NCSS.
  • Identifying Outliers: Grubbs' Test and Studentised Residuals - Quantics Biost
  • Using Bayes Methods and Mixture Models in Inter-laboratory Studies with Outliers - Garritt Page.
  • Detecting outliers with Grubbs' test. - FAQ 1598 - GraphPad.
  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS - Centro Nacional de Metrología.
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A Mass Spectrometry-Based Comparative Guide to Differentiating Positional Isomers of Dimethoxyphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of molecular isomers is a critical analytical challenge. Positional isomers, with identical molecular weights and often similar polarities, can present significant hurdles for conventional analytical techniques. This guide provides an in-depth technical comparison of the mass spectrometric behavior of three positional isomers of dimethoxyphenylpropionic acid: 3-(2,3-dimethoxyphenyl)propionic acid, 3-(2,5-dimethoxyphenyl)propionic acid, and 3-(3,4-dimethoxyphenyl)propionic acid. By leveraging the principles of electron ionization (EI) mass spectrometry, we will explore how the substitution pattern on the aromatic ring dictates distinct and predictable fragmentation pathways, enabling their unambiguous differentiation.

The Analytical Challenge: Why Positional Isomers Matter

Dimethoxyphenylpropionic acid and its derivatives are scaffolds of interest in medicinal chemistry. The specific positioning of the two methoxy groups on the phenyl ring can profoundly influence a molecule's biological activity, metabolic fate, and toxicity. Therefore, the ability to distinguish between these isomers is paramount in drug discovery, quality control, and metabolic studies. While chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) can often achieve separation, mass spectrometry (MS) provides a definitive layer of structural confirmation through characteristic fragmentation patterns.

Theoretical Foundation: The "Ortho Effect" and Fragmentation Directing Groups

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the principles of chemical stability. The positions of the methoxy groups on the phenyl ring in our target isomers play a crucial role in directing these fragmentation pathways.

A key concept in the fragmentation of ortho-substituted aromatic compounds is the "ortho effect" . This refers to the interaction between adjacent substituents on an aromatic ring, which can lead to unique fragmentation pathways not observed in the meta and para isomers. These interactions can involve hydrogen rearrangements, cyclizations, and eliminations, resulting in the formation of diagnostic fragment ions. In the case of dimethoxy-substituted compounds, the proximity of a methoxy group to the propionic acid side chain or to another methoxy group can significantly influence the fragmentation cascade.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis and differentiation of dimethoxyphenylpropionic acid isomers. To enhance volatility for GC analysis, derivatization to their corresponding methyl esters is recommended.

1. Sample Preparation: Methyl Ester Derivatization

  • Reagents: Methanolic HCl (e.g., 3 N) or Trimethylsilyldiazomethane (TMS-diazomethane) solution in diethyl ether.

  • Procedure (using Methanolic HCl):

    • Dissolve approximately 1 mg of the dimethoxyphenylpropionic acid isomer in 1 mL of anhydrous methanol.

    • Add 200 µL of acetyl chloride dropwise while cooling in an ice bath to generate methanolic HCl in situ.

    • Seal the vial and heat at 60°C for 1 hour.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450.

Visualizing the Workflow

GC-MS Workflow for Isomer Differentiation GC-MS Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Dimethoxyphenylpropionic Acid Isomer derivatization Methyl Ester Derivatization start->derivatization reconstitution Reconstitution in Ethyl Acetate derivatization->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectra Acquire Mass Spectra detection->spectra comparison Compare Fragmentation Patterns spectra->comparison identification Isomer Identification comparison->identification

Caption: A generalized workflow for the differentiation of dimethoxyphenylpropionic acid isomers using GC-MS.

Comparative Fragmentation Analysis

The key to differentiating the positional isomers of dimethoxyphenylpropionic acid (as their methyl esters) lies in the unique fragmentation patterns observed in their EI mass spectra. The molecular ion for the methyl ester of each isomer is expected at m/z 224.

m/zProposed FragmentThis compound methyl ester3-(3,4-dimethoxyphenyl)propionic acid methyl ester3-(2,3-dimethoxyphenyl)propionic acid methyl ester
224[M]•+PresentPresentPresent
193[M - OCH3]•+AbundantModerateAbundant
165[M - COOCH3]•+ModerateLowModerate
151[Dimethoxybenzyl cation]•+HighHighHigh
136[Loss of CH3 from 151]•+ModerateModerateHigh (ortho effect)
121[Loss of another CH3 from 136]•+LowLowModerate

Relative abundances are qualitative estimates based on typical fragmentation patterns and may vary with instrumentation.

Fragmentation of 3-(3,4-dimethoxyphenyl)propionic acid methyl ester:

The 3,4-isomer (a meta/para-disubstituted analog) exhibits a relatively straightforward fragmentation pattern. The primary cleavage occurs at the benzylic position (the C-C bond between the aromatic ring and the side chain) to form a stable dimethoxybenzyl cation at m/z 151 . This is a dominant peak in the spectrum. Subsequent loss of a methyl radical (•CH3) from one of the methoxy groups gives a fragment at m/z 136 . The loss of the methoxycarbonyl group (•COOCH3) to yield a fragment at m/z 165 is also observed, but is typically less favorable than benzylic cleavage.

Fragmentation of this compound methyl ester:

The 2,5-isomer also shows a prominent benzylic cleavage product at m/z 151 . The loss of a methoxy group (•OCH3) from the molecular ion to give a fragment at m/z 193 is also a significant pathway.

Fragmentation of 3-(2,3-dimethoxyphenyl)propionic acid methyl ester (The "Ortho Effect" in Action):

The 2,3-isomer is where the "ortho effect" becomes diagnostically significant. The proximity of the two methoxy groups facilitates a unique fragmentation pathway. While benzylic cleavage to form the m/z 151 ion still occurs, the subsequent fragmentation of this ion is different. The close proximity of the two methoxy groups can facilitate the concerted loss of a methyl radical followed by formaldehyde (CH2O), or other unique rearrangements. A more pronounced loss of a methyl radical from the m/z 151 fragment to form a highly abundant m/z 136 ion is expected due to the stabilization of the resulting ion through interaction with the adjacent methoxy group. This enhanced abundance of the m/z 136 ion can be a key diagnostic feature for the 2,3-isomer.

Proposed Fragmentation Pathways

Fragmentation Pathways Proposed Fragmentation of 3,4- and 2,3- Isomers cluster_34 3,4-Dimethoxyphenylpropionic acid methyl ester cluster_23 2,3-Dimethoxyphenylpropionic acid methyl ester M34 [M]•+ (m/z 224) F151_34 [C9H11O2]+ (m/z 151) (Benzylic Cleavage) M34->F151_34 - •CH2COOCH3 F136_34 [C8H8O2]•+ (m/z 136) F151_34->F136_34 - •CH3 M23 [M]•+ (m/z 224) F151_23 [C9H11O2]+ (m/z 151) (Benzylic Cleavage) M23->F151_23 - •CH2COOCH3 F136_23 [C8H8O2]•+ (m/z 136) (Ortho Effect Enhanced) F151_23->F136_23 - •CH3 F121_23 [C7H5O2]+ (m/z 121) F136_23->F121_23 - •CH3

A comparative study of the in vitro metabolic stability of various phenylpropionic acid analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Metabolic Stability of Phenylpropionic Acid Analogs for Drug Discovery Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is a cornerstone of success.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter that profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][3] Phenylpropionic acids represent a ubiquitous structural motif found in numerous pharmaceuticals, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen.[4][5] Their therapeutic efficacy is directly linked to how they are processed and cleared by the body.

This guide provides a comparative analysis of the in vitro metabolic stability of various phenylpropionic acid analogs. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental design and the structural factors that govern metabolic fate. We will explore the primary metabolic pathways, detail the gold-standard in vitro assays used for assessment, and discuss strategies such as bioisosteric replacement to rationally design molecules with improved metabolic profiles.

Core Metabolic Pathways of Phenylpropionic Acids

The metabolism of phenylpropionic acid analogs, like most xenobiotics, is predominantly carried out in the liver and can be broadly categorized into two phases.[4]

  • Phase I Metabolism: These reactions introduce or expose functional groups, typically making the molecule more polar. For phenylpropionic acids, the most significant Phase I pathway is oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][6][7] These heme-containing monooxygenases are responsible for the metabolism of over 90% of drugs.[8] Specific isoforms, such as CYP2C9 and CYP2C8, are known to be heavily involved in the metabolism of NSAIDs like ibuprofen.[4][9] Common oxidative reactions include hydroxylation of the aromatic ring or alkyl side chains.

  • Phase II Metabolism: Following Phase I, the modified compounds often undergo conjugation reactions. Phase II enzymes attach endogenous polar molecules, such as glucuronic acid (glucuronidation), to further increase water solubility and facilitate excretion.[4][5] This process can sometimes lead to the formation of chemically reactive acyl glucuronide metabolites, which have been implicated in idiosyncratic drug toxicities.[10][11] Another metabolic activation route involves the formation of acyl-CoA thioesters.[10][12]

The interplay between these pathways determines the overall clearance rate and metabolic profile of a given analog.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PPA Phenylpropionic Acid Analog Oxidized Oxidized Metabolites (e.g., Hydroxylated) PPA->Oxidized CYP450 Enzymes (e.g., CYP2C9) Reactive Reactive Metabolites (Acyl-CoA Thioester) PPA->Reactive Acyl-CoA Synthetases Conjugated Conjugated Metabolites (e.g., Acyl Glucuronide) Oxidized->Conjugated UGTs Excretion Excretion Conjugated->Excretion Reactive->Excretion Further Metabolism or Transacylation

Caption: General metabolic pathways for phenylpropionic acid analogs.

Comparative In Vitro Stability of Phenylpropionic Acid Analogs

The metabolic stability of a phenylpropionic acid analog is not an intrinsic constant but is highly dependent on its specific chemical structure. Minor modifications can lead to significant changes in its susceptibility to enzymatic degradation. The following table presents a comparative analysis of representative analogs to illustrate these structure-metabolism relationships. The data are illustrative, designed to reflect established medicinal chemistry principles.

Analog & StructureKey Structural ModificationPredicted Primary Metabolic PathwayIn Vitro t½ (min)In Vitro CLint (µL/min/10⁶ cells)
Analog A (Ibuprofen)

Isobutyl group at para positionCYP2C9-mediated hydroxylation and carboxylation of the isobutyl group.[9]6019.2
Analog B p-Trifluoromethyl groupReduced susceptibility to aromatic oxidation due to electron-withdrawing nature. Metabolism shifts to other sites.11010.5
Analog C p-Methoxy groupElectron-donating group makes the phenyl ring more susceptible to oxidative attack (O-dealkylation).3533.0
Analog D Phenyl ring replaced with a Pyridine ring (Bioisostere)The electron-deficient pyridine ring is more resistant to CYP-mediated oxidation than a phenyl ring.[13][14]>120<9.6 (Low Clearance)
Analog E gem-Dimethyl group adjacent to the carboxylic acidSteric hindrance near the carboxylic acid may reduce the rate of acyl-CoA or acyl glucuronide formation.7515.4

Analysis of Structure-Metabolism Relationships:

  • Analog A (Ibuprofen) serves as our baseline. Its metabolism is well-characterized and primarily involves oxidation of the isobutyl side chain.[9]

  • Analog B demonstrates how adding an electron-withdrawing group (-CF₃) can "shield" the aromatic ring from oxidation, thus increasing metabolic stability.

  • Analog C shows the opposite effect. An electron-donating group (-OCH₃) activates the ring, making it a more likely target for CYP enzymes and decreasing stability.

  • Analog D is a prime example of bioisosteric replacement , a powerful strategy in medicinal chemistry.[15][16] By replacing the metabolically susceptible phenyl ring with a more stable, electron-deficient pyridine ring, the metabolic half-life is significantly extended.[13][14]

  • Analog E illustrates the impact of sterics. Introducing bulky groups near a metabolic soft spot can physically hinder the enzyme's access, thereby slowing the rate of metabolism.

Experimental Protocols for Assessing In Vitro Metabolic Stability

To generate the data discussed above, two primary in vitro models are employed: liver microsomes and hepatocytes.[17] The choice between them depends on the stage of drug discovery and the specific questions being asked.

Liver Microsomal Stability Assay

This is often the first-line screening assay in early drug discovery due to its high-throughput nature and cost-effectiveness.[18] It utilizes subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs, but lack most Phase II enzymes.[18][19][20]

Causality Behind the Method: The goal is to isolate the contribution of Phase I oxidative metabolism. By providing an excess of the necessary cofactor, NADPH, we can drive the CYP450 catalytic cycle and measure the rate at which the parent compound is consumed.[18][21]

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the phenylpropionic acid analog in DMSO.

    • Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[19]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[22] This system ensures a constant supply of NADPH throughout the incubation.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and test compound working solution (diluted from stock to 1 µM final concentration) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/compound mixture.[23]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[19]

  • Reaction Termination and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube or plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[18][23] The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.

    • Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated protein.[21]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[18][24]

G cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis prep1 Prepare Microsome Suspension (0.5 mg/mL) mix Pre-warm & Mix Microsomes + Compound prep1->mix prep2 Prepare Test Compound (e.g., 1 µM final) prep2->mix prep3 Prepare NADPH Regenerating System start Initiate with NADPH System prep3->start mix->start sample Sample at Time Points (0, 5, 15, 30, 45 min) start->sample quench Quench with ACN + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay uses intact, metabolically active liver cells, providing a more holistic and physiologically relevant model.[25] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, allowing for a more complete picture of a compound's metabolic fate.[23][26][27] This model is particularly valuable for compounds that are cleared slowly or are primarily metabolized by non-CYP pathways.[17][28]

Causality Behind the Method: The use of whole cells allows us to observe the combined effects of uptake, Phase I metabolism, and Phase II metabolism. By monitoring the disappearance of the parent compound over a longer period (up to 4 hours or even longer in plated formats), we can accurately determine the intrinsic clearance of low-turnover compounds.[17][26]

Detailed Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, pooled donor) according to the supplier's protocol.

    • Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health.

    • Dilute the viable hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[26][29]

  • Incubation Procedure:

    • Prepare the test compound working solution in the incubation medium at the desired final concentration (e.g., 1 µM).[28]

    • Add the hepatocyte suspension to the wells of a non-coated plate.

    • Initiate the assay by adding the test compound working solution to the hepatocytes.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep cells in suspension.[29]

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[27]

  • Reaction Termination and Sample Processing:

    • Terminate the reactions by adding aliquots to ice-cold acetonitrile containing an internal standard.[26][27]

    • Lyse the cells and precipitate proteins by vortexing/shaking.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

G cluster_prep Preparation cluster_reaction Incubation (37°C, 5% CO₂) cluster_analysis Analysis prep1 Thaw & Prepare Hepatocytes (1x10⁶ cells/mL) mix Add Hepatocytes to Plate prep1->mix prep2 Prepare Test Compound in Incubation Medium start Initiate with Test Compound prep2->start mix->start sample Sample at Time Points (0, 30, 60, 120 min) start->sample quench Quench with ACN + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Hepatocyte Stability Assay.

Data Analysis and Interpretation

Once the concentration of the parent compound is quantified at each time point, several key parameters are calculated to define its metabolic stability.[24]

  • Plotting the Data: The natural logarithm (ln) of the percentage of the compound remaining is plotted against time. For compounds following first-order kinetics, this will yield a linear relationship.

  • Calculating Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is determined from the slope of the line of best fit.

    • Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)

    • t½ = 0.693 / |k| [24]

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. It is a crucial value for predicting in vivo hepatic clearance.[1][24][26]

    • CLint (in vitro) = (0.693 / t½) * (Volume of incubation / Amount of protein or cells) [29]

    • The units are typically µL/min/mg of microsomal protein or µL/min/10⁶ hepatocytes.

A compound with a short half-life and high intrinsic clearance is considered to have low metabolic stability, suggesting it may be rapidly cleared in vivo.[24] Conversely, a long half-life and low clearance indicate high stability.[24] This data is fundamental for establishing in vitro-in vivo correlations (IVIVC), which helps predict human pharmacokinetics from preclinical data.[17][26]

Conclusion

The in vitro metabolic stability of phenylpropionic acid analogs is a multifaceted property governed by specific structural features that dictate their interaction with metabolic enzymes. Through the systematic application of robust in vitro assays, such as those using liver microsomes and hepatocytes, drug discovery teams can gain critical insights into a compound's likely pharmacokinetic behavior. This guide has demonstrated that by understanding the core metabolic pathways and employing rational design strategies like bioisosteric replacement, it is possible to modulate metabolic stability to optimize drug candidates. The careful execution and interpretation of these experiments are indispensable for selecting compounds with a higher probability of success in clinical development.

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Safety Operating Guide

Proper Disposal of 3-(2,5-Dimethoxyphenyl)propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2,5-Dimethoxyphenyl)propionic acid, ensuring compliance with safety regulations and the protection of both laboratory personnel and the environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be clear, logical, and easy to implement for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to be fully aware of its potential hazards. This compound is classified as an irritant.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

A thorough risk assessment should be conducted before any procedure that involves this chemical. This includes evaluating the quantities being used, the potential for dust or aerosol generation, and the adequacy of engineering controls such as fume hoods.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE must be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator (e.g., N95) should be used.[4]

Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure compliant disposal.[5][6]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] The label should also indicate the primary hazards (Irritant).

  • Collection: Collect all waste, including contaminated consumables like weighing paper and gloves, in this designated container.

  • Avoid Mixing: Do not mix this waste with other waste streams, such as solvents, aqueous waste, or sharps.[6] Mixing incompatible chemicals can lead to dangerous reactions.[6]

Storage of Chemical Waste

Designated satellite accumulation areas are essential for the safe temporary storage of hazardous waste in the laboratory.[7]

Storage Best Practices:

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.[7][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5][8]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[6][7]

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: For a small powder spill, cover it with a plastic sheet or tarp to minimize spreading.[10] Then, carefully sweep or scoop the material into a designated waste container.[11] Avoid creating dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[11]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[11]

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10][12] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14][15][16]

Disposal Workflow:

  • Contact EHS: When the waste container is full, contact your institution's EHS department to arrange for a pickup.[7]

  • Manifesting: The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.[14]

  • Treatment and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for appropriate management, which may include incineration or other approved methods.[14]

Summary of Key Information

PropertyValueSource
Chemical Name This compound[1][2][17]
CAS Number 10538-49-5[2][4][17]
Molecular Formula C11H14O4[1][17]
Molecular Weight 210.23 g/mol [1][17][18]
Appearance White to light yellow solid[2]
Primary Hazards Skin, eye, and respiratory irritant[1][2]

Disposal Decision Workflow

DisposalWorkflow cluster_spill Emergency Procedure Start Waste Generated: This compound AssessHazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->AssessHazards SelectPPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->SelectPPE SegregateWaste Segregate as Solid Chemical Waste SelectPPE->SegregateWaste LabelContainer Label Container: 'Hazardous Waste' Chemical Name & Hazards SegregateWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste SpillResponse Spill Occurs StoreWaste->SpillResponse ContainerFull Container is Full StoreWaste->ContainerFull FollowSpillProtocol Follow Spill Response Protocol SpillResponse->FollowSpillProtocol FollowSpillProtocol->StoreWaste ContactEHS Contact EHS for Pickup ContainerFull->ContactEHS Disposal Professional Disposal via Licensed Vendor ContactEHS->Disposal

Caption: Decision workflow for the disposal of this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania
  • Properly Managing Chemical Waste in Labor
  • SAFETY D
  • Best Practices for Labor
  • Safeguarding the Environment: A Guide to Labor
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  • Resource Conservation and Recovery Act (RCRA)
  • Hazardous Waste | US EPA
  • SAFETY D
  • Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem
  • SAFETY D
  • Safety D
  • SAFETY D
  • 3-(3,4-Dimethoxyphenyl)propanoic acid-d10-SDS-MedChemExpress
  • This compound | CAS 10538-49-5 | SCBT
  • This compound | High Purity - Benchchem
  • 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem
  • 3-(3,4-Dimethoxyphenyl)propionic acid 99 2107-70-2 - Sigma-Aldrich
  • This compound 97 10538-49-5 - Sigma-Aldrich
  • This compound | 10538-49-5 - ChemicalBook
  • This compound | 10538-49-5 - ChemicalBook

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Personal protective equipment for handling 3-(2,5-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: 3-(2,5-Dimethoxyphenyl)propionic acid

This document provides a comprehensive operational and safety guide for the handling of this compound. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of the research environment. The guidance herein is designed to be direct, actionable, and grounded in the principles of chemical safety and risk mitigation, ensuring both the integrity of your work and the protection of all laboratory personnel.

Hazard Analysis: An Expert Assessment

Direct, comprehensive toxicological data for this compound is not extensively published. However, a professional hazard assessment can be reliably constructed by analyzing its constituent chemical moieties: a carboxylic acid and a dimethoxy-substituted aromatic ring.

  • Carboxylic Acid Group (-COOH): This functional group is characteristic of weak acids.[1][2] Even as weak acids, they can be corrosive or irritating to skin and eyes upon direct contact.[2]

  • Aromatic Ring with Ether Groups (-OCH₃): Aromatic compounds can be irritants, and some may be harmful if absorbed through the skin or inhaled.[3]

A Safety Data Sheet for the target compound indicates it causes serious eye irritation and may cause respiratory irritation.[4] A structurally similar compound, 3-(3,4-Dimethoxyphenyl)propionic acid, is also classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5] Based on this structural-activity relationship, it is prudent to handle this compound as a substance that is, at minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant .

Table 1: Hazard Profile based on Analogous Compounds & Available Data

Hazard Classification GHS Hazard Statement Basis for Classification
Skin Irritation H315: Causes skin irritation Analogous compound data and general properties of carboxylic acids.[2][5]
Serious Eye Irritation H319: Causes serious eye irritation Specific SDS data and known hazards of carboxylic acids.[4]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Specific SDS data for the target compound and its isomer.[4][5] |

Core Directive: Personal Protective Equipment (PPE)

Your last line of defense is a robust PPE protocol.[6] The following is the minimum required PPE for handling this compound in solid (powder) or solution form.

  • Primary Engineering Control: Chemical Fume Hood The single most critical piece of safety equipment is a certified chemical fume hood. All weighing, transferring, and dissolution of the solid compound must occur within the sash of a fume hood.[6][7] This is non-negotiable. The causality is twofold: it prevents inhalation of fine particulates and contains any potential spills.[6][8]

  • Hand Protection: Nitrile Gloves Wear standard laboratory nitrile gloves. Nitrile provides excellent protection against a range of chemicals, including acids and organic compounds, for incidental contact.[9][10]

    • Field Insight: Always double-check gloves for rips or punctures before use.[8] If you are preparing a solution, be aware of your solvent's properties, as it may require a different glove material. For prolonged handling, consider a heavier-duty glove. After handling, remove gloves and wash your hands thoroughly.[8][11]

  • Eye & Face Protection: Goggles and Face Shield Chemical splash goggles are mandatory at all times.[8]

    • Causality: The compound is a known serious eye irritant. Standard safety glasses do not provide a sufficient seal to protect from fine powders or splashes. When handling larger quantities (>1 gram) of the solid or any volume of a solution where splashing is possible, a face shield must be worn over the chemical splash goggles.[12]

  • Body Protection: Laboratory Coat A clean, buttoned laboratory coat must be worn to protect your skin and personal clothing from contamination.[12] Ensure it has long sleeves and fits properly.

  • Respiratory Protection: N95 Respirator (Conditional) If, for any procedural reason, you must handle the powder outside of a functioning fume hood (a situation that should be avoided), an N95 respirator is required to prevent inhalation of irritating dust.[13] The use of a respirator must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[12]

Operational Plan: From Receipt to Disposal

A self-validating protocol anticipates risks at every step. Follow this workflow to minimize exposure and ensure containment.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the chemical in a cool, dry, well-ventilated area.[14]

  • Segregate it from strong bases and oxidizing agents to prevent incompatible reactions.[6] Carboxylic acids should not be stored in metal cabinets which can corrode.[2]

Step 2: Weighing and Handling Workflow (The Highest Risk Step)

This procedure must be performed inside a chemical fume hood.

  • Preparation: Don all required PPE. Clean the work surface inside the hood.

  • Staging: Place the chemical container, a secondary container (beaker or flask), spatula, and weigh boat/paper on the work surface.

  • Dispensing: Gently open the primary container, avoiding any puff of powder. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat.

  • Closure: Immediately and securely close the primary chemical container.[14]

  • Transfer: Carefully transfer the weighed solid into the secondary/reaction vessel.

  • Decontamination: Dispose of the weigh boat in the designated solid waste container. Clean the spatula thoroughly.

  • Final Cleanup: Wipe down the work surface within the fume hood.

Diagram 1: Safe Weighing and Handling Workflow

G cluster_hood Inside Chemical Fume Hood prep 1. Don PPE & Prepare Workspace stage 2. Stage Materials: Chemical, Spatula, Weigh Boat, Vessel prep->stage dispense 3. Gently Dispense Solid onto Weigh Boat stage->dispense close_chem 4. Securely Close Primary Container dispense->close_chem transfer 5. Transfer Weighed Solid to Reaction Vessel close_chem->transfer decon 6. Dispose of Weigh Boat, Clean Spatula transfer->decon cleanup 7. Clean Fume Hood Workspace decon->cleanup end_op Operation Complete cleanup->end_op start Start: Retrieve Chemical start->prep

A flowchart for the safe handling of solid chemicals.

Step 3: Spill Management
  • Alert Personnel: Immediately alert others in the lab.

  • Small Spill (Solid): If you are trained and it is safe to do so, gently sweep up the material to avoid raising dust. Place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[15]

Step 4: Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[16]

  • Container: Use a designated, compatible, and sealable hazardous waste container.[17][18] Do not use metal containers.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16] List all components of a mixture.

  • Segregation: Do not mix this waste with incompatible waste streams, such as bases or strong oxidizers.[6]

  • Collection: Keep the waste container closed except when adding waste.[17] Store it in a designated satellite accumulation area and follow your institution's procedures for hazardous waste pickup.[17]

Emergency Procedures: First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

By adhering to these protocols, you establish a system of safety that is both robust and practical, allowing you to focus on your research with confidence and control.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.